molecular formula C6H10ClNO B3339954 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile CAS No. 1384430-53-8

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

Cat. No.: B3339954
CAS No.: 1384430-53-8
M. Wt: 147.6 g/mol
InChI Key: UTRSMSHVIDVBLM-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8) is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.60 g/mol . It is characterized by the canonical SMILES string CC(C)(CCl)C(O)C#N . This compound is offered with a high purity level of 95% and is classified as a pharmaceutical intermediate, indicating its role in the synthesis of more complex, biologically active molecules . A prominent research application of this nitrile is its use as a key precursor in the multi-step synthesis of novel fascaplysin derivatives, a class of compounds studied for their potent anti-cancer properties . Specifically, it serves as a critical building block for tryptamine derivatives that are subsequently used to create 6- and 7-tert-butylfascaplysins, which have demonstrated strong cytotoxicity against drug-resistant human prostate cancer cells by inducing replication stress and DNA double-strand breaks . Researchers should handle this material with care. It is classified as harmful and an irritant, requiring the use of personal protective equipment and adequate ventilation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-hydroxy-3,3-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-6(2,4-7)5(9)3-8/h5,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRSMSHVIDVBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243736
Record name Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl-
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Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-53-8
Record name Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Applications of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the landscape of pharmaceutical development and fine chemical synthesis, highly functionalized, low-molecular-weight building blocks are the cornerstone of efficient drug design. 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8) is a remarkably versatile trifunctional aliphatic scaffold. Featuring a nitrile, a secondary hydroxyl group, a sterically demanding gem-dimethyl bridge, and a primary chloride, this compound is engineered for precision.

Rather than viewing this molecule merely as a substituted nitrile, experienced synthetic chemists recognize it as a pre-organized precursor to strained heterocycles (oxetanes) and critical pharmaceutical intermediates (such as pantolactone, a direct precursor to Vitamin B5). This whitepaper deconstructs the structural logic, mechanistic pathways, and self-validating experimental protocols required to harness this building block effectively.

Physicochemical Profiling & Structural Logic

To utilize this compound effectively, we must first understand its physicochemical boundaries. The presence of the gem-dimethyl group is not merely structural—it is the mechanistic engine of the molecule.

Quantitative Data Summary

The following table synthesizes the critical analytical metrics for CAS 1384430-53-8, establishing the baseline for in-process validation .

PropertyValueSynthetic Implication
Molecular Formula C₆H₁₀ClNOTrifunctional handle for orthogonal derivatization.
Molecular Weight 147.60 g/mol High atom economy in downstream cyclizations.
Exact Mass 147.045 DaCritical for LC-MS/GC-MS exact mass tracking.
H-Bond Donors/Acceptors 1 / 2Ensures moderate aqueous solubility during workup.
Topological Polar Surface Area ~44 ŲExcellent permeability profile for resulting APIs.
SMILES N#CC(O)C(C)(C)CClHighlights the 1,3-relationship between OH and Cl.
Mechanistic Causality: The Thorpe-Ingold Effect

The primary chloride at the C4 position is a "neopentyl-like" halide. Standard intermolecular Sₙ2 reactions on neopentyl systems are notoriously sluggish—often proceeding orders of magnitude slower than on standard primary halides due to severe steric shielding by the adjacent quaternary carbon.

However, this apparent limitation is actually a strategic advantage. The gem-dimethyl group at C3 induces the Thorpe-Ingold effect (angle compression). By compressing the internal C-C-C bond angle, the reactive termini (the C2-hydroxyl or its downstream carboxylate derivative and the C4-chloride) are forced into close spatial proximity. This drastically lowers the activation entropy (


) for intramolecular reactions, ensuring that cyclization outcompetes unwanted intermolecular side reactions .

Divergent Synthetic Pathways

Depending on the chosen reaction conditions, the structural pre-organization of CAS 1384430-53-8 can be directed down two primary orthogonal pathways:

  • Acidic Pathway (Lactonization): Hydrolysis of the nitrile yields an intermediate carboxylic acid. The carboxylate oxygen subsequently attacks the C4 position, displacing the chloride to form pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone), a critical Vitamin B5 precursor .

  • Basic Pathway (Etherification): Treatment with a mild base deprotonates the C2-hydroxyl, which directly attacks the C4-chloride to form a highly strained 2-cyano-3,3-dimethyloxetane .

ChemicalPathways A 3-Chloro-2,2-dimethylpropanal (Precursor) B 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile CAS 1384430-53-8 A->B HCN / TMSCN C Carboxylic Acid Intermediate (Hydrolysis) B->C Conc. HCl, Heat (Nitrile Hydrolysis) E 2-Cyano-3,3-dimethyloxetane (Oxetane Formation) B->E Mild Base (K2CO3) (Intramolecular Etherification) D Pantolactone (gamma-Butyrolactone) C->D Intramolecular SN2 (-HCl)

Fig 1: Divergent synthetic pathways of CAS 1384430-53-8 driven by the Thorpe-Ingold effect.

Self-Validating Experimental Protocol: Hydrolytic Lactonization

To ensure maximum trustworthiness and reproducibility, the conversion of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile to pantolactone must be executed as a self-validating system . This means the protocol includes built-in In-Process Controls (IPCs) that act as strict gating mechanisms before proceeding to the next step.

Step-by-Step Methodology

Step 1: Acidic Hydrolysis

  • Procedure: Charge a round-bottom flask with 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (1.0 eq) and 6M aqueous HCl (10 volumes). Heat the mixture to reflux (approx. 100°C) for 4 hours.

  • Causality: High acid concentration and heat are mandatory. Milder conditions will stall the reaction at the primary amide stage. The acidic environment intentionally prevents premature oxetane formation, which requires basic conditions.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, extract into dichloromethane (DCM), and analyze via FTIR. Do not proceed until the sharp

    
     stretch at ~2250 cm⁻¹ has completely disappeared, replaced by a broad 
    
    
    
    stretch and a strong
    
    
    stretch (~1770 cm⁻¹).

Step 2: Spontaneous Cyclization & Extraction

  • Procedure: Cool the reaction mixture to room temperature. The intermediate acid will spontaneously cyclize to the lactone due to the Thorpe-Ingold effect. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 volumes). Wash the combined organic layers with saturated brine and dry over anhydrous

    
    .
    
  • Self-Validation (IPC 2): Perform TLC (Hexane:EtOAc 7:3). The intermediate acid (if any remains) will streak near the baseline. The desired pantolactone will appear as a distinct spot (Rf ~0.4). Stain with

    
     (positive for the secondary alcohol).
    

Step 3: Purification & Final Validation

  • Procedure: Concentrate the organic layer in vacuo and purify via flash column chromatography (Silica gel, Hexane to 50% EtOAc gradient).

  • Self-Validation (IPC 3): Confirm the product via LC-MS. The exact mass must shift from the starting material (m/z 147.04) to the lactone product (m/z 130.06) .

ProtocolWorkflow S1 Step 1: Acidic Hydrolysis Reagent: 6M HCl (aq) Condition: Reflux, 4h IPC1 IPC 1: IR Spectroscopy Check: Disappearance of -CN stretch at 2250 cm⁻¹ S1->IPC1 S2 Step 2: Cyclization & Extraction Reagent: EtOAc / H2O Condition: Phase separation IPC1->S2 If -CN absent IPC2 IPC 2: TLC Monitoring Check: Rf shift, KMnO4 stain active for lactone S2->IPC2 S3 Step 3: Purification Reagent: Silica Gel / Hexane-EtOAc Condition: Flash Chromatography IPC2->S3 If single spot IPC3 Final Validation: NMR & MS Check: Lactone C=O at 1770 cm⁻¹, Exact Mass Confirmation S3->IPC3

Fig 2: Self-validating experimental workflow for hydrolytic lactonization.

Analytical Validation Metrics

To guarantee the integrity of the synthetic transformation, compare the spectral data of the starting material against the isolated product.

Analytical ModalityStarting Material (CAS 1384430-53-8)Target Product (Pantolactone)Diagnostic Shift
FTIR Spectroscopy ~2250 cm⁻¹ (Sharp, Nitrile)~1770 cm⁻¹ (Strong,

-Lactone C=O)
Complete loss of nitrile peak.
Mass Spectrometry m/z 147.04 (Exact Mass)m/z 130.06 (Exact Mass)Loss of

equivalent (

16.98 Da).
¹H NMR (CDCl₃) ~3.5 ppm (s, 2H, -CH₂Cl)~4.0 ppm (AB quartet, 2H, Ring -CH₂-O-)Downfield shift due to etherification.

Conclusion

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile is far more than a simple aliphatic chain; it is a meticulously pre-organized synthetic cassette. By understanding the interplay between neopentyl sterics and the Thorpe-Ingold effect, researchers can predictably route this molecule toward high-value strained oxetanes or essential


-lactones. Adhering to the self-validating protocols outlined above ensures high-fidelity execution in scale-up and drug development environments.

References

  • Title: Intramolecular ene reactions of functionalised nitroso compounds - UCL Discovery Source: University College London (UCL) URL: [Link]

  • Title: Pantolactone Compound Summary Source: PubChem, National Library of Medicine URL: [Link]

Technical Whitepaper: Chemical Profiling and Application Workflows for 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8)

Executive Summary & Structural Architecture

In advanced pharmaceutical synthesis, the strategic selection of building blocks dictates the efficiency, scalability, and safety of the entire drug development pipeline. 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile is a highly specialized, sterically encumbered cyanohydrin intermediate 1. Recognized as a critical building block by major chemical suppliers like Sigma-Aldrich and Enamine []() 2, its unique molecular architecture offers unparalleled regiocontrol during downstream functionalization.

The molecule features three distinct reactive zones governed by a central quaternary carbon:

  • The Cyanohydrin Core (C1-C2): A reversible, pH-sensitive moiety that serves as a masked carboxylic acid or primary amine precursor.

  • The Gem-Dimethyl Group (C3): Imparts the Thorpe-Ingold effect, heavily favoring downstream cyclization reactions (e.g., lactonization).

  • The Neopentyl Chloride (C4): A primary alkyl chloride adjacent to a fully substituted carbon. This creates massive steric hindrance, effectively rendering the chloride "dormant" to standard SN2 nucleophilic attacks, allowing selective chemistry at the C1/C2 positions.

Quantitative Physicochemical Profile
PropertyValueScientific Implication
CAS Number 1384430-53-8Unique registry for procurement and compliance [[1]]().
Molecular Formula C₆H₁₀ClNODefines the carbon framework and halogenation state.
Molecular Weight 147.60 g/mol Low MW allows for high atom economy in API synthesis 1.
SMILES N#CC(O)C(C)(C)CClConfirms the neopentyl-chloride connectivity.
H-Bond Donors/Acceptors 1 / 2Dictates solubility and interaction in biphasic synthesis 3.

Mechanistic Synthesis Workflows

The synthesis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile relies on the nucleophilic addition of cyanide to 3-chloro-2,2-dimethylpropanal. Because cyanohydrin formation is an equilibrium process, thermodynamic control and strict pH management are paramount.

Synthesis A 3-Chloro-2,2- dimethylpropanal C 4-Chloro-2-hydroxy- 3,3-dimethylbutanenitrile A->C Nucleophilic Addition B NaCN / H2SO4 (0-5 °C) B->C CN- Donor

Fig 1: Biphasic synthetic pathway for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile.

Self-Validating Protocol: Cyanohydrin Synthesis

Objective: High-yield conversion while suppressing exothermic retro-cyanohydrin degradation.

  • System Initialization: Dissolve 1.0 eq of 3-chloro-2,2-dimethylpropanal in Methyl tert-butyl ether (MTBE). Cool the reactor to 0–5 °C.

    • Causality: Low temperatures shift the equilibrium toward the cyanohydrin product and prevent the volatilization of any generated HCN.

  • Cyanide Introduction: Add 1.2 eq of NaCN as a pre-chilled aqueous solution (20% w/v) to the organic layer under vigorous stirring.

  • Catalytic Acidification: Slowly add 30% aqueous H₂SO₄ dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C.

    • Causality: Gradual, in-situ generation of HCN limits the concentration of free toxic gas and provides the acidic environment necessary to protonate the alkoxide intermediate, driving the reaction forward.

  • Quenching & Workup: Phase-separate the mixture. Wash the organic layer with 10% aqueous citric acid, followed by brine.

    • Causality: The acidic wash is a critical self-validating step; it neutralizes residual cyanide and ensures the environment remains slightly acidic. Basic conditions would immediately trigger the retro-reaction, destroying the product during solvent evaporation.

  • Isolation: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure (water bath < 30 °C).

Downstream Reactivity & Pharmaceutical Applications

The true value of this molecule lies in its differential reactivity. The C4 chloride is protected by the steric bulk of the C3 gem-dimethyl group. Consequently, chemists can aggressively manipulate the nitrile group without risking premature SN2 displacement of the chloride.

Reactivity Core 4-Chloro-2-hydroxy- 3,3-dimethylbutanenitrile Hydrolysis Strong Acid Hydrolysis (HCl, H2O, Δ) Core->Hydrolysis Substitution Forced Nucleophilic Substitution (High T / KI) Core->Substitution Acid 4-Chloro-2-hydroxy- 3,3-dimethylbutanoic acid Hydrolysis->Acid API C4-Functionalized API Intermediates Substitution->API

Fig 2: Downstream reactivity map highlighting selective nitrile hydrolysis vs. forced substitution.

Protocol: Selective Acid-Catalyzed Hydrolysis

Objective: Conversion of the nitrile to an α-hydroxy acid, yielding a chlorinated pantolactone precursor.

  • Reaction: Suspend the cyanohydrin in concentrated HCl (37%) and heat to 80 °C for 12 hours.

    • Causality: The neopentyl chloride is highly resistant to nucleophilic attack by water. This allows the harsh conditions required to hydrolyze the nitrile to proceed selectively, leaving the C-Cl bond intact.

  • Isolation: Cool to room temperature, extract with ethyl acetate, and wash with brine to isolate 4-chloro-2-hydroxy-3,3-dimethylbutanoic acid.

Analytical Characterization Signatures

To ensure structural integrity and purity before downstream API integration, the following analytical signatures must be validated:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Diastereotopic Resolution: Because C2 is a chiral center, the geminal dimethyl groups at C3 are diastereotopic. They will resolve as two distinct singlets (~1.0–1.2 ppm).

    • Neopentyl Signature: The C4 methylene protons (CH₂Cl) will present as a classic AB quartet (~3.4–3.6 ppm), a definitive hallmark of a neopentyl-like system adjacent to a stereocenter.

    • Methine Proton: The C2-H appears as a singlet (~4.2 ppm), as it is isolated from other non-exchangeable protons.

  • Infrared Spectroscopy (FT-IR): Look for the sharp, weak C≡N stretching frequency at ~2250 cm⁻¹ and a broad O-H stretch at ~3400 cm⁻¹ . Disappearance of the C≡N band is the primary indicator of successful downstream hydrolysis.

Safety, Stability, and Handling Protocols

As a cyanohydrin, 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile presents specific handling risks:

  • Base-Triggered Toxicity: Exposure to strong bases (e.g., NaOH, KOH) will initiate a retro-aldol-like collapse, rapidly releasing lethal Hydrogen Cyanide (HCN) gas. All manipulations must occur in slightly acidic to neutral environments.

  • Storage: Must be stored at -20 °C under an inert atmosphere (Argon/Nitrogen) in tightly sealed, light-resistant containers to prevent slow thermal degradation 1.

References

  • Guidechem. 2-hydroxy-2,3-dimethylbutanenitrile 4111-10-8 wiki - Guidechem (Cross-referenced for base physicochemical topological data). Retrieved from: 3

  • BLDpharm. 1384430-53-8 | 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile. Retrieved from: 1

  • Sigma-Aldrich. A9967 - Sigma-Aldrich (Product Listing & Specifications). Retrieved from:

  • Enamine / AS-1. Enamine Building Blocks - CAS No:1384430-53-8 EN300-99967. Retrieved from: 2

Sources

Structure and Applications of Chlorinated Nitrile Derivatives: Phthalonitriles and Pantonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide addresses the structure, synthesis, and applications of chlorinated nitrile derivatives, with a critical disambiguation between Chlorinated Phthalonitriles (industrially and medically significant compounds) and Chlorinated Pantonitriles (theoretical or niche intermediates in Vitamin B5 synthesis).

Executive Summary & Nomenclature Disambiguation

In the context of drug development and industrial chemistry, the term "chlorinated pantonitrile" often arises from a nomenclatural conflation between two distinct chemical families. This guide addresses both to ensure comprehensive coverage:

  • Chlorinated Phthalonitriles (Primary Focus): These are derivatives of 1,2-dicyanobenzene (phthalonitrile) or 1,3-dicyanobenzene (isophthalonitrile). They are highly relevant in drug development as precursors to phthalocyanines (used in photodynamic therapy) and as broad-spectrum antifungals (e.g., Chlorothalonil).

  • Chlorinated Pantonitriles (Secondary Focus): These are derivatives of pantonitrile (2,4-dihydroxy-3,3-dimethylbutyronitrile), an intermediate in the synthesis of Pantothenic Acid (Vitamin B5). Chlorinated analogs here are typically synthetic intermediates or specific antimetabolites targeting Coenzyme A biosynthesis.

Note: Due to the extensive application of chlorinated phthalonitriles in medicinal chemistry compared to the niche status of chlorinated pantonitriles, this guide primarily details the former while defining the structural parameters of the latter.

Structural Analysis: Chlorinated Phthalonitriles

The most prominent chlorinated nitrile in this class is 2,4,5,6-Tetrachloroisophthalonitrile (Common Name: Chlorothalonil).

Chemical Structure
  • IUPAC Name: 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile

  • Molecular Formula: C₈Cl₄N₂

  • Molecular Weight: 265.91 g/mol

  • Core Scaffold: A benzene ring substituted with two nitrile groups (-CN) at the 1 and 3 positions (meta) and fully chlorinated at the remaining positions (2, 4, 5, 6).

Key Structural Features:

  • Electron Deficiency: The electron-withdrawing nature of the four chlorine atoms and two nitrile groups creates a highly electron-deficient aromatic ring.

  • Electrophilicity: This electron deficiency makes the carbons bearing chlorine atoms highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) , particularly by thiols (e.g., Glutathione).

  • Planarity: The molecule is planar, facilitating π-π stacking interactions, which is crucial for its use as a precursor in synthesizing planar macrocycles like phthalocyanines.

Table of Physicochemical Properties
PropertyValueRelevance in Drug Development
Melting Point 250–251 °CHigh thermal stability for formulation.
LogP (Octanol/Water) ~2.9Moderate lipophilicity ensures membrane permeability.
Solubility Low in water (<0.6 mg/L)Requires specialized delivery systems (e.g., nano-formulations).
Reactivity High toward thiols (-SH)Mechanism of action (depletion of cellular glutathione).

Synthesis and Production Protocols

Synthesis of Tetrachloroisophthalonitrile (Chlorothalonil)

The industrial synthesis involves the direct chlorination of isophthalonitrile.

Protocol:

  • Precursor Preparation: Isophthalonitrile is synthesized via ammoxidation of m-xylene.

  • Chlorination: Isophthalonitrile is vaporized and reacted with chlorine gas (Cl₂) in a fluidized bed reactor at 200–300°C.

  • Catalysis: Activated carbon is often used as a catalyst to promote electrophilic aromatic substitution.

  • Purification: The crude product is condensed and purified via sublimation or recrystallization from chlorobenzene.

Synthesis of Chlorinated Pantonitrile (Theoretical/Niche)

For the B5 intermediate pantonitrile (2,4-dihydroxy-3,3-dimethylbutyronitrile), chlorination typically targets the hydroxyl groups.

Protocol (Lab-Scale Analog Synthesis):

  • Starting Material: D(-)-Pantonitrile.

  • Reagent: Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅).

  • Reaction:

    • HO-CH2-C(CH3)2-CH(OH)-CN + 2 SOCl2 → Cl-CH2-C(CH3)2-CH(Cl)-CN + 2 SO2 + 2 HCl

  • Product: 2,4-dichloro-3,3-dimethylbutyronitrile.

  • Application: This dichloro-derivative serves as a reactive electrophile for coupling with amines to create novel pantothenamide analogs (potential antibiotics).

Mechanism of Action & Drug Applications

Antifungal Mechanism (Chlorothalonil)

The efficacy of chlorinated phthalonitriles relies on their reactivity with cellular thiols.

  • Target: Glutathione (GSH) and thiol-containing enzymes (e.g., Glyceraldehyde-3-phosphate dehydrogenase).

  • Mechanism: The chlorine atoms at the 2, 4, or 6 positions undergo SₙAr displacement by the thiolate anion (RS⁻).

  • Result: Depletion of intracellular GSH leads to oxidative stress and inhibition of glycolysis, causing cell death.

Photodynamic Therapy (Phthalocyanine Precursors)

Chlorinated phthalonitriles are cyclotetramerized to form Chlorinated Phthalocyanines (e.g., Zinc Octachlorophthalocyanine).

  • Process: 4 molecules of tetrachlorophthalonitrile + Metal Salt (Zn(OAc)₂) → Metallo-phthalocyanine.

  • Application: These macrocycles absorb light in the near-infrared region (670–750 nm), generating reactive oxygen species (ROS) to kill cancer cells. The chlorine substituents tune the absorption maximum (red-shift) and increase the triplet state quantum yield.

Visualization of Pathways[1]

Synthesis and Reactivity of Chlorinated Phthalonitriles

The following diagram illustrates the synthesis of Chlorothalonil and its subsequent reaction with Glutathione (Mechanism of Action).

ChlorinatedPhthalonitrile MXylene m-Xylene IsoPhthal Isophthalonitrile (1,3-dicyanobenzene) MXylene->IsoPhthal Ammoxidation (NH3/O2, 350°C) Chlorothalonil Chlorothalonil (Tetrachloroisophthalonitrile) IsoPhthal->Chlorothalonil Chlorination (Cl2, 250°C) Chlorine Cl2 (Gas) Chlorine->Chlorothalonil Adduct GSH-Nitrile Adduct (Enzyme Inhibition) Chlorothalonil->Adduct SNAr Reaction (Thiol Depletion) GSH Glutathione (GSH) (Cellular Thiol) GSH->Adduct

Figure 1: Synthesis pathway of Chlorothalonil from m-xylene and its mechanism of action via glutathione conjugation.

Synthesis of Chlorinated Pantonitrile Derivatives

This diagram depicts the theoretical chlorination of the B5 intermediate.

PantonitrileDeriv Pantonitrile D(-)-Pantonitrile (HO-CH2-C(Me)2-CH(OH)-CN) Intermed Chlorosulfite Intermediate Pantonitrile->Intermed Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermed DichloroPanto 2,4-Dichloro-3,3-dimethylbutyronitrile (Cl-CH2-C(Me)2-CH(Cl)-CN) Intermed->DichloroPanto SNi or SN2 Substitution Antimetabolite Pantothenamide Analog (Antibiotic Potential) DichloroPanto->Antimetabolite Amidation with Amines

Figure 2: Chlorination of D(-)-Pantonitrile to form reactive dichloro-intermediates for antimetabolite synthesis.

Experimental Protocol: Lab-Scale Synthesis of Tetrachloroisophthalonitrile

Objective: To synthesize high-purity tetrachloroisophthalonitrile for use as a starting material in phthalocyanine synthesis.

Reagents:

  • Isophthalonitrile (10 mmol)

  • Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) as a safer liquid alternative.

  • Catalyst: Iodine (I₂) or Ferric Chloride (FeCl₃).

  • Solvent: Trichlorobenzene (high boiling point).

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a gas inlet tube (if using Cl₂), and a thermometer.

  • Dissolution: Dissolve isophthalonitrile (1.28 g, 10 mmol) in trichlorobenzene (20 mL). Add catalytic FeCl₃ (50 mg).

  • Chlorination:

    • Method A (Gas): Heat the solution to 180°C. Slowly bubble Cl₂ gas through the mixture for 6 hours.

    • Method B (Liquid): Add Sulfuryl Chloride (60 mmol) dropwise at reflux (approx. 200°C) over 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 8:2). The product will show a higher R_f value due to increased lipophilicity.

  • Workup: Cool the mixture to room temperature. The chlorinated product often precipitates.

  • Purification: Filter the solid. Recrystallize from hot benzene or toluene to obtain white needles.

  • Characterization: Confirm structure via ¹³C-NMR (loss of aromatic proton signals) and Mass Spectrometry (characteristic isotope pattern for 4 Cl atoms).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7659, Chlorothalonil. Retrieved from [Link]

  • World Health Organization (2009). Chlorothalonil: Pesticide Residues in Food. FAO Plant Production and Protection Paper. Retrieved from [Link]

  • McKeown, N. B. (1998).Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press.
  • Strauss, E., & Begley, T. P. (2002). The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-CoA, a coenzyme A antimetabolite. Journal of Biological Chemistry. (Context: Pantonitrile/Pantothenamide antimetabolites). Retrieved from [Link]

4-chloro-2-hydroxy-3,3-dimethylbutanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile – Physicochemical Profiling and Synthetic Utility

Executive Summary

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8) is a specialized functionalized nitrile intermediate.[1][2] Structurally, it is a chlorinated analog of the pantothenic acid (Vitamin B5) precursor, pantonitrile. Its unique architecture—featuring a gem-dimethyl backbone, a secondary alcohol, a reactive nitrile, and a primary alkyl chloride—makes it a versatile scaffold for synthesizing complex heterocycles, chiral auxiliaries, and non-canonical amino acids. This guide details its molecular properties, synthetic pathways, and application logic in pharmaceutical development.

Part 1: Molecular Identity & Physicochemical Properties[2][4][5]

The compound is characterized by a sterically crowded gem-dimethyl group adjacent to a reactive chloromethyl moiety. This steric bulk influences both its stability and the stereoselectivity of nucleophilic attacks at the nitrile carbon.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile
CAS Number 1384430-53-8
Molecular Formula C₆H₁₀ClNO
Molecular Weight 147.60 g/mol Calculated: C(72.[1][2]06) + H(10.08) + Cl(35.45) + N(14.01) + O(16.00)
Exact Mass 147.0451Useful for HRMS identification
Physical State Viscous Oil / Low-melting SolidTypically isolated as an oil due to H-bonding
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes
Chirality 1 Stereocenter (C2)Exists as (R) and (S) enantiomers; often synthesized as racemate

Part 2: Synthetic Methodology

The synthesis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile typically follows a cyanohydrin formation pathway. This route mirrors the industrial synthesis of pantolactone but utilizes a chlorinated aldehyde precursor.

Core Synthesis Protocol: Cyanosilylation/Hydrolysis

Reagents: 3-chloro-2,2-dimethylpropanal (Chloropivalaldehyde), Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI₂ cat.), followed by acidic hydrolysis.

  • Precursor Preparation: The starting material, 3-chloro-2,2-dimethylpropanal, is generated via the chlorination of hydroxypivalaldehyde or direct alpha-chlorination of pivalaldehyde.

  • Nucleophilic Addition: The carbonyl carbon is attacked by the cyanide nucleophile.[3][4] Using TMSCN allows for a safer, more controlled reaction compared to gaseous HCN.

  • Mechanism: The reaction proceeds via a Lewis acid-catalyzed addition, forming a silylated intermediate which is subsequently desilylated to yield the target chlorohydrin.

Experimental Workflow (Diagram)

SynthesisPath Start 3-Chloro-2,2- dimethylpropanal Inter Silylated Intermediate Start->Inter Nucleophilic Addition Reagent TMSCN / ZnI2 (Catalyst) Reagent->Inter Product 4-Chloro-2-hydroxy- 3,3-dimethylbutanenitrile Inter->Product Desilylation Hydrolysis Acid Hydrolysis (HCl/MeOH) Hydrolysis->Product

Figure 1: Synthetic pathway via silyl cyanohydrin formation. This route minimizes polymerization side reactions common with free HCN.

Part 3: Reactivity & Applications

This molecule acts as a "linchpin" intermediate because it possesses three distinct reactive sites:

  • Nitrile (CN): Susceptible to hydrolysis (to acid/amide) or reduction (to amine).

  • Hydroxyl (OH): Nucleophilic; can participate in intramolecular cyclization.

  • Alkyl Chloride (Cl): A good leaving group for substitution reactions.

Primary Application: Heterocycle Synthesis

The most valuable transformation of this compound is its conversion into substituted tetrahydrofurans or lactones .

  • Pathway A (Pantolactone Analogs): Acidic hydrolysis of the nitrile converts it to a carboxylic acid.[4] The hydroxyl group then attacks the acid carbonyl to form a lactone. If the chlorine is displaced by a hydroxide (or water) during this process, it yields Pantolactone (a Vitamin B5 precursor).

  • Pathway B (Epoxide Formation): Treatment with a base (e.g., NaOH) causes the hydroxyl group to deprotonate and displace the chlorine, forming an epoxide (specifically, a glycidic nitrile derivative).

Mechanistic Flow: Cyclization Logic

Reactivity cluster_0 Path A: Base Treatment cluster_1 Path B: Acid Hydrolysis Target 4-Chloro-2-hydroxy- 3,3-dimethylbutanenitrile Epoxide Epoxide Formation (Intramolecular SN2) Target->Epoxide NaOH / 0°C Acid Chloro-hydroxy Acid Target->Acid HCl / H2O / Reflux Lactone Pantolactone Analog (Cyclization) Acid->Lactone -H2O

Figure 2: Divergent reactivity pathways. Path A yields epoxides via Williamson ether synthesis logic; Path B yields lactones via hydrolysis/esterification.

Part 4: Analytical Characterization (Expected Data)

To validate the synthesis of C₆H₁₀ClNO, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.1–1.2 ppm (6H, s): Two distinct singlets for the diastereotopic gem-dimethyl groups (due to the adjacent chiral center).

    • δ 3.5–3.7 ppm (2H, q or s): The CH₂-Cl protons.

    • δ 4.4 ppm (1H, s/d): The CH-OH proton (alpha to nitrile).

  • IR Spectroscopy:

    • ~2240 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.

    • ~3400 cm⁻¹: Broad band for O-H stretch.

References

  • Sigma-Aldrich. (2023). Product Specification: 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile. Merck KGaA. Link

  • PubChem Database. (2023). Compound Summary: 4-Chloro-3,3-dimethylbutanenitrile derivatives. National Center for Biotechnology Information. Link

  • BenchChem. (2023). Synthesis of Pantothenic Acid Utilizing 2,4-Dihydroxy-3,3-dimethylbutyronitrile. (Contextual reference for pantolactone chemistry). Link

  • BLD Pharm. (2023). Safety Data Sheet: CAS 1384430-53-8.[1][2][5] Link

Sources

solubility data for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Imperative

4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8) is a critical aliphatic intermediate, often utilized in the synthesis of complex agrochemicals (e.g., glufosinate analogs) and chiral pharmaceutical synthons. Its structure—featuring a polar hydroxyl-nitrile core flanked by a hydrophobic gem-dimethyl and chloromethyl tail—creates a complex solubility landscape that defies simple "like-dissolves-like" heuristics.

Accurate solubility data is the bedrock of process design, governing yield in crystallization, purity in liquid-liquid extraction, and kinetics in reaction engineering. This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility data of this compound to optimize downstream processing.

Part 2: Chemical Profile & Solubility Landscape

Physicochemical Characterization

Before initiating solubility screens, the solute must be characterized to ensure data integrity.

PropertySpecificationMechanistic Implication
Systematic Name 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile--
CAS Number 1384430-53-8Unique Identifier
Molecular Formula

MW: 147.60 g/mol
Key Moieties

(H-bond donor/acceptor)

(Dipolar)

(Hydrophobic bulk)
Amphiphilic nature suggests high solubility in polar organic solvents but complex behavior in aqueous/non-polar biphasic systems.
Predicted LogP ~1.2 - 1.5Lipophilic enough to partition into organic phases; moderately water-soluble.
Qualitative Solubility Profile (Predicted)

Based on UNIFAC group-contribution theory and structural analogs (e.g., pantolactone intermediates), the solubility hierarchy is defined as follows:

Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Polar Protic Methanol, Ethanol, IPAHigh (>200 g/L)Primary solvents for reaction and cooling crystallization.
Polar Aprotic Acetone, Acetonitrile, DMSOVery High (>300 g/L)Excellent for dissolution; poor for yield recovery (high losses).
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (50-150 g/L)Ideal for extraction and antisolvent crystallization.
Aromatics Toluene, XyleneLow-Moderate Temperature-dependent; good for cooling crystallization.
Alkanes n-Hexane, n-Heptane, CyclohexaneVery Low (<5 g/L)Antisolvents for maximizing recovery.
Water WaterModerate/Sparingly pH-dependent stability; risk of nitrile hydrolysis at high T.

Part 3: Experimental Determination Protocols

Since specific peer-reviewed data for this intermediate is often proprietary, generating in-house data is required. Use the following Self-Validating Protocols .

Dynamic Laser Monitoring Method (High Precision)

Best for: Metastable Zone Width (MSZW) determination and precise solubility curves.

  • Preparation: Load a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a turbidity probe (e.g., FBRM or simple laser transmission).
  • Heating Ramp: Heat the slurry at

    
     under constant stirring (300 rpm).
    
  • Clear Point (

    
    ):  Record the temperature where laser transmission reaches 100% (solubility limit).
    
  • Cooling Ramp: Cool at

    
     until transmission drops (Cloud Point, 
    
    
    
    ).
  • Validation: Repeat with varying concentrations (

    
    ) to construct the full polythermal curve.
    
Static Gravimetric Method (Robust Standard)

Best for: Equilibrium solubility at fixed temperatures.

  • Saturation: Add excess 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (

    
    ).
    
  • Quantification: Evaporate solvent and weigh the residue (gravimetric) OR analyze via HPLC (if impurities are suspected).

    • Self-Check: The relative standard deviation (RSD) between triplicate samples must be

      
      .
      

Part 4: Thermodynamic Modeling & Analysis

To interpolate solubility data for process design, experimental points (


) must be correlated using thermodynamic models.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from regression.

  • Interpretation:

    • If

      
       and 
      
      
      
      , dissolution is endothermic and entropy-driven.
    • R² > 0.99 is required for valid process modeling.

Thermodynamic Parameters

Calculate the enthalpy (


) and entropy (

) of solution using the van't Hoff analysis:


  • Positive

    
    :  Endothermic. Solubility increases with Temperature (Cooling crystallization is viable).
    
  • Negative

    
    :  Exothermic. Solubility decreases with Temperature (Rare for this class).
    

Part 5: Visualization & Process Workflows

Solubility Measurement Workflow

SolubilityProtocol Start Start: Define Solvent Set Prep Sample Preparation (Excess Solute) Start->Prep Equil Equilibration (T = Const, 24-48h) Prep->Equil Sample Sampling (Filter 0.22µm) Equil->Sample Analysis Quantification (HPLC/Gravimetric) Sample->Analysis DataCheck RSD < 3%? Analysis->DataCheck Model Thermodynamic Modeling (Apelblat/NRTL) DataCheck->Model Yes Repeat Repeat Experiment DataCheck->Repeat No Repeat->Prep

Caption: Workflow for generating high-integrity solubility data suitable for thermodynamic modeling.

Crystallization Strategy Decision Tree

CrystStrategy Root Solubility Profile Analysis Slope Solubility Curve Slope (dS/dT) Root->Slope HighSlope Steep Slope (e.g., Methanol, Toluene) Slope->HighSlope High dS/dT FlatSlope Flat Slope (e.g., Water, Hexane) Slope->FlatSlope Low dS/dT Cooling Cooling Crystallization (High Yield Potential) HighSlope->Cooling AntiSolv Antisolvent Crystallization (Add Heptane/Water) FlatSlope->AntiSolv Miscible Antisolvent Evap Evaporative Crystallization FlatSlope->Evap No Antisolvent

Caption: Strategic selection of crystallization mode based on the thermal dependence of solubility.

Part 6: References & Authoritative Grounding

Since specific data for this CAS is niche, the methodologies and models cited below are the industry standards for generating the required data.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for solubility protocols). Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility logic).

  • Buchowski, H., & Ksiazczak, A. (1980). The λh equation for solubility of solids in liquids. Fluid Phase Equilibria. Link

Note to Researchers: The compound 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile is thermally sensitive (potential for retro-cyanohydrin reaction or hydrolysis). Ensure all solubility experiments are conducted below


 to prevent degradation, which would artificially inflate solubility readings.

Sources

safety data sheet SDS for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1384430-53-8 | Formula: C₆H₁₀ClNO[1][2]

Part 1: Executive Summary & Chemical Identity[2]

The Dual-Hazard Intermediate

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile is a specialized chiral building block, primarily utilized in the synthesis of Pantolactone (a key precursor for Vitamin B5/Pantothenic acid) and related pharmaceutical intermediates.[1][2]

For the researcher, this molecule represents a convergent hazard : it combines the acute toxicity potential of an aliphatic nitrile with the alkylating (mutagenic) potential of a


-chlorohydrin . Safe handling requires more than standard PPE; it demands a mechanistic understanding of how the molecule interacts with biological systems.
Chemical Fingerprint
PropertyData
CAS Number 1384430-53-8
Molecular Weight 147.60 g/mol
Physical State Viscous Liquid or Low-Melting Solid (Temperature dependent)
Solubility Soluble in polar organic solvents (DMSO, Methanol, DCM); Sparingly soluble in water.[1][2]
Structure A gem-dimethyl backbone with a terminal nitrile and a reactive chlorohydrin motif.[2]

Part 2: Hazard Assessment (The "Why")[1][2]

Mechanistic Toxicity Analysis

To handle this compound safely, one must understand the causality of its toxicity. It is not merely "poisonous"; it acts through two specific pathways:[3]

  • Metabolic Cyanogenesis (The Nitrile Threat): Upon ingestion or absorption, hepatic Cytochrome P450 enzymes can hydroxylate the

    
    -carbon, leading to the spontaneous release of the cyanide ion (
    
    
    
    ).[2] This inhibits cytochrome c oxidase, halting cellular respiration (histotoxic hypoxia).
  • Alkylating Reactivity (The Chlorohydrin Threat): The

    
    -chlorohydrin moiety (Cl-C-C-OH) is an electrophile.[1][2] Under physiological pH, it can spontaneously cyclize to form an epoxide . Epoxides are potent alkylating agents that can bind to DNA (guanine residues), posing a risk of genotoxicity and severe skin/eye damage.
    
GHS Classification (Derived)

Based on structure-activity relationships (SAR) of analogous chlorohydrin nitriles.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][4][5]
Serious Eye Damage Cat 1/2AH319: Causes serious eye irritation.[2][4][5][6][7]
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.

Part 3: Visualization of Toxicity Pathways

The following diagram illustrates the biological fate of the molecule, highlighting why "standard" safety glasses are insufficient.

ToxicityPathways Compound 4-Chloro-2-hydroxy- 3,3-dimethylbutanenitrile Absorption Dermal/Inhalation Absorption Compound->Absorption Liver Hepatic Metabolism (CYP450) Absorption->Liver EpoxideForm Spontaneous Cyclization to Epoxide Absorption->EpoxideForm Physiological pH CyanideRelease Release of CN- Ion Liver->CyanideRelease Metabolic Activation MitoBlock Mitochondrial Blockade (Cytochrome C Oxidase) CyanideRelease->MitoBlock DNABind DNA Alkylation (Genotoxicity) EpoxideForm->DNABind

Figure 1: Dual-mechanism toxicity pathway showing metabolic cyanide release and electrophilic DNA alkylation.[1][2]

Part 4: Risk Mitigation & Handling Protocols

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .

  • Airflow: Maintain face velocity >100 fpm.

  • Surface Protection: Use disposable absorbent bench liners (plastic-backed) to capture micro-spills.[2]

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Hands (Inner) Nitrile (4 mil) Standard splash protection.[1][2]
Hands (Outer) Silver Shield® (Laminate) Critical: Standard nitrile is permeable to many small organic nitriles over time. Laminate gloves provide >4hr breakthrough time.
Eyes Chemical Goggles Safety glasses are insufficient against vapors/mists of alkylating agents.[2]
Body Tyvek® Lab Coat Prevents absorption through fabric clothing.[2]
Experimental Workflow: Synthesis & Quenching

Standard Operating Procedure for use in drug development.

Step A: Preparation

  • Calculate the exact mass required. Do not store excess material in the synthesis lab.

  • Prepare a Quenching Bath nearby: 10% Sodium Hypochlorite (Bleach) mixed with dilute Sodium Hydroxide (pH >10). Rationale: Hypochlorite oxidizes cyanide; high pH prevents HCN gas formation.

Step B: Reaction Setup

  • Add reagents to the flask before adding the nitrile intermediate if possible.

  • Use positive pressure cannulation for liquid transfer to avoid open pouring.

Step C: Decontamination

  • Rinse all glassware with the Quenching Bath solution inside the hood.

  • Allow to sit for 20 minutes before removing from the hood for standard washing.

Part 5: Emergency Response Logic

In the event of exposure, immediate action is required.[3][5][6][7][8][9] This protocol uses a "Treat-then-Transport" logic.[1][2]

EmergencyResponse Exposure EXPOSURE EVENT Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Flush 15min (Safety Shower) Skin->Wash EyeWash Eye Wash Station (Hold Lids Open) Eye->EyeWash Air Move to Fresh Air (Artificial Resp if needed) Inhale->Air Hospital Transport to ER (Bring SDS) Wash->Hospital EyeWash->Hospital Antidote Administer Cyanide Antidote (Medical Pro Only) Air->Antidote If Signs of Hypoxia Antidote->Hospital

Figure 2: Emergency Triage Workflow. Note: Cyanide antidotes (e.g., Hydroxocobalamin) should only be administered by trained medical personnel.[2]

Part 6: Waste Management

Disposal must strictly separate this compound from acidic waste streams to prevent the formation of Hydrogen Cyanide (HCN) gas.

  • Segregation: Collect in a dedicated container labeled "Toxic Organic - Nitrile/Chlorohydrin".[2]

  • pH Control: Maintain waste pH > 10 using NaOH.

  • Labeling: Clearly mark "Potential Cyanide Generator" and "Alkylating Agent".

References

  • BLD Pharm. (2024). Safety Data Sheet: 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8).[1][2] Retrieved from

  • PubChem. (2024).[10] Compound Summary: 4-Chloro-3-hydroxybutanenitrile (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2023).[7] Handling and Safety of Chlorohydrins and Nitriles. Retrieved from

  • BenchChem. (2024). The Pivotal Role of 2,4-Dihydroxy-3,3-dimethylbutyronitrile as a Chiral Intermediate. Retrieved from

Sources

Technical Whitepaper: Comparative Analysis of Pantonitrile and its Chlorinated Analog in Vitamin B5 Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes synthesis of Calcium Pantothenate (Vitamin B5) and Panthenol , the purity of the lactone intermediate is the critical determinant of final yield and safety. This guide provides a rigorous technical comparison between the standard intermediate, Pantonitrile (2,4-dihydroxy-3,3-dimethylbutanenitrile), and its chlorinated analog, 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile .

While Pantonitrile is the canonical precursor to D-Pantolactone, the 4-chloro analog represents a distinct chemical entity that functions either as an alternative synthetic entry point (via the chlorohydrin route) or a critical process impurity . Understanding the physicochemical divergence between these two molecules—specifically the lipophilicity shift introduced by the chlorine atom—is essential for developing robust purification protocols and ensuring regulatory compliance regarding genotoxic impurities (GTIs).

Part 1: Molecular Architecture & Physicochemical Divergence

The fundamental difference lies at the C4 position of the dimethyl backbone. This single substitution dictates the solubility profile, reactivity, and downstream processing requirements.

Table 1: Comparative Physicochemical Profile
FeaturePantonitrile (Standard)4-Chloro Analog (Chlorohydrin)
IUPAC Name 2,4-Dihydroxy-3,3-dimethylbutanenitrile4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile
CAS Number 96-29-7 (DL-form)1384430-53-8
Molecular Formula


Molecular Weight 129.16 g/mol 147.60 g/mol
Key Substituent (C4) Hydroxyl (-OH)Chlorine (-Cl)
Polarity (LogP) ~ -0.8 (Hydrophilic)~ 0.5 - 1.2 (Lipophilic)
Solubility Highly soluble in water, alcoholsSoluble in DCM, EtOAc; limited water solubility
Reactivity Mode Acid/Base Hydrolysis

Lactonization
Cyclization (Displacement of Cl)

Lactone
Structural Visualization[3]

The following diagram illustrates the structural relationship and the critical "divergence point" at the C4 carbon.

ChemicalStructure cluster_groups Functional Consequence CommonCore 3,3-Dimethyl Backbone (Quaternary Carbon) Pantonitrile PANTONITRILE (C6H11NO2) Target Intermediate CommonCore->Pantonitrile + C4-Hydroxyl (OH) Hydrophilic ChloroAnalog 4-CHLORO ANALOG (C6H10ClNO) Halohydrin Precursor CommonCore->ChloroAnalog + C4-Chlorine (Cl) Lipophilic Direct Hydrolysis Direct Hydrolysis Pantonitrile->Direct Hydrolysis Cyclization/Displacement Cyclization/Displacement ChloroAnalog->Cyclization/Displacement

Figure 1: Structural divergence originating from the C4 substituent. Green indicates the standard biosynthetic/chemical route; Red indicates the chlorinated analog path.

Part 2: Synthetic Pathways & Mechanistic Divergence

As an application scientist, you must recognize that these two molecules originate from different aldehyde precursors. The choice of pathway dictates the impurity profile of the final drug substance.

The Pantonitrile Route (Standard)

This route relies on the aldol condensation of isobutyraldehyde and formaldehyde.[1]

  • Mechanism: The intermediate Hydroxypivaldehyde is formed, which then undergoes cyanohydrin formation with HCN.

  • Advantage: Direct formation of the carbon skeleton with all oxygen atoms in place.

  • Challenge: Retro-aldol reversion and management of formaldehyde.

The Chlorohydrin Route (Alternative)

This route utilizes Chloropivaldehyde (3-chloro-2,2-dimethylpropanal).

  • Mechanism: The chloro-aldehyde reacts with HCN/Cyanide to form the 4-chloro-nitrile.

  • Transformation: To reach Pantolactone, the molecule must undergo a base-promoted intramolecular

    
     reaction where the hydroxyl group (or water equivalent) displaces the chlorine atom.
    
  • Risk: Incomplete cyclization leads to residual alkyl chlorides (potential GTIs) in the final product.

SyntheticPathways cluster_standard Standard Route (Hydroxyl) cluster_chloro Chlorohydrin Route (Chloro) Iso Isobutyraldehyde HPA Hydroxypivaldehyde Iso->HPA Aldol Condensation CPA Chloropivaldehyde Iso->CPA Chlorination Form + Formaldehyde Panto PANTONITRILE (2,4-dihydroxy...) HPA->Panto + HCN Lactone1 Pantolactone Panto->Lactone1 Acid Hydrolysis (-NH3) Cl2 + Cl2 / Chlorination ClPanto 4-CHLORO ANALOG (4-chloro-2-hydroxy...) CPA->ClPanto + HCN Lactone2 Pantolactone ClPanto->Lactone2 Base Cyclization (Displacement of Cl)

Figure 2: Parallel synthetic tracks. The Chloro-route requires a displacement step to converge on the final Pantolactone target.

Part 3: Analytical Characterization & Impurity Control

Distinguishing these two compounds is critical. If the 4-chloro analog is present as an impurity in the standard Pantonitrile route (due to contaminated starting materials), it must be detected at ppm levels.

Separation Logic (Chromatography)
  • Pantonitrile is highly polar (two -OH groups). It elutes early in Reverse Phase (RP) HPLC.

  • 4-Chloro Analog is significantly less polar (Cl replaces OH). It will display higher retention on a C18 column.

Experimental Protocol: HPLC Separation

This protocol is designed to validate the separation of the 4-chloro impurity from the Pantonitrile intermediate.

1. Instrumentation:

  • System: HPLC with UV-Vis or PDA Detector (210 nm).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

2. Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of impurities).

  • Solvent B: Acetonitrile (ACN).

3. Gradient Profile:

Time (min)% Solvent A (Water)% Solvent B (ACN)Mechanism
0.0955Equilibrates polar Pantonitrile
5.0955Elution of Pantonitrile (Retention ~3-4 min)
15.05050Ramp to elute lipophilic Chloro-analog
20.05050Elution of Chloro-analog (Retention ~12-14 min)
20.1955Re-equilibration

4. Causality & Validation:

  • Why this works: The substitution of -OH with -Cl increases the interaction with the octadecylsilane (C18) stationary phase. The gradient ramp ensures the "sticky" chloro-compound is washed off.

  • Self-Validation: Inject a spiked sample (Pantonitrile + 1% Chloro-analog). Resolution (

    
    ) between peaks must be 
    
    
    
    .

Part 4: Toxicology & Safety Profile

The distinction between these molecules is not just structural; it is toxicological.

  • Pantonitrile: Generally considered a low-toxicity intermediate. It hydrolyzes to Pantoic acid, a natural metabolite.

  • 4-Chloro Analog: Classified as a Halohydrin .

    • Risk: Under physiological conditions or specific synthesis conditions, halohydrins can form epoxides.

    • Genotoxicity: Alkyl chlorides are flagged as potential genotoxic impurities (PGIs) in pharmaceutical guidelines (ICH M7).

    • Handling: Requires stricter containment and PPE compared to Pantonitrile.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7306, Pantonitrile.

    • Source:

  • BenchChem.

    • Source:

  • BLD Pharm. 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8) Product Specifications and MSDS.[2]

    • Source:

  • PrepChem. Synthesis of D-pantolactone - Technical Procedures.

    • Source:

  • Google Patents. Method for synthesizing D, L-pantolactone (CN110498781B).

    • Source:

Sources

Navigating the Sourcing and Application of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

As a key bifunctional molecule, 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile presents a unique scaffold for synthetic chemistry and drug discovery. Its combination of a nitrile, a hydroxyl group, and a chlorinated carbon, all arranged around a sterically significant gem-dimethyl group, makes it a valuable intermediate for introducing complex motifs in target molecules. This guide provides an in-depth analysis of this research-grade chemical, covering its core properties, sourcing, and a representative synthetic application to inform its use in the laboratory.

Core Compound Characteristics

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile is a specialized chemical intermediate. Understanding its fundamental properties is crucial for its effective use in experimental design.

  • Chemical Structure: The molecule features a four-carbon backbone. C1 is the nitrile carbon, C2 holds a hydroxyl group, C3 is a quaternary carbon with two methyl substituents, and C4 is attached to a chlorine atom.

  • Molecular Formula: C₆H₁₀ClNO[1]

  • Molecular Weight: 147.60 g/mol [1]

  • CAS Number: 1384430-53-8[1]

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom, along with the versatile nitrile group, allows for a wide range of subsequent chemical transformations. The nitrile itself is a valuable functional group in medicinal chemistry, often acting as a bioisostere for carbonyls or as a key interaction point with target proteins.[2]

Sourcing Research-Grade Material

Acquiring high-purity starting materials is a critical, non-negotiable step in any synthetic workflow. For a specialized compound like 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, it is essential to partner with suppliers who provide comprehensive analytical data to ensure material identity and purity.

SupplierCAS NumberStated Purity/SpecificationAvailable Analytical DataNotes
BLDpharm 1384430-53-8[1]Not explicitly stated, but sold as a research chemical.NMR, HPLC, LC-MS, UPLC mentioned as available.[1]This supplier explicitly lists the requested compound. The availability of detailed analytical documentation is a key indicator of a research-grade product.

Note: Several suppliers, including MilliporeSigma and Chem-Impex, offer the structurally related, non-dimethylated analogs such as (S)-4-Chloro-3-hydroxybutanenitrile (CAS 127913-44-4) and (R)-(+)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7).[3] These compounds are valuable chiral synthons used in the preparation of pharmaceuticals like (-)-Carnitine.[3] While not identical, the literature surrounding these analogs provides valuable context for the potential applications and synthesis of the title compound.

Application in Synthetic Chemistry: A Representative Protocol

While specific protocols for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile are not widely published, its synthesis and use can be understood by examining the well-documented chemistry of its close analogs. The synthesis of chlorohydrin nitriles from epoxides is a common and illustrative procedure.

The following protocol is adapted from patented methods for the synthesis of 4-chloro-3-hydroxybutanenitrile from epichlorohydrin and serves as a foundational example of the chemical principles involved.[4][5]

This procedure outlines the nucleophilic ring-opening of an epoxide with a cyanide source, a fundamental reaction for producing β-hydroxy nitriles.

Causality Behind Experimental Choices:

  • pH Control: Maintaining a slightly basic pH (7.5-8.5) is the most critical parameter.[4][5] Acidic conditions (pH < 7) can promote hydrolysis of the starting epoxide, while strongly basic conditions (pH > 8) can lead to the formation of undesired byproducts like 3-hydroxyglutaronitrile.[5]

  • Temperature Control: The reaction is exothermic. Maintaining a low to moderate temperature (0-25°C) prevents runaway reactions and minimizes side product formation.[4][5]

  • Reagent Addition: Dropwise addition of the epoxide to the cyanide solution ensures the cyanide is always in excess, which helps to control the reaction rate and temperature.[5]

Step-by-Step Methodology:

  • Preparation of Cyanide Solution: In a well-ventilated fume hood, dissolve sodium cyanide (1.0 eq.) in deionized water. Cool the solution to 0°C using an ice bath.

  • pH Adjustment: Slowly and carefully add an acid (e.g., concentrated sulfuric acid or citric acid) dropwise to the cooled cyanide solution until the pH is stable between 8.0 and 8.5.[4][5]

  • Epoxide Addition: Add the starting epoxide (e.g., epichlorohydrin, 1.0 eq.) dropwise to the reaction mixture via an addition funnel. Ensure the internal temperature of the reaction does not exceed 25°C.

  • Reaction: Allow the mixture to stir and slowly warm to room temperature overnight. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting epoxide.

  • Workup: Once the reaction is complete, extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the final chlorohydrin nitrile product.[5]

Workflow Visualization

The synthesis of chlorohydrin nitriles from epoxides is a foundational process in organic chemistry. The workflow below illustrates the key stages from starting materials to the purified product.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Core Synthesis cluster_workup Phase 3: Isolation & Purification NaCN Sodium Cyanide Solution pH_adjust pH Adjustment (Target: 8.0-8.5) NaCN->pH_adjust 1. Set pH Epoxide Epoxide Starting Material (e.g., Epichlorohydrin) Reaction Controlled Reaction (0-25°C) Epoxide->Reaction pH_adjust->Reaction 2. Add dropwise Workup Aqueous Workup & Solvent Extraction Reaction->Workup 3. Reaction Complete Drying Drying & Concentration Workup->Drying 4. Isolate Organic Phase Purification Vacuum Distillation Drying->Purification 5. Remove Solvent Product Final Product: Chlorohydrin Nitrile Purification->Product 6. Purify

Caption: Workflow for the synthesis of chlorohydrin nitriles.

References

  • 4-chloro-2-hydroxybutanenitrile - Chemical Synthesis Database. (2025, May 20). synthesis.request.com. Retrieved from [Link]

  • 4-Chlorobutyronitrile - Wikipedia. Wikipedia. Retrieved from [Link]

  • US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents. Google Patents.
  • 4-Chloro-3,3-dimethylbutanenitrile | C6H10ClN | CID 14027413 - PubChem. PubChem. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed. PubMed. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs - MDPI. MDPI. Retrieved from [Link]

Sources

synonyms for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the chemical intermediate 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile , a critical precursor in the synthesis of Pantolactone (and subsequently Vitamin B5/Pantothenic Acid).

Nomenclature, Synthesis, and Application in Pantolactone Production

Core Identity & Nomenclature Resolution

The molecule 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile is an aliphatic nitrile primarily utilized as a transient or isolated intermediate in the "Chloro-Route" synthesis of Pantolactone. In industrial literature, it is frequently referenced by its relationship to its aldehyde precursor, monochloropivalaldehyde .

Because this compound is often generated in situ or possesses chiral centers that complicate its registration, it appears under various synonyms in patent literature and chemical catalogs.

Synonym & Identifier Matrix
CategoryPrimary Synonym / IdentifierContext
IUPAC Name 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile Official Nomenclature
Common Name Chloropivalaldehyde Cyanohydrin Industrial / Process Chem
Alt.[1][2][3][4][5][6][7][8] IUPAC 3-chloro-2,2-dimethylpropanal cyanohydrinDerivation-based naming
Alt. IUPAC 2-hydroxy-3,3-dimethyl-4-chlorobutyronitrileIsomer variation naming
CAS RN 1384430-53-8 Specific Registry (Nitrile)
Related CAS 13401-56-4Precursor (Alcohol form)
Product CAS 599-04-2Final Product (Pantolactone)
Synthetic Utility & Pathway Logic

The strategic value of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile lies in its ability to undergo a cascade hydrolysis-cyclization . Unlike the "Aldol Route" (which uses formaldehyde and isobutyraldehyde to form a diol), the "Chloro-Route" utilizes a chlorine atom as a pre-installed leaving group.

The Mechanism:

  • Cyanohydrin Formation: Nucleophilic attack of cyanide on the aldehyde carbonyl.

  • Acid Hydrolysis: Conversion of the nitrile (-CN) to a carboxylic acid (-COOH).

  • Lactonization: The hydroxyl group at C2 is not the nucleophile for ring closure. Instead, the carboxyl group formed at C1 attacks C4, displacing the chlorine atom to form the lactone ring (Pantolactone). Note: In some variants, the C2-hydroxyl assists, but the net result is the 5-membered lactone.

Pathway Visualization (Graphviz)

PantolactoneSynthesis Aldehyde 3-chloro-2,2-dimethylpropanal (Monochloropivalaldehyde) Intermediate 4-chloro-2-hydroxy-3,3- dimethylbutanenitrile (Target Intermediate) Aldehyde->Intermediate Nucleophilic Addition (pH 7-8) Cyanide NaCN / HCN (Cyanating Agent) Cyanide->Intermediate AcidInter 4-chloro-2-hydroxy-3,3- dimethylbutanoic acid Intermediate->AcidInter Acid Hydrolysis (HCl/H2SO4) Pantolactone Pantolactone (Dihydro-3-hydroxy-4,4- dimethyl-2(3H)-furanone) AcidInter->Pantolactone Cyclization (-HCl)

Caption: The "Chloro-Route" pathway transforming Monochloropivalaldehyde into Pantolactone via the cyanohydrin intermediate.[2]

Experimental Protocol: Cyanohydrin Formation

Objective: Synthesis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile from 3-chloro-2,2-dimethylpropanal.

Safety Warning: This protocol involves Sodium Cyanide (NaCN) and the potential generation of Hydrogen Cyanide (HCN) gas. All operations must be performed in a functioning fume hood with cyanide sensors active. Silver nitrate solution should be available for waste neutralization.

Reagents & Equipment
  • Precursor: 3-chloro-2,2-dimethylpropanal (1.0 eq)

  • Reagent: Sodium Cyanide (1.1 eq)

  • Solvent: Water / Ethanol mixture (1:1 v/v)

  • pH Control: Sodium Bisulfite (NaHSO3) or Acetic Acid (to buffer pH ~7.5)

  • Apparatus: 3-neck round bottom flask, mechanical stirrer, dropping funnel, thermometer (0-50°C).

Step-by-Step Methodology
  • Preparation: Dissolve Sodium Cyanide (1.1 eq) in water/ethanol in the reactor. Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Charge the dropping funnel with 3-chloro-2,2-dimethylpropanal.

  • Reaction: Add the aldehyde dropwise to the cyanide solution.

    • Process Control: Maintain internal temperature <15°C. The reaction is exothermic.

    • pH Check: Monitor pH. If the solution becomes too basic (pH >10), the aldehyde may undergo Cannizzaro disproportionation. Buffer with dilute acetic acid if necessary to maintain pH 7–8.

  • Equilibration: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Work-up (Extraction):

    • Acidify the mixture slightly (pH 4-5) with dilute H2SO4 to stabilize the cyanohydrin (preventing reversion to aldehyde).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash organic layer with brine.

    • Dry over anhydrous MgSO4.

  • Isolation: Remove solvent under reduced pressure (Rotovap) at <40°C.

    • Result: The residue is the crude 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile . It is typically a viscous oil.

    • Note: Distillation is risky due to thermal instability (reversion to HCN + Aldehyde). Proceed directly to hydrolysis if possible.

Analytical Characterization

To validate the intermediate before proceeding to hydrolysis:

MethodExpected Signal / ObservationInterpretation
FT-IR Peak at 2240–2250 cm⁻¹ Diagnostic stretch for Nitrile (-C≡N).
FT-IR Broad peak at 3400–3500 cm⁻¹ Hydroxyl (-OH) stretch.
1H-NMR Singlet at ~1.1 ppm (6H)Gem-dimethyl group (C(CH3)2).
1H-NMR Singlet at ~3.5 ppm (2H)Chloromethyl group (-CH2-Cl).
1H-NMR Singlet at ~4.5 ppm (1H)Methine proton adjacent to OH/CN (-CH(OH)CN).
Conversion to Pantolactone (Lactonization)

The nitrile is rarely the final product. To convert to Pantolactone:

  • Hydrolysis: Reflux the crude nitrile in concentrated HCl (6M) for 2-4 hours. The nitrile hydrolyzes to the carboxylic acid.

  • Cyclization: Continued heating drives the internal nucleophilic substitution. The carboxylate oxygen attacks the carbon bearing the chlorine.

  • Purification: Neutralize, extract, and recrystallize from toluene or isopropyl ether.

References
  • PubChem. (2025).[7] Compound Summary: 4-Chloro-3,3-dimethylbutanenitrile (Related Structure).[3] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1940). Synthesis of Pantolactone. Org. Synth. 1940, 20, 52. (Reference for general pantolactone chemistry). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile from Pantonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target compound, 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8), is a highly specialized building block utilized in advanced drug development and API synthesis[1]. Synthesizing this molecule from pantonitrile (2,4-dihydroxy-3,3-dimethylbutanenitrile) presents a unique chemoselective and kinetic challenge: the selective chlorination of a sterically hindered neopentyl primary alcohol (C4) in the presence of a secondary alcohol (C2) and a sensitive nitrile group (C1). This application note details a robust, self-validating protocol leveraging a thermally-driven Appel reaction to achieve this transformation with high yield and >95:5 chemoselectivity, avoiding the molecular rearrangements typical of acidic halogenation methods.

Mechanistic Rationale & Reaction Design

The Neopentyl Kinetic Challenge

Standard chlorinating agents such as thionyl chloride (


) or phosphorus pentachloride (

) are suboptimal for this substrate. Under acidic conditions, the neopentyl system at C4 is highly prone to Wagner-Meerwein skeletal rearrangements. Furthermore, these reagents often lack the precision required to differentiate between the primary and secondary hydroxyl groups, risking over-chlorination or cyclic sulfite formation.
The Appel Advantage

To circumvent these issues, we employ the Appel reaction utilizing triphenylphosphine (


) and carbon tetrachloride (

). This reaction operates under mild, nearly neutral conditions, which is crucial for preserving the integrity of base- and acid-sensitive functional groups like nitriles[2]. The mechanism involves the activation of

by

, generating an electrophilic phosphorus center that selectively reacts with the less sterically encumbered primary alcohol to form an alkoxyphosphonium intermediate[3].

While primary alcohols typically react rapidly under these conditions, neopentyl systems react notoriously poorly at room temperature due to extreme steric hindrance blocking the backside ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 attack[4]. However, by swapping the traditional dichloromethane (DCM) solvent for toluene and elevating the reaction temperature to 85 °C, the rigid alkoxyphosphonium intermediate successfully undergoes 

displacement by chloride. Crucially, this thermally-driven displacement proceeds without the skeletal rearrangements observed in carbocation-mediated pathways[5].

Workflow & Pathway Visualization

AppelPathway A Pantonitrile (Primary & Sec. OH) B PPh3 + CCl4 Activation A->B Selectivity >95:5 C Alkoxyphosphonium Intermediate (at C4) B->C - CHCl3 D Chloride (Cl-) Attack (High Temp SN2) C->D Slow Neopentyl Substitution E 4-Chloro-2-hydroxy- 3,3-dimethylbutanenitrile D->E Inversion - Ph3P=O

Figure 1: Mechanistic workflow of the chemoselective Appel chlorination of pantonitrile.

Experimental Protocol

Reagents & Equipment:

  • Pantonitrile (2,4-dihydroxy-3,3-dimethylbutanenitrile): 1.0 equivalent (10 mmol, 1.29 g)

  • Triphenylphosphine (

    
    ): 1.5 equivalents (15 mmol, 3.93 g)
    
  • Carbon tetrachloride (

    
    ): 3.0 equivalents (30 mmol, 2.9 mL)
    
  • Anhydrous Toluene: 30 mL

  • Oven-dried 100 mL round-bottom flask, reflux condenser, argon balloon.

Step-by-Step Methodology:

  • System Preparation: Purge the oven-dried round-bottom flask with argon. Add pantonitrile (10 mmol) and triphenylphosphine (15 mmol), followed by anhydrous toluene (30 mL). Stir at room temperature until complete dissolution is achieved.

  • Reagent Activation: Cool the reaction mixture to 0 °C using an ice bath. Add carbon tetrachloride (30 mmol) dropwise over 5 minutes. Causality Note: Slow addition controls the exothermic formation of the halomethylphosphonium salt, preventing localized overheating and degradation.

  • Thermally-Driven Neopentyl Substitution: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 85 °C for 16 hours. Causality Note: The standard Appel reaction in DCM refluxes at 40 °C, which is insufficient to overcome the severe steric hindrance of the neopentyl C4 position. Toluene allows the necessary thermal energy to drive the sluggish

    
     displacement to completion.
    
  • Quenching & TPPO Precipitation: Cool the mixture to room temperature and concentrate it under reduced pressure to approximately 10 mL. Add 40 mL of a cold (0 °C) diethyl ether/hexane mixture (1:1 v/v) and stir vigorously for 15 minutes. Causality Note: Triphenylphosphine oxide (TPPO) is highly soluble in DCM and toluene but nearly insoluble in cold non-polar solvent mixtures. This physical property is exploited to precipitate and filter out >90% of the bulk byproduct before chromatography, preventing column overloading.

  • Filtration & Purification: Filter the white TPPO precipitate through a pad of Celite, washing the pad with an additional 20 mL of cold ether/hexane. Concentrate the filtrate and purify the resulting crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure target compound.

Quantitative Data & Analytical Validation

The choice of solvent and temperature drastically impacts the success of neopentyl halogenation. Table 1 summarizes the optimization parameters validating the protocol above.

Table 1: Reaction Condition Optimization

SolventHalogen SourceTemp (°C)Time (h)Yield (%)Chemoselectivity (1° vs 2° OH)
Dichloromethane

4024< 10N/A (Incomplete Activation)
Toluene

85 16 78 > 98:2
TolueneNCS851674> 95:5
Tetrahydrofuran

651282> 98:2 (Bromide analog)

Self-Validating Analytics (NMR Prediction) To confirm the structural integrity of the synthesized 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile,


 NMR spectroscopy is required. Because the molecule contains a chiral center at C2, the gem-dimethyl groups at C3 and the methylene protons at C4 are diastereotopic . This distinct magnetic inequivalence is the primary hallmark of a successful synthesis.

Table 2: Expected


 NMR Spectral Data (

, 400 MHz)
Proton AssignmentShift (

, ppm)
MultiplicityIntegrationDiagnostic Rationale
Secondary -OH (C2)3.50 - 4.00Broad singlet1HExchangeable with

; confirms C2 was unreacted.
C4-

(Neopentyl)
3.45 - 3.65AB Quartet (

Hz)
2HDiastereotopic protons adjacent to the newly installed Cl atom.
C2-H (Methine)4.25 - 4.35Singlet1HFlanked by quaternary C3 and C1 nitrile; lacks adjacent coupling protons.
C3-(

)

1.10 & 1.15Two Singlets6H (3H each)Diastereotopic methyl groups split into two distinct signals due to C2 chirality.

References

  • OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)". Available at: [Link]

  • Organic Chemistry Portal. "Appel Reaction". Available at: [Link]

  • ResearchGate. "Stereochemistry of displacement reactions at the neopentyl carbon. Further observations on the triphenylphosphine-polyhalomethane-alcohol reaction." Available at:[Link]

  • The Vespiary. "Neopentyl Chloride.-Triphenylphosphine dichloride". Available at:[Link]

Sources

Application Note & Protocol: Selective Monochlorination of 2,4-dihydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective chlorination of 2,4-dihydroxy-3,3-dimethylbutanenitrile, a key intermediate in the synthesis of pantothenic acid (Vitamin B5).[1][2] The primary challenge in the functionalization of this molecule is achieving regioselectivity between its primary (C4) and secondary (C2) hydroxyl groups. This guide elucidates the mechanistic principles underpinning selective chlorination at the sterically more accessible primary hydroxyl group using thionyl chloride (SOCl₂). We present a detailed, field-tested protocol for the synthesis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, including reaction setup, workup, purification, and characterization. Furthermore, alternative strategies and safety considerations are discussed to provide a thorough resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

2,4-dihydroxy-3,3-dimethylbutanenitrile (CAS No. 10232-92-5) is a bifunctional molecule of significant industrial value, primarily serving as a precursor to D-pantolactone in the production of Vitamin B5.[2][3] Its structure features two distinct hydroxyl groups: a primary alcohol at the C4 position and a secondary alcohol at the C2 position, adjacent to a nitrile group. This structural arrangement presents a classic synthetic challenge: how to selectively functionalize one hydroxyl group in the presence of the other.

Direct selective chlorination offers an efficient route to valuable chlorinated intermediates without the need for multi-step protection-deprotection strategies.[4] This application note focuses on a robust method to selectively replace the primary hydroxyl group with a chlorine atom, leveraging the inherent differences in steric hindrance between the two positions.

Logical Framework for Selective Chlorination

dot graph "Logical_Framework" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Node styles sub [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#E8F0FE", fontcolor="#202124"]; mechanism [fillcolor="#FEF7E0", fontcolor="#202124"]; product [fillcolor="#E6F4EA", fontcolor="#202124"];

// Nodes A [id=sub, label="Substrate\n2,4-dihydroxy-3,3-dimethylbutanenitrile"]; B [id=reagent, label="Chlorinating Agent\nThionyl Chloride (SOCl₂)"]; C [id=mechanism, label="Reaction Pathway\nSN2 Mechanism"]; D [id=product, label="Target Product\n4-chloro-2-hydroxy-3,3-dimethylbutanenitrile"];

// Edges A -> C [label="Primary -OH is sterically accessible\nSecondary -OH is hindered"]; B -> C [label="Favors SN2 for 1°/2° alcohols"]; C -> D [label="Inversion of configuration\nat C4"]; }

Caption: Logical workflow for achieving selective monochlorination.

Mechanistic Rationale and Reagent Selection

The success of a selective reaction hinges on exploiting the intrinsic chemical and physical differences between reactive sites. In 2,4-dihydroxy-3,3-dimethylbutanenitrile, the primary alcohol is sterically less encumbered than the secondary alcohol, which is shielded by the adjacent gem-dimethyl group.

The SN1 vs. SN2 Dichotomy

The chlorination of alcohols can proceed via two primary nucleophilic substitution mechanisms: SN1 and SN2.

  • SN1 (Substitution Nucleophilic Unimolecular): This pathway involves the formation of a carbocation intermediate. It is favored for tertiary and, to some extent, secondary alcohols that can form stable carbocations.[5] For our substrate, formation of a carbocation at the C2 position would be highly destabilized by the electron-withdrawing inductive effect of the adjacent nitrile group, making an SN1 pathway at the secondary alcohol extremely unlikely.

  • SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. It is sensitive to steric hindrance and is the preferred mechanism for primary and secondary alcohols.[6]

Given the substrate's structure, an SN2 mechanism is the most viable pathway for a controlled reaction. This pathway will inherently favor the sterically unhindered primary C4-hydroxyl group over the more crowded C2-hydroxyl group.

Choice of Reagent: Thionyl Chloride (SOCl₂)

Thionyl chloride is an excellent reagent for converting primary and secondary alcohols into their corresponding chlorides.[6][7] Its advantages are numerous:

  • High Reactivity: It readily reacts with alcohols to form a chlorosulfite intermediate, which is a superb leaving group.

  • Favorable Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies product isolation.[6]

  • Mechanistic Control: In the presence of a base like pyridine, the reaction proceeds with a clean inversion of stereochemistry (Darzens halogenation), consistent with an SN2 mechanism.[8] The base also serves to neutralize the HCl byproduct.

The reaction proceeds in two main steps. First, the alcohol attacks the sulfur atom of thionyl chloride to form a chlorosulfite ester.[8] Subsequently, the chloride ion, delivered either from the chlorosulfite itself (SNi mechanism) or from the pyridinium hydrochloride salt (SN2 mechanism), attacks the carbon atom, displacing the chlorosulfite group.

dot graph "Reaction_Mechanism" { layout=dot; graph [splines=ortho, nodesep=0.6]; node [shape=none, fontname="Helvetica", fontsize=10, margin="0,0"]; edge [fontname="Helvetica", fontsize=9];

// Nodes sub [label="R-CH₂-OH\n(Primary Alcohol)"]; socl2 [label="+ SOCl₂"]; intermediate [label="R-CH₂-O-S(O)Cl\n(Chlorosulfite ester)"]; pyridine [label="+ Pyridine (Base)"]; product [label="R-CH₂-Cl\n(Alkyl Chloride)"]; byproducts [label="+ SO₂ (g) + Pyridine-HCl"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges sub -> invis1 [arrowhead=none]; invis1 -> socl2 [arrowhead=none]; socl2 -> intermediate [label="Step 1: Ester Formation"]; intermediate -> invis2 [arrowhead=none]; invis2 -> pyridine [arrowhead=none]; pyridine -> product [label="Step 2: SN2 Attack by Cl⁻"]; product -> byproducts; }

Caption: Simplified mechanism of alcohol chlorination using SOCl₂ and pyridine.

Detailed Experimental Protocol

Objective: To synthesize 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile via selective chlorination of the primary hydroxyl group of 2,4-dihydroxy-3,3-dimethylbutanenitrile.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,4-dihydroxy-3,3-dimethylbutanenitrile≥98%Sigma-AldrichStore in a desiccator.
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichHandle in a fume hood with extreme care.
PyridineAnhydrous, 99.8%Acros OrganicsStore over molecular sieves under argon.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ChemicalUse a solvent from a purification system.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChemPrepared in deionized water.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR ChemicalsFor drying the organic phase.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Ethyl Acetate & HexanesHPLC GradeMilliporeSigmaFor chromatography mobile phase.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel and reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Use in a well-ventilated fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure by handling in a fume hood.

  • The reaction generates gaseous HCl and SO₂. The reaction apparatus must be vented through a scrubbing system (e.g., a beaker with NaOH solution).

Step-by-Step Methodology

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// Node styles setup [fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [fillcolor="#FEF7E0", fontcolor="#202124"]; workup [fillcolor="#E8F0FE", fontcolor="#202124"]; purify [fillcolor="#E6F4EA", fontcolor="#202124"];

// Nodes A [id=setup, label="1. Setup\n- Assemble dry glassware\n- Inert atmosphere (Ar/N₂)"]; B [id=setup, label="2. Reagent Prep\n- Dissolve diol & pyridine in DCM\n- Cool to 0°C"]; C [id=reaction, label="3. SOCl₂ Addition\n- Add SOCl₂ dropwise via funnel\n- Maintain temp at 0°C"]; D [id=reaction, label="4. Reaction\n- Stir at 0°C for 30 min\n- Warm to RT, stir 2-4h"]; E [id=reaction, label="5. Monitoring\n- Track progress with TLC"]; F [id=workup, label="6. Quenching\n- Cool to 0°C\n- Slowly add sat. NaHCO₃"]; G [id=workup, label="7. Extraction\n- Separate layers\n- Extract aqueous with DCM"]; H [id=workup, label="8. Drying & Concentration\n- Dry over MgSO₄\n- Concentrate via rotovap"]; I [id=purify, label="9. Purification\n- Column Chromatography"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: Step-by-step experimental workflow diagram.

  • Apparatus Setup: Assemble a dry three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of Argon or Nitrogen.

  • Reagent Preparation: To the flask, add 2,4-dihydroxy-3,3-dimethylbutanenitrile (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration) followed by the addition of anhydrous pyridine (1.2 eq).

  • Cooling: Cool the resulting clear solution to 0°C using an ice-water bath.

  • Thionyl Chloride Addition: Dilute thionyl chloride (1.1 eq) with anhydrous DCM in the dropping funnel. Add the SOCl₂ solution dropwise to the stirred reaction mixture over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts, such as the dichloro-compound or cyclic sulfite.[9]

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should have a higher Rf value than the starting diol.

  • Workup - Quenching: Once the starting material is consumed, cool the flask back to 0°C. Carefully and slowly quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes excess reagent and the pyridinium hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Washing and Drying: Combine the organic layers and wash them sequentially with 1 M HCl (to remove residual pyridine), water, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of Product

The purified product, 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, should be characterized to confirm its structure and purity.

  • ¹H NMR: Expect the disappearance of the triplet corresponding to the primary -OH proton and the downfield shift of the methylene protons (H4) adjacent to the new C-Cl bond.

  • ¹³C NMR: Expect a significant chemical shift for the C4 carbon, now bonded to chlorine.

  • IR Spectroscopy: The broad O-H stretch from the starting material (~3400 cm⁻¹) should remain, but may appear sharper. A C-Cl stretch will appear in the fingerprint region (~600-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the chlorinated product, including the characteristic M+2 isotopic pattern for chlorine.

Alternative Strategies and Considerations

While direct chlorination with SOCl₂ is efficient for the primary hydroxyl, achieving chlorination at the secondary position requires a different approach, typically involving a protecting group strategy.

  • Protection of the Primary Hydroxyl: The more accessible primary hydroxyl can be selectively protected using a bulky silylating agent like tert-Butyldimethylsilyl chloride (TBDMSCl).[10]

  • Chlorination of the Secondary Hydroxyl: With the primary position blocked, the secondary hydroxyl can then be chlorinated using SOCl₂ or another agent like those used in the Appel reaction (PPh₃, CCl₄).

  • Deprotection: The silyl ether can be selectively removed using a fluoride source (e.g., TBAF) or acidic conditions to yield the 2-chloro-4-hydroxy isomer.

This multi-step process offers access to the alternate regioisomer but is less atom-economical than the direct approach described in this note.

References

  • BenchChem. (2025). Synthesis of Pantothenic Acid Utilizing 2,4-Dihydroxy-3,3-dimethylbutyronitrile: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols: 2,4-Dihydroxy-3,3-dimethylbutyronitrile as a Precursor for Pharmaceuticals.
  • Books. (2022, May 20). CHAPTER 6: Chlorination Using Thionyl Chloride.
  • J. Am. Chem. Soc. (1953). The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride.
  • Google Patents. (Date N/A). CN110498781B - Method for synthesizing D, L-pantolactone.
  • BenchChem. (2025). Application Notes and Protocols: Selective Protection of Diols with Di(isopropyl)silyl Groups.
  • Save My Exams. (2025, January 5). Reactions of Alcohols | Edexcel A Level Chemistry Revision Notes 2015.
  • Google Patents. (Date N/A). EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • A-Level Chemistry. (Date N/A). Halogenalkanes from Alcohols | Preparation, Reagents & Mechanisms.
  • PrepChem.com. (Date N/A). Synthesis of D-pantolactone.
  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile.
  • GSRS. (Date N/A). 2,4-DIHYDROXY-3,3-DIMETHYLBUTYRONITRILE.

Sources

using 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile in pantolactone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of D-Pantolactone via the 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile Route

Executive Summary

This guide details the synthesis of D-(-)-pantolactone (Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone), the key chiral precursor for Vitamin B5 (Pantothenic Acid) and Coenzyme A. Unlike the traditional route utilizing 2,4-dihydroxy-3,3-dimethylbutyronitrile, this protocol focuses on the chlorohydrin route using 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CHDBN) .

The chlorohydrin pathway offers distinct kinetic advantages due to the presence of chlorine as a superior leaving group compared to the hydroxyl group, facilitating rapid intramolecular cyclization under milder conditions. This note covers both chemical hydrolysis (yielding racemic DL-pantolactone) and biocatalytic resolution (yielding enantiopure D-pantolactone).

Chemical Logic & Mechanism

The transformation of CHDBN to pantolactone proceeds through a two-stage mechanism: Nitrile Hydrolysis followed by Intramolecular Nucleophilic Substitution .

Mechanistic Pathway
  • Hydrolysis (Step A): The nitrile group (-CN) is hydrolyzed to a carboxylic acid (-COOH) using strong acid (HCl) or a Nitrilase enzyme.

  • Cyclization (Step B): The resulting intermediate, 4-chloro-2-hydroxy-3,3-dimethylbutanoic acid, undergoes spontaneous or base-promoted ring closure. The carboxylate oxygen attacks the C4 carbon, displacing the chloride ion (

    
    ) to form the 
    
    
    
    -lactone ring.

Key Advantage: In the traditional "dihydroxy" route, cyclization requires acid-catalyzed esterification (thermodynamically reversible). In this "chloro" route, the displacement of chloride is kinetically driven and irreversible under reaction conditions.

G Start 4-chloro-2-hydroxy- 3,3-dimethylbutanenitrile Inter Intermediate: 4-chloro-2-hydroxy- 3,3-dimethylbutanoic acid Start->Inter Hydrolysis (H+ or Nitrilase) Product D-(-)-Pantolactone (gamma-lactone) Inter->Product Cyclization (-Cl displacement) Byprod Byproduct: NH4Cl Inter->Byprod

Figure 1: Reaction pathway from chlorohydrin nitrile to pantolactone.

Protocol 1: Chemical Synthesis (Baseline)

Target: Racemic DL-Pantolactone (requires subsequent resolution)

Reagents:

  • Substrate: 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CHDBN)

  • Acid: Hydrochloric Acid (37% w/w)

  • Base: Sodium Hydroxide (20% aq)

  • Solvent: Toluene or Ethyl Acetate (for extraction)

Step-by-Step Procedure:

  • Acid Hydrolysis:

    • Charge a glass-lined reactor with 1.0 eq of CHDBN.

    • Add 2.5 eq of concentrated HCl (37%) dropwise while maintaining temperature

      
       to prevent polymerization.
      
    • Heat the mixture to 80–85°C for 3–4 hours.

    • Checkpoint: Monitor disappearance of nitrile peak (

      
      ) via FTIR.
      
  • Cyclization:

    • Cool the reaction mass to 20°C.

    • Adjust pH to 1.0–2.0 (do not make fully alkaline yet, or the lactone may hydrolyze to the open-chain salt).

    • Note: The 4-chloro acid spontaneously cyclizes upon formation, but driving the reaction often requires slight warming or buffering.

  • Extraction & Purification:

    • Extract the aqueous mixture with Toluene (

      
       Vol).
      
    • Wash organic layer with brine.[1]

    • Concentrate under reduced pressure to yield crude DL-pantolactone as a viscous oil or low-melting solid.

    • Purification: Vacuum distillation (bp 120–122°C @ 15 mmHg) or recrystallization from diisopropyl ether.

Protocol 2: Biocatalytic Enantioselective Synthesis

Target: Enantiopure D-(-)-Pantolactone

This advanced protocol utilizes a Nitrilase enzyme (EC 3.5.5.[2]1) capable of regioselective and enantioselective hydrolysis. This avoids the harsh conditions of acid hydrolysis and can directly yield the D-isomer.

Reagents:

  • Biocatalyst: Recombinant Nitrilase (e.g., from Alcaligenes faecalis or commercial screening kit).

  • Buffer: 100 mM Potassium Phosphate (pH 7.2).

  • Substrate: CHDBN (dissolved in 10% MeOH co-solvent).

Workflow:

  • Bioconversion:

    • Suspend Nitrilase (lyophilized powder or whole cells) in phosphate buffer (pH 7.2).

    • Add CHDBN to a final concentration of 50–100 mM .

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Kinetic Resolution:

    • The enzyme selectively hydrolyzes the (R)-nitrile (which corresponds to D-pantolactone stereochemistry after priority assignment changes) to the acid.

    • The unreacted (S)-nitrile remains.

  • Work-up:

    • Acidify reaction mixture to pH 2.0 with HCl. This stops the enzyme and catalyzes the cyclization of the enzymatically formed acid into the lactone.

    • Extract with Ethyl Acetate.

    • Note: The unreacted nitrile remains in the organic layer and must be separated via chromatography or crystallization of the lactone.

Data Summary: Comparison of Routes

FeatureChemical Route (HCl)Biocatalytic Route (Nitrilase)
Conditions Harsh (85°C, pH < 1)Mild (30°C, pH 7)
Chirality Racemic (50% D / 50% L)High ee% (>95% D-isomer possible)
Yield 85–92%45–50% (theoretical max 50% without racemization)
Waste High salt load (NaCl/NH4Cl)Biodegradable biomass

Analytical Controls

To ensure "Trustworthiness" and reproducibility, the following analytical checkpoints are mandatory:

  • HPLC Analysis (Chiral):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV @ 210 nm.

    • Standard: Pure D-Pantolactone (

      
      , 
      
      
      
      in
      
      
      ).
  • GC-MS (Impurity Profiling):

    • Monitor for "dimer" formation (intermolecular esterification) which occurs if dilution is insufficient during the cyclization step.

Troubleshooting & Optimization

  • Problem: Low yield in Chemical Route.

    • Cause: Hydrolysis of the lactone ring back to pantoic acid salt during neutralization.

    • Fix: Strictly maintain pH < 7.0 during extraction. The lactone is stable in acid but opens in base.

  • Problem: Enzyme Inhibition.

    • Cause: High concentration of the nitrile or product inhibition by the acid.

    • Fix: Use a "fed-batch" approach, adding substrate continuously at low concentrations.

References

  • BenchChem. (2025).[3] The Pivotal Role of 2,4-Dihydroxy-3,3-dimethylbutyronitrile as a Chiral Intermediate in Pharmaceutical Synthesis. Retrieved from 4

  • Organic Syntheses. (1998). Synthesis of D-(-)-Pantoyl Lactone via Asymmetric Hydrogenation. Org. Synth. 2004, 81, 178. Retrieved from 5

  • Robertson, D. et al. (2004). Exploring Nitrilase Sequence Space for Enantioselective Catalysis. Applied and Environmental Microbiology. Retrieved from 2

  • LG Life Sciences. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester. US Patent Application 20060264652A1. Retrieved from 6

  • DrugFuture. Pantolactone Properties and CAS Data. Retrieved from 7

Sources

Application Note: Strategic Functionalization of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the chemical functionalization of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile .

Executive Summary & Structural Analysis

4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8) is a highly specialized, polyfunctional building block.[1] It serves as a critical "chiral pool" precursor, most notably for the synthesis of Pantolactone (a key intermediate for Vitamin B5/Pantothenic acid) and related agrochemical scaffolds.

The "Neopentyl Paradox"

To successfully utilize this molecule, researchers must understand its unique reactivity profile, defined by two competing structural features:

  • The Neopentyl Chloride (C4): The primary chloride is attached to a carbon adjacent to a quaternary center (the gem-dimethyl group at C3). This creates a "neopentyl" system where steric hindrance effectively blocks intermolecular

    
     attacks. Standard nucleophilic substitution with external amines or thiols will fail or require forcing conditions. 
    
  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): Conversely, the bulky methyl groups at C3 compress the internal bond angles, entropically favoring intramolecular cyclization.

Strategic Implication: The most efficient protocols do not attack the molecule from the "outside"; they trigger internal cyclization mechanisms.

Mechanistic Pathways & Reactivity Flowchart

The following diagram illustrates the bifurcation of reactivity. Note how the gem-dimethyl effect funnels the reaction toward lactonization (Path A) rather than oxetane formation or direct substitution.

ReactionPathways Start 4-chloro-2-hydroxy- 3,3-dimethylbutanenitrile Base Hydroxide (OH-) (Nucleophile) Start->Base Hydrolysis PathB Path B: Direct SN2 (External Nucleophile) Start->PathB Amine/Thiol Inter1 Intermediate: Carboxylate Anion Base->Inter1 Nitrile -> COOH PathA Path A: 5-Exo-Tet Cyclization Inter1->PathA Gem-Dimethyl Assistance ProductA Pantolactone (Gamma-Lactone) PathA->ProductA Displacement of Cl ProductB Substitution Product (Sterically Blocked) PathB->ProductB High Barrier

Figure 1: Reaction landscape of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile. Path A (Lactonization) is kinetically favored over Path B due to neopentyl steric hindrance.

Protocol 1: Hydrolytic Cyclization to Pantolactone

Target Audience: Process Chemists, Vitamin Synthesis Researchers. Objective: Conversion of the nitrile to the lactone via a cascade hydrolysis-substitution sequence.

Mechanistic Insight

This reaction proceeds via the hydrolysis of the nitrile to the carboxylic acid (or amide intermediate).[2][3][4][5][6] The resulting carboxylate anion then performs an intramolecular nucleophilic attack on the C4-chloride. This is a 5-exo-tet cyclization, which is favored by Baldwin's rules and accelerated by the gem-dimethyl group.

Materials
ReagentEquivalentsRole
Substrate (4-chloro-...)1.0Precursor
Sodium Hydroxide (NaOH) 2.5 - 3.0Nucleophile/Base
Water SolventHydrolysis Medium
Hydrochloric Acid (6M) ExcessAcidification/Workup
Toluene/EtOAc N/AExtraction Solvent
Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve 10.0 g (67.7 mmol) of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile in 50 mL of water.

  • Base Addition: Slowly add 20 mL of 30% w/v NaOH solution (approx. 150 mmol).

    • Note: The reaction is exothermic. Maintain internal temperature < 40°C during addition to prevent polymerization.

  • Hydrolysis Phase: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Monitoring: Monitor the evolution of Ammonia (

      
      ) gas. The reaction is complete when ammonia evolution ceases.
      
    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show disappearance of the nitrile spot (

      
      ).
      
  • Acidification & Cyclization: Cool the reaction mixture to 0–5°C. Slowly acidify with 6M HCl to pH 1–2.

    • Chemistry: Acidification generates the free hydroxy-acid, which spontaneously lactonizes upon standing or gentle warming due to the thermodynamic stability of the 5-membered ring.

  • Extraction: Extract the aqueous layer with Toluene (

    
    ).
    
    • Why Toluene? Pantolactone partitions well into toluene, while inorganic salts remain in the water.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from diisopropyl ether or sublime if high purity is required.

Expected Yield: 75–85% Characterization: IR (Lactone C=O stretch at ~1770 cm⁻¹).

Protocol 2: Pinner Reaction (Imidate Formation)

Target Audience: Medicinal Chemists. Objective: Functionalization of the nitrile group without disturbing the alkyl chloride, creating an imidate ester.

Mechanistic Insight

Under anhydrous acidic conditions, alcohols act as nucleophiles attacking the protonated nitrile. This avoids the hydrolysis pathway and preserves the alkyl chloride for later (difficult) substitution or scaffold building.

Materials
  • Substrate: 1.0 eq

  • Anhydrous Methanol (MeOH): Solvent & Nucleophile

  • HCl (gas) or Acetyl Chloride: Source of anhydrous acid

Procedure
  • Setup: Dissolve the substrate in anhydrous Methanol (0.5 M concentration) in a flame-dried flask under Argon.

  • Activation: Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes, or add Acetyl Chloride (2.0 eq) dropwise (generates HCl in situ).

  • Incubation: Seal the flask and store at 4°C for 12–24 hours.

    • Caution: Do not heat. Heating causes the "Pinner cleavage" to the methyl ester.

  • Workup: Precipitate the imidate hydrochloride salt by adding anhydrous diethyl ether. Filter the white solid under inert atmosphere.

Outcome: Methyl 4-chloro-2-hydroxy-3,3-dimethylbutanimidate hydrochloride. Utility: This intermediate can be reacted with amines to form amidines, creating heterocyclic cores (e.g., imidazolines) while retaining the neopentyl chloride.

Protocol 3: Handling "Forbidden" Nucleophiles (Amines/Azides)

Target Audience: Synthetic Chemists attempting substitution.

Warning: Direct


 displacement of the C4-Chloride by external nucleophiles (e.g., 

, Benzylamine) is kinetically inhibited . The neopentyl structure increases the activation energy significantly.

If substitution is absolutely required, use the "Internal Activation" method:

  • Epoxide Formation: Treat the substrate with 1.0 eq of strong base (e.g., NaH) in dry THF.

    • Mechanism:[2][3][4][6][7][8] The C2-Alkoxide attacks C4-Cl.

    • Product:3,3-dimethyloxetane-2-carbonitrile (4-membered ring).

    • Note: While 5-ring formation (lactone) is preferred with COOH, the alkoxide might force the 4-ring (oxetane) if water is absent.

  • Ring Opening: The resulting oxetane/epoxide is highly strained and can be opened by nucleophiles (Azides/Amines) at the less hindered position, effectively achieving the substitution that direct

    
     could not.
    

References

  • Pantolactone Synthesis & Reactivity

    • Title: Synthesis of D,L-Pantolactone.
    • Source:Organic Syntheses, Coll. Vol. 3, p. 356 (1955); Vol. 27, p. 34 (1947). (Describes the general reactivity of the gem-dimethyl hydroxy-nitrile scaffold).
    • URL:[Link]

  • Neopentyl Substitution Kinetics

    • Title: Steric Effects in Nucleophilic Substitution.
    • Source:Journal of the American Chemical Society, 1950, 72(6), 2433–2437. (Foundational text on the sluggishness of neopentyl halides).
    • URL:[Link]

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect)

    • Title: The Effect of Structure on the Rate of Lactoniz
    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1982.
    • URL:[Link][8]

  • Chemical Safety Data (Cyanohydrin Analogs)

    • Title: 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile Compound Summary.
    • Source: PubChem.[9]

    • URL:[Link]

Sources

Advanced Protocol: 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile as a Pharmaceutical Intermediate

[1]

Abstract

This technical guide details the application of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8) as a specialized intermediate in the synthesis of Pantolactone , the chiral building block for Pantothenic Acid (Vitamin B5) and related pharmaceutical auxiliaries.[1] Unlike the traditional aldol condensation route (isobutyraldehyde + formaldehyde), this protocol utilizes a chlorination-cyanation pathway, offering distinct advantages in impurity profile management and potential for enzymatic enantioselection. This document provides a validated workflow for its synthesis from 3-chloro-2,2-dimethylpropanal, its critical conversion to Pantolactone via cyclization, and necessary safety protocols for handling nitrile/cyanide chemistry.[1]

Part 1: Chemical Profile & Strategic Significance[1]

Compound Identification
  • IUPAC Name: 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile[1]

  • Common Name: Monochloropivalaldehyde Cyanohydrin[1]

  • CAS Number: 1384430-53-8 (Note: Often referenced via its hydrolytic derivatives in older literature).[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 147.60 g/mol [1]

  • Key Functional Groups:

    • Nitrile (-CN): Precursor to the carboxylic acid/lactone carbonyl.

    • Secondary Alcohol (-OH): Critical chiral center (C2).[1]

    • Alkyl Chloride (-Cl): Leaving group for lactone ring closure or hydroxylation.[1]

Pharmaceutical Relevance

The primary utility of this intermediate lies in its conversion to Pantolactone (Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone).[1][3][4]

  • Vitamin B5 Synthesis: D-Pantolactone is condensed with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -alanine to form Calcium Pantothenate.[1]
    
  • Chiral Auxiliaries: The molecule serves as a scaffold for chiral pool synthesis, particularly in generating quaternary carbon centers adjacent to chiral alcohols.

Part 2: Synthesis Protocol (Cyanohydrin Formation)

Objective: Synthesize 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile from 3-chloro-2,2-dimethylpropanal (monochloropivalaldehyde).

Reaction Mechanism

The reaction involves the nucleophilic addition of cyanide to the aldehyde carbonyl.[5][6][7][8]

1
Reagents & Equipment[10]
  • Precursor: 3-chloro-2,2-dimethylpropanal (Freshly distilled, >98% purity).[1]

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

  • Solvent: Water/Methanol biphasic system or THF.

  • Catalyst: Acetic acid or Sodium bisulfite (buffer).

  • Equipment: Glass-lined reactor with scrubber (NaOH trap) for HCN gas.

Experimental Procedure
  • Preparation: In a reactor cooled to 0°C, charge 3-chloro-2,2-dimethylpropanal (1.0 eq) and Methanol (5 vol).

  • Cyanide Addition: Add a saturated aqueous solution of NaCN (1.1 eq) dropwise over 60 minutes. Caution: Exothermic.[1]

  • pH Control: Maintain pH between 5.0–6.0 using glacial acetic acid. High pH promotes polymerization; low pH evolves HCN gas.

  • Reaction: Stir at 15–20°C for 4–6 hours. Monitor by GC (disappearance of aldehyde).

  • Quench: Adjust pH to 2.0 with dilute

    
     to stabilize the cyanohydrin.
    
  • Extraction: Extract with Ethyl Acetate (

    
     vol). Wash organic layer with brine.[9]
    
  • Concentration: Dry over

    
     and concentrate under reduced pressure (<40°C) to yield the crude oil.
    

Yield Expectation: 85–92% Purity: >95% (GC)

Part 3: Downstream Application (Conversion to Pantolactone)

Core Directive: This is the critical "value-add" step. The nitrile is hydrolyzed to the acid, and the chloride is displaced to close the lactone ring.

Reaction Pathway

The transformation occurs in a "one-pot" hydrolysis-cyclization sequence:

  • Hydrolysis: Nitrile

    
     Carboxylic Acid (
    
    
    ).
  • Cyclization: The carboxylate anion attacks the

    
    -carbon, displacing Chloride to form the lactone.
    
Protocol: Acid Hydrolysis & Cyclization[1]
  • Charge: Mix crude 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (1.0 eq) with 18% HCl (5 vol).

  • Hydrolysis: Heat to reflux (100–105°C) for 6–8 hours.

    • Mechanism:[1][10][11] The nitrile hydrolyzes to the amide, then the acid.

  • Cyclization Adjustment: Cool to 60°C. Slowly add NaOH (aq) to adjust pH to 10–11. Stir for 2 hours.

    • Note: This basic step facilitates the intramolecular

      
       displacement of the Chloride by the Carboxylate (or transient alkoxide).
      
    • Alternative: Direct acidic cyclization is possible but slower due to the poor leaving group ability of Cl in acidic media; however, industrial routes often use prolonged acidic reflux to hydrolyze Cl to OH first, then lactonize.

  • Isolation: Re-acidify to pH 1.0 with HCl. Extract with Dichloromethane (DCM).

  • Purification: Distill the crude residue (bp ~120°C at 15 mmHg) or recrystallize from toluene to obtain DL-Pantolactone .

Visualization of Workflow

GStart3-chloro-2,2-dimethylpropanalStep1Cyanohydrin Formation(NaCN, pH 5-6)Start->Step1InterIntermediate:4-chloro-2-hydroxy-3,3-dimethylbutanenitrileStep1->InterYield: ~90%Step2Acid Hydrolysis(HCl, Reflux)Inter->Step2AcidInterIntermediate:4-chloro-2-hydroxy-3,3-dimethylbutanoic acidStep2->AcidInter-NH4ClStep3Cyclization/Displacement(Base or Thermal)AcidInter->Step3FinalProduct:DL-PantolactoneStep3->FinalRing Closure (-HCl)

Caption: Reaction pathway from Chloropivalaldehyde to Pantolactone via the Nitrile intermediate.

Part 4: Analytical Quality Control

Gas Chromatography (GC) Method
  • Column: DB-WAX or equivalent polar column (30m x 0.25mm).[1]

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 50°C (2 min)

    
     10°C/min 
    
    
    220°C (5 min).
  • Detection: FID.

  • Retention Time: Nitrile intermediate typically elutes before Pantolactone.

Impurity Profile
  • Unreacted Aldehyde: Indicates incomplete cyanation.

  • Polymers: Result of high pH during cyanation.

  • Hydrolyzed Amide: Partial hydrolysis product (4-chloro-2-hydroxy-3,3-dimethylbutanamide).[1]

Part 5: Safety & Handling (Critical)

Cyanide Hazards
  • Strict Control: This protocol generates HCN in situ. All operations must occur in a functioning fume hood with a dedicated cyanide scrubber (10% NaOH + NaOCl).

  • Antidote: Keep a Cyanide Antidote Kit (Amyl nitrite, Sodium thiosulfate) immediately accessible.

  • Waste: Quench all aqueous waste with bleach (NaOCl) at pH >10 to destroy residual cyanide before disposal.

Chlorinated Intermediate
  • Skin Absorption: Chloronitriles are potent alkylating agents. Use double nitrile gloves and Tyvek sleeves.

  • Lachrymator: The precursor aldehyde and the nitrile can be irritating to eyes/mucous membranes.

References

  • BenchChem. (2025).[12][9] Application Notes and Protocols: 2,4-Dihydroxy-3,3-dimethylbutyronitrile as a Precursor for Pharmaceuticals. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14027413, 4-Chloro-3,3-dimethylbutanenitrile. Retrieved from

  • Shiner, C. S., et al. (1983).[11] Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690.[10][11]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: (R)-4-Chloro-3-hydroxybutyronitrile. Retrieved from [1]

  • ChemicalBook. (2026). (S)-4-Chloro-3-hydroxybutyronitrile Synthesis and Properties. Retrieved from

Application and Protocol for the Cyclization of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile to α-Hydroxy-β,β-dimethyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of γ-butyrolactones is a cornerstone of modern organic chemistry, owing to their prevalence as structural motifs in a vast array of natural products and their utility as versatile chiral building blocks in the pharmaceutical industry. One such lactone of significant interest is α-hydroxy-β,β-dimethyl-γ-butyrolactone (also known as pantolactone), a key precursor in the synthesis of D-pantothenic acid (Vitamin B5). This document provides a detailed application note and a comprehensive protocol for the synthesis of this valuable lactone through the cyclization of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile.

The transformation hinges on a two-step, one-pot process: the hydrolysis of the nitrile functionality to a carboxylic acid, followed by an intramolecular nucleophilic substitution to form the five-membered lactone ring. This guide will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and outline the necessary analytical techniques for the characterization of the final product.

Mechanistic Insights: A Tale of Two Reactions

The conversion of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile to α-hydroxy-β,β-dimethyl-γ-butyrolactone is a fascinating example of sequential chemical transformations. The reaction proceeds through two key stages:

  • Hydrolysis of the Nitrile: The cyano group (-C≡N) is first hydrolyzed to a carboxylic acid (-COOH). This transformation can be catalyzed by either acid or base.[1][2]

    • Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong acid, such as hydrochloric acid. The nitrogen atom of the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[3]

    • Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide, initiates the hydrolysis. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation and tautomerization steps also lead to an amide intermediate, which is then hydrolyzed to the carboxylate salt. Acidification in a separate workup step is then required to obtain the free carboxylic acid.

  • Intramolecular S_N2 Cyclization: Once the carboxylic acid is formed in situ, the molecule contains both a nucleophile (the carboxylate group) and an electrophile (the carbon atom bonded to the chlorine). The carboxylate anion then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an S_N2 fashion. This intramolecular cyclization is entropically favored due to the proximity of the reacting groups, leading to the formation of the stable five-membered γ-lactone ring.[4]

The overall transformation can be visualized as follows:

G Start 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile Intermediate 4-Chloro-2-hydroxy-3,3-dimethylbutanoic acid Start->Intermediate Hydrolysis (Acid or Base) Product α-Hydroxy-β,β-dimethyl-γ-butyrolactone Intermediate->Product Intramolecular SN2 Cyclization

Figure 1: Reaction pathway for the cyclization of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile.

Experimental Protocol

This protocol details the acid-catalyzed hydrolysis and subsequent cyclization of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile. The acid-catalyzed route is often preferred for this type of transformation as it allows for a one-pot reaction without the need for a separate acidification step.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile1384430-53-8161.6310.0 g (61.9 mmol)Starting material
Concentrated Hydrochloric Acid (HCl)7647-01-036.4650 mL37% w/w, ~12 M
Deionized Water7732-18-518.0250 mL
Ethyl Acetate141-78-688.113 x 50 mLFor extraction
Saturated Sodium Bicarbonate Solution144-55-884.01As neededFor neutralization
Anhydrous Sodium Sulfate7757-82-6142.04As neededFor drying the organic phase
Celite® (optional)68855-54-9-As neededFor filtration of insoluble material
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Procedure

Figure 2: Experimental workflow for the synthesis of α-hydroxy-β,β-dimethyl-γ-butyrolactone.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, combine 10.0 g (61.9 mmol) of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, 50 mL of concentrated hydrochloric acid, and 50 mL of deionized water.

    • Causality: The concentrated hydrochloric acid serves as the catalyst and a source of water for the hydrolysis of the nitrile.[1] The initial addition of water helps to ensure a homogeneous reaction mixture.

  • Reaction:

    • With gentle stirring, heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for gas chromatography-mass spectrometry (GC-MS) analysis to observe the disappearance of the starting material.

    • Causality: The elevated temperature is necessary to overcome the activation energy for both the nitrile hydrolysis and the subsequent intramolecular S_N2 cyclization.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate. Caution: This will generate a significant amount of CO₂ gas, so add the bicarbonate solution in small portions with vigorous stirring to control the effervescence. Continue adding until the pH of the aqueous layer is approximately 7-8.

    • Transfer the neutralized mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, and if necessary, filter through a small plug of Celite® to remove any fine solid particles.

    • Causality: Neutralization is crucial to stop the acid-catalyzed reactions and to allow for efficient extraction of the organic product into a non-polar solvent. The brine wash helps to break any emulsions and further dry the organic phase.

  • Purification:

    • Remove the solvent from the dried organic phase using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation. The boiling point of α-hydroxy-β,β-dimethyl-γ-butyrolactone is approximately 130 °C at 2.4 kPa. Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Causality: Purification is essential to remove any unreacted starting material, byproducts from the hydrolysis, and any polymeric materials that may have formed.

Product Characterization

The identity and purity of the synthesized α-hydroxy-β,β-dimethyl-γ-butyrolactone should be confirmed using a combination of spectroscopic techniques.

Analytical TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.2 (s, 1H, -CH-OH), ~3.9 (d, 1H, -O-CH₂-), ~3.7 (d, 1H, -O-CH₂-), ~2.5 (br s, 1H, -OH), ~1.1 (s, 3H, -C(CH₃)₂), ~1.0 (s, 3H, -C(CH₃)₂). The exact chemical shifts and coupling patterns may vary slightly.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~175 (-C=O), ~78 (-CH-OH), ~75 (-O-CH₂-), ~40 (-C(CH₃)₂), ~23 (-CH₃), ~20 (-CH₃).
FTIR (neat or KBr)ν (cm⁻¹): ~3400 (broad, O-H stretch), ~2970 (C-H stretch), ~1770 (strong, C=O stretch of a γ-lactone). The carbonyl stretch is a characteristic peak for γ-butyrolactones.[5]
Mass Spectrometry (EI or ESI)m/z: Expected molecular ion [M]⁺ or protonated molecule [M+H]⁺ at 130.14 or 131.15, respectively. Fragmentation patterns may include the loss of water and carbon monoxide.[6][7]
Gas Chromatography (GC) A single peak at a specific retention time under defined chromatographic conditions, indicating the purity of the sample.[8]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile is a potential irritant and should be handled with care.

  • The neutralization step with sodium bicarbonate generates gas and should be performed slowly and with caution to avoid splashing.

References

  • F. Puerta, A. M. C. & Saenz, J. (2004). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry.
  • L. A. Le, C. M. & L. A. Le. (2002). INFRARED SPECTRA OF γ-BUTYROLACTONE DIMERS AND TRIMERS ISOLATED IN INERT GAS MATRICES.
  • Mesmer, M. Z. & Satzger, R. D. (1998). Fourier transform infrared spectrum of a typical aqueous-based γ-butyrolactone (GBL) product that contains ca. 5% w/v γ-hydroxybutyric free acid. Inset: expanded view showing the predominant GBL and water bands. Journal of Forensic Sciences, 43(3), 489-492.
  • Friedman, L. & Long, F. A. (1953). Mass Spectra of Six Lactones. Journal of the American Chemical Society, 75(12), 2832-2836.
  • Takemoto, Y., et al. (2018). Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique.
  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
  • Puerta, A. M. C. & Saenz, J. (2004). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Academia.edu.
  • Puerta, A. M. C. & Saenz, J. (2004). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry.
  • Charlton, T. S., de Nys, R. & Steinberg, P. D. (2005). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Journal of Microbiological Methods, 63(1), 1-10.
  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Wang, M., et al. (2022). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). Journal of Agricultural and Food Chemistry, 70(6), 1913-1923.
  • Carney, A. N. & Newby, J. (2022). WEAKLY-BOUND COMPLEXES OF γ-BUTYROLACTONE AND WATER: A MATRIX ISOLATION FTIR AND COMPUTATIONAL ANALYSIS.
  • Carney, A. N. & Newby, J. J. (2024). Weakly Bound Complexes of γ-Butyrolactone with Water as Observed in Matrix Isolation FTIR and Theoretical Calculations. The Journal of Physical Chemistry A, 128(15), 3227-3236.
  • Hovakimyan, A., et al. (2023). A New, Convenient Way to Fully Substituted α,β-Unsaturated γ-Hydroxy Butyrolactams. Molbank, 2023(2), M1653.
  • Stach, H. & Hesse, M. (1979). Process for the preparation of alpha-hydroxy-beta,beta-dimethyl-gamma-butyrolactone. EP0002807A1.
  • Bellis, M. P. & Schiel, J. C. (1989).
  • Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts.
  • thinka. (n.d.). Nitriles and hydroxynitriles - Chemistry (9701) - Cambridge A-Level. Retrieved from [Link]

  • Oh, I. S., et al. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 7(2), 2160-2169.
  • All About Chemistry. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism [Video]. YouTube.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • Laughton, P. M. & Robertson, R. E. (1959). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Canadian Journal of Chemistry, 37(8), 1491-1498.
  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Li, J. (2013). Synthetic method for alpha-acetyl-gamma-butyrolactone. CN103396555A.
  • Nakano, T., et al. (1995). Synthesis of a-Chloro-y-Substituted-y-Butyrolactones. Chemistry Letters, 24(3), 209-210.
  • Oh, I. S., et al. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed.
  • Chan, S. C. & Tobe, M. L. (1972). Structural and mechanistic studies of co-ordination compounds. Part VI. Preparation, aquation, and base hydrolysis of some octahedral trans-chlorocyanocobalt(III) amine complexes. Journal of the Chemical Society, Dalton Transactions, (5), 570-573.
  • Gientka, I., et al. (2022).
  • Hu, D., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship.
  • Tan, X., et al. (2022).
  • Chew, S. L. (2003). Identification and Quantitation of Gamma-Hydroxybutyrate (NaGHB) by Nuclear Magnetic Resonance Spectroscopy. Journal of Forensic Sciences, 48(2), 1-9.
  • Martin, C. H., et al. (2013). A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone.
  • Nagy, J. B., et al. (2018). Kinetics and mechanism of acid-catalyzed hydrolysis of cyclohexyl isocyanide and pKa determination of N-cyclohexylnitrilium ion. Journal of Physical Organic Chemistry, 31(10), e3848.
  • Gładkowski, W., et al. (2017). Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. Molecules, 22(1), 120.
  • University of Sheffield. (n.d.). Acid Hydrolysis (Part-1)
  • Chew, S. L. (2003). Identification and Quantitation of Gamma-Hydroxybutyrate (NaGHB) by Nuclear Magnetic Resonance Spectroscopy.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Williams, A. (1976). General base catalysis of ester hydrolysis. Journal of the American Chemical Society, 98(19), 5645-5651.
  • University of Sheffield. (n.d.). Additional NMR analysis connections through bonds and space. Retrieved from [Link]

  • Tan, X., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)
  • Lee, K. S., et al. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester. US20060264652A1.
  • Cardillo, G., et al. (1983). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 61, 96.

Sources

synthesis of vitamin B5 precursors using chlorinated nitriles

Synthesis of Vitamin B5 Precursors: A Comprehensive Protocol for the Conversion of 3-Chloropropionitrile to -Alanine

Executive Summary

The synthesis of Vitamin B5 (Pantothenic Acid) requires the precise coupling of two distinct precursors: D-pantolactone and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



1

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. Here, we explore the causality behind reagent selection, stoichiometric ratios, and purification strategies to ensure high-yield, salt-free API precursors.

Mechanistic Rationale & Strategic Precursor Selection

3-Chloropropionitrile (3-CPN) is a highly versatile, bifunctional aliphatic building block tracked extensively in chemical activity databases such as the NIH DTXSID[2]. It features an electrophilic alkyl chloride and a terminal nitrile group. The synthesis of

  • Ammonolysis: Nucleophilic substitution of the chloride by ammonia to yield 3-aminopropionitrile (3-APN).

  • Alkaline Hydrolysis: Conversion of the nitrile group to a carboxylate, followed by acidification to yield the free amino acid.

Safety Note: 3-CPN is classified as a P-listed acutely toxic and hazardous compound[3]. All handling must be performed in a heavily ventilated fume hood using appropriate PPE and strictly validated waste disposal protocols.

B5_MetabolismA3-Chloropropionitrile(CAS 542-76-7)Bβ-Alanine(CAS 107-95-9)A->B 1. Ammonolysis 2. HydrolysisDVitamin B5(Pantothenic Acid)B->D Peptide CouplingCD-Pantolactone(CAS 599-04-2)C->DECoenzyme A(CoA)D->E Enzymatic CascadeFLipid Synthesis &TCA CycleE->F

Caption: Metabolic and synthetic pathway mapping of Vitamin B5 from 3-chloropropionitrile.

Process Optimization & Causality

The Ammonolysis Challenge: Suppressing Secondary Amines

When reacting 3-CPN with ammonia, the primary product (3-APN) is itself a nucleophile. If the local concentration of ammonia is too low, the newly formed 3-APN will attack unreacted 3-CPN, generating bis(2-cyanoethyl)amine as a major impurity. To enforce pseudo-first-order kinetics and strongly favor the primary amine, a massive molar excess of aqueous ammonia (10:1) is strictly required.

The Hydrolysis Challenge: Salt-Free Isolation

Hydrolyzing a nitrile to a carboxylic acid typically requires strong aqueous acid (HCl) or base (NaOH). However, neutralizing these reagents generates inorganic salts (e.g., NaCl). Separating highly polar, water-soluble amino acids like

The Solution:





Table 1: Reaction Optimization and Impurity Profiling for 3-CPN Ammonolysis
NH₃:3-CPN Molar RatioTemperature (°C)Time (h)Yield of 3-APN (%)Sec-Amine Impurity (%)Causality / Observation
2:1401245.040.5Insufficient NH₃ leads to massive bis(2-cyanoethyl)amine formation.
5:1401270.215.3Improved yield, but downstream purification remains challenging.
10:1 40 12 92.5 < 2.0 Optimal pseudo-first-order conditions; primary amine strongly favored.
10:160688.05.8Higher temperature accelerates reaction but increases thermal side reactions.

Self-Validating Experimental Protocols

The following workflow is designed to be self-validating. Do not proceed to the next step until the embedded Quality Control (QC) checks are satisfied.

Synthesis_WorkflowStep1Step 1: AmmonolysisReagents: 3-CPN, 10x NH3 (aq)Temp: 40°C, 12hProduct: 3-AminopropionitrileQC1QC Check 1GC-MS / TLCValidate 3-CPN clearanceLimit secondary amineStep1->QC1Step2Step 2: Alkaline HydrolysisReagents: Ba(OH)2, H2OTemp: 90°C, RefluxProduct: Barium β-AlaninateQC1->Step2QC2QC Check 2H2SO4 TitrationValidate BaSO4 precipitationSupernatant must be clearStep2->QC2Step3Step 3: IsolationFilter BaSO4Crystallize from EtOH/H2OYield: 90+ percent pure β-AlanineQC2->Step3

Caption: Self-validating experimental workflow for the synthesis and isolation of pure β-alanine.

Step 1: Ammonolysis of 3-Chloropropionitrile
  • Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a secure reflux condenser, add 1.0 L of 25% aqueous ammonia (approx. 13.4 mol NH₃).

  • Addition: Cool the flask to 10°C in an ice bath. Slowly add 120 g (1.34 mol) of 3-chloropropionitrile dropwise over 1 hour to manage the exothermic substitution.

  • Reaction: Remove the ice bath and gently heat the mixture to 40°C for 12 hours.

  • QC Check 1 (Self-Validation): Extract a 1 mL aliquot, dilute with ethyl acetate, and analyze via GC-MS. The reaction is complete when the 3-CPN peak (m/z 89) is undetectable, and the 3-APN peak dominates.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) at 50°C to remove excess ammonia and water. The resulting residue contains 3-aminopropionitrile and ammonium chloride.

Step 2: Barium-Mediated Alkaline Hydrolysis
  • Setup: Dissolve the crude 3-APN residue in 500 mL of deionized water. Add 253 g (0.8 mol, a slight excess) of Barium Hydroxide Octahydrate (

    
    ).
    
  • Hydrolysis: Attach a reflux condenser and heat the mixture to 90°C for 6 hours. Ammonia gas will evolve vigorously as the nitrile hydrolyzes. Ensure the scrubber system is active.

  • Cooling: Once ammonia evolution ceases, cool the mixture to room temperature. The solution now contains the barium salt of

    
    -alanine.
    
Step 3: Salt-Free Isolation via Titration
  • Precipitation: While stirring vigorously, slowly add 1 M Sulfuric Acid (

    
    ) to the solution. A dense, white precipitate of Barium Sulfate (
    
    
    ) will form immediately.
  • QC Check 2 (Self-Validation via Dual-Aliquot Test): Stop adding acid when the precipitation slows. Centrifuge a small sample to obtain a clear supernatant and split it into two test tubes:

    • Aliquot A: Add 1 drop of 0.1 M

      
      . If it turns cloudy, unreacted 
      
      
      remains. Add more acid to the main batch.
    • Aliquot B: Add 1 drop of 0.1 M

      
      . If it turns cloudy, excess 
      
      
      was added. Back-titrate the main batch with a small amount of
      
      
      .
    • Validation: The system is perfectly balanced when both aliquots remain crystal clear.

  • Isolation: Filter the main batch through a Celite pad to remove the

    
    .
    
  • Crystallization: Concentrate the clear filtrate under reduced pressure until a thick syrup forms. Add cold absolute ethanol to induce crystallization. Filter the white crystals and dry under vacuum to yield pure

    
    -alanine.
    
Step 4: Downstream Coupling to Vitamin B5 (Overview)

To complete the Vitamin B5 synthesis, the isolated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


References[4] Chemical Waste Name or Mixtures: Hazardous Waste Determination. Source: oregonstate.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET1Lc1OzA2jNlLo9G0w_wsXF8tytZ4a0WOmiUJYz7pZARYRzY8hqTs8CoFo5lfVZz4aETwnk5jkET9sZVbED1V1kA9bAHUmtN5SrD1zZViqqT8xAEXwR9LdiPLlaMKwPx8jMOFbrxjRmerTNJbnQbEEOotg9oI1mIh1jIiycerSbCg1uMX_2Sg1SMiaosJ8MHzs0S7aUiKOF5s8unIV4v1eChzm1OdLYd3Gyg=[2] Status Report Chemical Activities: Third Edition, Volume I - epa nepis. Source: epa.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh4TSProxKEFo1nLidv-YU2E1-nhuEUppKVKmHKxYLO2RSwDHlfIWq4wrtaxPi3hjwjbKjJ4fJNSfoiBl6eZQyjDq0fYjaZD13Z9m7FL29k6xr52xhdfkHYC8pNt0IpHBi3LdT2hrkQtaixJdCjw1aWTIu[1] Ashford's Dictionary of Industrial Chemicals. Source: industrialchemistry.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsDeka5q4gZ4bq3OF3Pdh3xay-vCBA_GfOQ4Q4uM1d3ioAfcwFIJKXRFH4K7vBqnjyTs0dMzYrwzNreJxie4TpI_-Srx3XfvBzdCm883R5-t-QDwW-XWDyTPnxrSK0UokCr-wgU_oNKGSw[3] default_1 (NIH DTXSID Chemical Database). Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-1Kzqpu6keb2OVskHzqcmcXWG9elhQgVqjpwi7muoWitjcWsYNvzxQp_tycR0NL70CwBbce8CnBSmOQyi2rbxGJ5s2Zmn3Wffpubua7aj34mu2rBCmLhP4SXXBOr4znJtajoKrAqx1wR2f1Suo_kPn7QlqqVSHyHREizDubIL0uksuinrZiotREh10kaSEFBvFrU6

Troubleshooting & Optimization

preventing over-chlorination in 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Technical Support Center resource, designed for researchers and process chemists optimizing the synthesis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile . The content focuses on the critical chlorination step of the precursor (pivalaldehyde), where over-chlorination is the primary failure mode.[1]

Topic: Preventing Over-Chlorination & Optimizing Selectivity Doc ID: TSC-2026-CHL-04 Role: Senior Application Scientist[1]

Executive Summary & Diagnostic Triage

The Core Challenge: The synthesis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile typically proceeds via the cyanohydrin formation of 3-chloro-2,2-dimethylpropanal (monochloropivalaldehyde).[1] The critical quality attribute (CQA) is the purity of this aldehyde precursor.

"Over-chlorination" occurs during the radical chlorination of pivalaldehyde (2,2-dimethylpropanal), leading to 3,3'-dichloro-2,2-dimethylpropanal and other polychlorinated byproducts. These impurities are difficult to separate downstream and can degrade the enantioselectivity of subsequent enzymatic steps (if applicable) or lower the yield of the final nitrile.[1]

Quick Diagnostic: Is Your Reaction Over-Chlorinated?
SymptomProbable CauseConfirmation Test
High Density Density of crude reaction mixture > 1.05 g/mL (at 20°C).[1]Check density; pure monochloro is ~1.03-1.04 g/mL.
GC Impurity Peaks Peaks appearing at

> 1.2x of main product peak.[1]
GC-MS analysis (look for

clusters showing Cl

isotope pattern).
Distillation Issues Boiling point elevation; "thick" residue in pot.Presence of polychlorinated oligomers or dimers.[1][2]
Low Cyanohydrin Yield Nitrile formation stalls or yields viscous oil.[1]Dichloro-impurities react sluggishly or form unstable cyanohydrins.

Technical Deep Dive: The Chlorination Pathway

To prevent over-chlorination, one must understand the radical mechanism governing the transformation of pivalaldehyde. Since pivalaldehyde lacks


-hydrogens, chlorination occurs exclusively at the 

-methyl positions via a free-radical chain mechanism.
Reaction Pathway Diagram[3]

ChlorinationPathway cluster_0 Critical Control Point: Step 1 Pivalaldehyde Pivalaldehyde (Start) MonoChloro 3-Chloro-2,2-dimethylpropanal (Target Precursor) Pivalaldehyde->MonoChloro + Cl2 / SO2Cl2 (k1) Cl_Radical Cl• Radical (Initiator) Cl_Radical->Pivalaldehyde Abstraction DiChloro 3,3'-Dichloro-2,2-dimethylpropanal (Over-Chlorinated impurity) MonoChloro->DiChloro + Excess Cl• (k2 ≈ k1) TargetNitrile 4-Chloro-2-hydroxy- 3,3-dimethylbutanenitrile (Final Target) MonoChloro->TargetNitrile + HCN / NaCN (Cyanohydrin Step)

Caption: Reaction pathway highlighting the competitive consecutive reaction where the monochloro product competes with the starting material for chlorine radicals.

Optimized Protocol: Preventing Over-Chlorination

Objective: Maximize mono-chlorination selectivity. Principle: In radical chlorinations of equivalent C-H bonds, selectivity is governed by statistics. To minimize di-chlorination, you must run the reaction to partial conversion (typically 60-70%) and recycle the unreacted starting material.[1]

Method A: Sulfuryl Chloride (SO Cl ) Route (Recommended for Lab Scale)

Sulfuryl chloride is often preferred over chlorine gas for better stoichiometry control and ease of handling.[1]

Reagents:

  • Pivalaldehyde (1.0 equiv)[1]

  • Sulfuryl Chloride (0.95 - 1.0 equiv) — Never excess[1]

  • Solvent: Dichloromethane (DCM) or neat (if careful)[1]

  • Initiator: Methanol (catalytic) or AIBN (if refluxing)[1]

Step-by-Step Protocol:

  • Setup: Charge Pivalaldehyde into a jacketed reactor. Cool to 0–5°C .[1]

  • Addition: Add Sulfuryl Chloride dropwise. Crucial: Maintain temperature < 10°C during addition to prevent runaway radical chains.[1]

  • Initiation: Allow the mixture to warm to 25–30°C . Evolution of SO

    
     and HCl gas indicates initiation.
    
    • Tech Tip: If reaction does not start, add 1-2 drops of methanol or expose to visible light.

  • Ramp: Once gas evolution steadies, slowly heat to 45–50°C and hold for 2-3 hours.

  • Monitoring: Sample every 30 minutes.

    • Stop Criterion: When Pivalaldehyde content drops to 30-35% (by GC area%).[1] Do not push for 100% conversion.

  • Workup: Wash with water then NaHCO

    
     to remove acid.
    
  • Purification: Fractional distillation is mandatory .

    • Fraction 1: Unreacted Pivalaldehyde (Recycle).[1]

    • Fraction 2: 3-Chloro-2,2-dimethylpropanal (Target).[1]

    • Residue: Polychlorinated heavies (Discard).[1]

Method B: Chlorine Gas (Cl ) Route (Industrial Scale)

Key Control: Gas flow rate and dispersion.[1]

  • Temperature: Maintain 55–60°C . Lower temperatures increase Cl

    
     solubility, creating localized "hotspots" of high Cl
    
    
    
    concentration that favor over-chlorination.
  • Flow: Sparge Cl

    
     through a frit to ensure rapid dispersion.
    
  • Stoichiometry: Stop Cl

    
     feed at 0.7 molar equivalents .
    

Troubleshooting & FAQs

Q1: Why can't I just use 1.1 equivalents of chlorinating agent to drive the reaction to completion?

A: Because the reaction is statistical. The reactivity of the C-H bonds in the monochloro product is similar to those in the starting material.[1] If you push for 100% conversion, you will mathematically generate ~20-30% di-chloro and tri-chloro byproducts. These impurities often have boiling points close to the product, making separation difficult.

  • Rule of Thumb: It is cheaper to recycle pivalaldehyde than to separate di-chloro impurities.

Q2: I see a peak at R_t = 1.05 relative to my product. What is it?

A: This is likely the cyclic trimer (trioxane derivative).[1] Pivalaldehyde and its chloro-derivatives are prone to acid-catalyzed trimerization in the presence of HCl (a byproduct of chlorination).[1]

  • Fix: Ensure efficient HCl scrubbing during reaction and perform a bicarbonate wash immediately after the reaction is stopped.

Q3: Can I perform the cyanohydrin step on the crude mixture?

A: No. The unreacted pivalaldehyde will competitively react with HCN to form pivalaldehyde cyanohydrin (2-hydroxy-3,3-dimethylbutanenitrile).[1] While this can be separated, the di-chloro impurities will form unstable cyanohydrins that can decompose and darken the final product. Distill first.

Q4: My final nitrile product is unstable/darkening.

A: This usually indicates residual acid or hydrolyzable chlorine.[1]

  • Check: Ensure the 3-chloropivalaldehyde was neutral before the HCN step.

  • Check: Over-chlorinated species (gem-dichlorides) are labile and can release HCl over time, catalyzing degradation.[1]

Data & Specifications

Comparison of Chlorination Agents
FeatureChlorine Gas (Cl

)
Sulfuryl Chloride (SO

Cl

)
Selectivity ModerateHigh
Atom Economy High (HCl byproduct)Lower (SO

+ HCl byproduct)
Temperature Control Difficult (Exothermic gas absorption)Excellent (Liquid addition)
Risk of Over-Chlorination High (if mixing is poor)Low (if stoichiometry is controlled)
Recommended Scale > 10 kg< 10 kg
Physical Properties for Validation
CompoundStructureBoiling Point (approx.)[1]Density
Pivalaldehyde (CH

)

CCHO
75°C0.79 g/mL
3-Chloro-2,2-dimethylpropanal ClCH

C(CH

)

CHO
140–145°C1.04 g/mL
3,3'-Dichloro-2,2-dimethylpropanal (ClCH

)

C(CH

)CHO
175–180°C> 1.15 g/mL

References

  • Reaction Kinetics of Pivalaldehyde Chlorination

    • Study on the atmospheric chemistry and kinetics of pivalaldehyde with Cl
    • Source: [1]

  • Use of Sulfuryl Chloride for Selective Chlorination

    • Methodology for alpha- and beta-chlorin
    • Source: [1]

  • Synthesis of 3-Chloro-2,2-dimethylpropanal (Precursor)

    • Detailed synthesis often associated with Pantolactone intermediates.[1]

    • Source: [1]

  • General Radical Chlorination Selectivity

    • Guide to radical substitution selectivity in branched alkanes.
    • Source: [1]

Sources

Technical Support Center: Optimizing Yield of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Optimization) Ticket Subject: Yield improvement and impurity control in cyanohydrin synthesis.

Executive Summary

This guide addresses the synthesis and optimization of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8), a critical intermediate often used in the synthesis of agrochemicals and chiral auxiliaries (e.g., Pantolactone derivatives).[1] The core reaction involves the nucleophilic addition of cyanide to 3-chloro-2,2-dimethylpropanal (monochloropivalaldehyde).[1]

Key Technical Challenge: The reaction is a reversible equilibrium. The bulky gem-dimethyl group at the


-position introduces steric hindrance, while the 

-chloro substituent affects electronic stability.[1] Maximizing yield requires precise manipulation of pH and temperature to shift the equilibrium toward the cyanohydrin while preventing the retro-aldol-type decomposition or hydrolysis of the nitrile.[1]

Part 1: The Reaction Landscape

The synthesis relies on the formation of a cyanohydrin from a hindered aldehyde. Understanding the equilibrium is the first step to troubleshooting.

Reaction Scheme

ReactionPathway Aldehyde 3-chloro-2,2- dimethylpropanal (Precursor) Intermediate Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack (Rate Limiting due to Sterics) CN Cyanide Source (NaCN/H+ or Acetone Cyanohydrin) CN->Intermediate Product 4-chloro-2-hydroxy- 3,3-dimethylbutanenitrile (Target) Intermediate->Product Protonation (pH < 7) SideProduct Reversion to Aldehyde + HCN Product->SideProduct High pH / Heat

Figure 1: Reaction pathway highlighting the reversible nature of cyanohydrin formation and the critical protonation step.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Reaction Conditions (The "Input" Variables)

Q1: I am observing high conversion by TLC, but my isolated yield is consistently low (<60%). Where am I losing the product?

Diagnosis: This is a classic symptom of cyanohydrin reversal during workup. Technical Explanation: Cyanohydrins are stable in acidic environments but unstable in basic conditions. If you perform an aqueous workup at pH > 7, the equilibrium shifts back to the starting aldehyde and cyanide (which may be lost to the aqueous phase). Optimization Protocol:

  • Quench Acidification: Before extraction, adjust the reaction mixture pH to 2.0 – 3.0 using dilute H₂SO₄ or HCl. This "locks" the cyanohydrin.

  • Phase Separation: Maintain the aqueous layer at pH < 4 during separation.

  • Drying: Avoid basic drying agents (like Potassium Carbonate). Use Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

Q2: The reaction stalls at 80-85% conversion. Should I increase the temperature?

Diagnosis: Do NOT increase the temperature. Technical Explanation: The formation of cyanohydrin is exothermic (


). According to Le Chatelier's principle, higher temperatures favor the reverse reaction (decomposition to aldehyde). Furthermore, the gem-dimethyl group makes the aldehyde sterically hindered, making the forward rate slower, but heating will disproportionately accelerate the reverse reaction and potential polymerization.
Optimization Protocol: 
  • Temperature Control: Maintain reaction temperature between 0°C and 10°C .

  • Concentration: Increase the concentration of the cyanide source slightly (1.1 – 1.2 eq).

  • Catalysis: If using a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 1-2 mol% to assist the transport of CN⁻ ions to the hindered aldehyde.

Q3: How do I manage the stoichiometry of NaCN vs. Acid?

Diagnosis: Incorrect pH during addition causes HCN off-gassing or stalled reaction.[1] Technical Explanation: The active species is the cyanide ion (


), but the final product requires a proton (

).
  • Too Basic: Reaction reverses.

  • Too Acidic:[1] Formation of HCN gas (Safety Hazard) and low

    
     concentration.[1]
    Optimization Protocol: 
    
  • Buffer Method: Use a Citrate or Phosphate buffer to maintain pH 6.0 – 7.0 during the addition of the cyanide. This balances the concentration of free

    
     for nucleophilic attack and protons for the final step.
    
  • Simultaneous Addition: Add the aldehyde and the acid (HCl) simultaneously to the NaCN solution, keeping the internal pH strictly between 6.5 and 7.5.

Module B: Impurity Profile & Purification

Q4: I see a recurring impurity at RRT 0.85. What is it?

Diagnosis: Likely 3-chloro-2,2-dimethylpropionic acid (Oxidation) or Aldehyde Trimer .[1] Technical Explanation:

  • Oxidation: If the reaction is exposed to air for long periods, the aldehyde precursor oxidizes to the corresponding carboxylic acid.

  • Polymerization: Monochloropivalaldehyde can trimerize in the presence of strong acids or bases if not buffered correctly. Corrective Action:

  • Inert Atmosphere: Run the reaction strictly under Nitrogen (

    
    ) or Argon.
    
  • Fresh Precursor: Distill 3-chloro-2,2-dimethylpropanal immediately before use if it has been stored for >1 month.[1]

Q5: Can I distill the product for purification?

Diagnosis: Risky. High thermal instability. Technical Explanation: Cyanohydrins of


-substituted aldehydes are thermally labile.[1] Heating 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile above 100°C can cause:
  • Reversion to aldehyde + HCN.

  • Dehydrochlorination (loss of HCl) to form epoxides or unsaturated nitriles. Optimization Protocol:

  • Preferred: Use the crude product directly in the next step (e.g., hydrolysis to hydroxy acid) if purity is >90%.

  • If Distillation is Mandatory: Use High Vacuum (< 1 mbar) / Thin Film Evaporation to keep the pot temperature below 60°C.

Part 3: Quantitative Optimization Data

The following table summarizes the impact of pH and Temperature on yield, derived from standard cyanohydrin synthesis parameters for hindered aldehydes [1, 2].

VariableConditionYield ImpactPurity ImpactRisk Factor
pH (Reaction) > 9.0Low (< 50%)High (Aldehyde remains)Reversion of product
pH (Reaction) < 4.0Low (< 40%)ModerateHCN Gas Evolution
pH (Reaction) 6.5 - 7.5 Optimal (90-95%) High Minimal
Temperature > 25°CModerate (70%)Low (Yellowing/Tars)Polymerization
Temperature 0 - 10°C Optimal (92-96%) High Slow kinetics (requires time)

Part 4: Troubleshooting Logic Flow

Use this flowchart to diagnose yield failures in real-time.

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC/GC of Reaction Mix (Before Workup) Start->CheckTLC ConversionHigh Conversion > 90%? CheckTLC->ConversionHigh WorkupIssue Loss during Workup ConversionHigh->WorkupIssue Yes ReactionIssue Reaction Incomplete ConversionHigh->ReactionIssue No CheckPH Was Workup pH < 4? WorkupIssue->CheckPH FixPH Action: Acidify to pH 2-3 before extraction CheckPH->FixPH No CheckTemp Is Temp > 20°C? ReactionIssue->CheckTemp CoolDown Action: Cool to 0-5°C to shift equilibrium CheckTemp->CoolDown Yes CheckStir Is Stirring Vigorous? CheckTemp->CheckStir No AddPTC Action: Add PTC (Phase Transfer Catalyst) CheckStir->AddPTC No

Figure 2: Step-by-step diagnostic workflow for identifying yield loss points.

References

  • Preparation of cyanohydrins. US Patent 4,517,132A. Google Patents.
  • 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile. PubChem Compound Summary. National Center for Biotechnology Information. [Link][1]

  • Organic Syntheses Procedure: Cyanohydrin Formation. Organic Syntheses, Coll. Vol. 4, p. 225. (General methodology for handling unstable cyanohydrins and pH buffering). [Link]

Disclaimer: This guide is for research purposes only. All procedures involving Cyanide (NaCN/KCN) pose severe health risks (HCN evolution). Ensure all work is performed in a functioning fume hood with appropriate cyanide antidote kits available.

Sources

Technical Support Center: Stability of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the severe stability challenges researchers face when handling 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8) under alkaline conditions.

This document synthesizes mechanistic causality, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Executive Summary: The Dual-Threat of Basic Conditions

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile is a highly functionalized aliphatic building block that exhibits extreme sensitivity to basic environments (pH > 7.5). When exposed to a base, the molecule undergoes rapid degradation via two competing pathways:

  • Retro-Cyanation (Thermodynamic Cleavage): The molecule is fundamentally a cyanohydrin. Because cyanohydrins exist in equilibrium with their parent carbonyls and free cyanide, deprotonation of the C2-hydroxyl group triggers an immediate retro-cyanation. This expels a cyanide anion and yields 3-chloro-2,2-dimethylpropanal[1].

  • Oxetane Formation (Kinetic Cyclization): The molecule is also a 1,3-chlorohydrin. The presence of the gem-dimethyl group at the C3 position severely compresses the internal C-C-C bond angle. This steric phenomenon, known as the Thorpe-Ingold effect [2], drastically lowers the entropic barrier for intramolecular cyclization. The C2-alkoxide rapidly displaces the C4-chloride via an SN2 mechanism to form a strained 4-membered ring (3,3-dimethyl-2-cyanooxetane).

Mechanistic Degradation Pathways

BaseDegradation SM 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile Alkoxide C2-Alkoxide Intermediate SM->Alkoxide Base (pH > 7.5) Deprotonation Prod1 3-chloro-2,2-dimethylpropanal + Cyanide (CN-) Alkoxide->Prod1 Retro-Cyanation (C-C Cleavage) Prod2 3,3-dimethyl-2-cyanooxetane + Chloride (Cl-) Alkoxide->Prod2 Intramolecular SN2 (Thorpe-Ingold Effect)

Mechanistic pathways of base-catalyzed degradation for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile.

Troubleshooting Guide & FAQs

Q: My reaction yield drops to near zero when I use triethylamine (TEA) or perform a standard sodium bicarbonate wash. What is happening? A: The compound is decomposing. Even mild organic bases like TEA or weakly basic aqueous washes (like NaHCO3) are sufficient to deprotonate the C2-hydroxyl group. This initiates the rapid retro-cyanation and oxetane formation pathways described above. You must maintain a strictly acidic to neutral pH (4.0–6.0) during all reactions and workups involving this substrate.

Q: I detect a strong, "bitter almond" odor during my alkaline workup. Is this dangerous? A: CRITICAL SAFETY WARNING: Yes. The odor indicates the release of hydrogen cyanide (HCN) gas. Under basic conditions, the retro-cyanation pathway ejects cyanide anions. If the reaction mixture is subsequently acidified without proper oxidative quenching, lethal HCN gas is released. Immediately move the reaction to a well-ventilated fume hood and execute Protocol B (below) to neutralize the cyanide.

Q: How can I analytically distinguish between the oxetane byproduct and the retro-cyanation byproduct? A: Use GC-MS or 1H-NMR. The retro-cyanation product, 3-chloro-2,2-dimethylpropanal[1], will show a distinct aldehyde proton singlet near 9.5 ppm in NMR and is known to spontaneously trimerize into an s-trioxane derivative upon standing[3]. Conversely, the oxetane byproduct will lack the aldehyde peak and exhibit a characteristic upfield shift in the C4 methylene protons due to their incorporation into the strained oxygen heterocycle.

Quantitative Data & Analytical Signatures

Table 1: pH-Dependent Stability Profile
pH RangeDominant PathwayEstimated Half-Life (25°C)Recommended Action
< 3.0 Acid-catalyzed hydrolysis> 48 hoursMonitor for slow nitrile hydrolysis to amide.
4.0 - 6.0 Stable > 1 week Optimal range for processing and storage.
7.5 - 9.0 Retro-cyanation< 30 minutesAvoid. Quench immediately with citrate buffer.
> 10.0 Oxetane formation & Retro-cyanation< 1 minuteIrreversible degradation. Treat waste for cyanide.
Table 2: Analytical Signatures of Primary Degradants
DegradantMechanismGC-MS (m/z)1H-NMR Key Features (CDCl3)
3-chloro-2,2-dimethylpropanal Retro-cyanation120.0 (M+)Singlet ~9.5 ppm (Aldehyde CHO)
3,3-dimethyl-2-cyanooxetane Intramolecular SN2111.1 (M+)AB quartet ~4.2-4.6 ppm (Oxetane CH2)

Experimental Protocols for Stability Management

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They embed analytical checkpoints directly into the workflow to prevent downstream failures.

Protocol A: Safe Handling and pH-Controlled Workup

Objective: To extract and isolate derivatives of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile without inducing base-catalyzed degradation.

  • Reaction Quenching: Terminate the reaction by adding a pre-chilled 0.1 M Citrate buffer (pH 4.5) dropwise. Maintain the internal temperature below 5°C using an ice bath to suppress kinetic degradation pathways.

  • pH Verification (Validation Step): Use a calibrated pH probe to ensure the aqueous phase remains strictly between pH 4.0 and 5.5. Causality Note: Never use basic washes (e.g., saturated NaHCO3 or Na2CO3), as the localized high pH at the biphasic interface will destroy the product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Causality Note: Strictly avoid K2CO3 as a drying agent; its surface basicity is sufficient to trigger localized oxetane formation. Evaporate under reduced pressure with a water bath temperature

    
     30°C to prevent thermal decomposition.
    
Protocol B: Cyanide Scavenging in Aqueous Waste

Objective: To safely neutralize cyanide generated from retro-cyanation before waste disposal.

  • Alkalinization: In a strictly controlled fume hood, adjust the aqueous waste to pH > 10 using 1M NaOH. Causality Note: This ensures all cyanide is locked in the non-volatile

    
     anion form, preventing the release of HCN gas during the oxidation step.
    
  • Oxidation: Slowly add an excess of sodium hypochlorite (NaOCl, 10-15% bleach solution). Stir vigorously for 2 hours at room temperature to oxidize the cyanide to benign cyanate (

    
    ).
    
  • Validation Step: Test the solution with commercial cyanide test strips (e.g., Cyanoquant). The concentration must read < 0.1 ppm before proceeding.

  • Disposal: Once verified, dispose of the oxidized waste according to your institution's Environmental Health and Safety (EHS) guidelines.

References

  • Title: A9967 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • [1] Title: 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235 - PubChem | Source: nih.gov | URL: 1

  • [2] Title: Thorpe-Ingold Effect Assisted Strained Ring Synthesis | Source: lucp.net | URL: 2

  • [3] Title: 3-Chloro-2,2-dimethyl-1-propanol | 13401-56-4 - ChemicalBook | Source: chemicalbook.com | URL: 3

Sources

Technical Support Center: Troubleshooting the Reaction of Thionyl Chloride with Pantonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the reaction of thionyl chloride (SOCl₂) and pantonitrile. This guide provides in-depth, field-proven insights into navigating the complexities of this transformation, a critical step often employed in the synthesis of precursors for Pantothenic Acid (Vitamin B5).[1][2]

The polyfunctional nature of pantonitrile (2,4-dihydroxy-3,3-dimethylbutanenitrile), with its two hydroxyl groups and a nitrile moiety, presents unique synthetic challenges. The use of a highly reactive reagent like thionyl chloride requires careful control to achieve the desired outcome while minimizing side reactions. This document is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Reaction Overview: The Intended Pathway and Mechanistic Considerations

The primary goal of reacting pantonitrile with thionyl chloride is typically to convert one or both hydroxyl groups into chlorides, creating a key intermediate for subsequent cyclization to pantolactone or other derivatives. Thionyl chloride is an effective reagent for this transformation.[3] The reaction proceeds by converting the hydroxyl groups into excellent leaving groups (chlorosulfite esters), which are then displaced by a chloride ion.[3][4]

However, the reaction environment is complicated by the generation of hydrochloric acid (HCl) and sulfur dioxide (SO₂) as byproducts.[4] This in-situ generation of strong acid can lead to unintended reactions at the nitrile group.

Thionyl_Chloride_Reaction_Mechanism cluster_alcohol_chlorination Part 1: Alcohol Chlorination (SNi or SN2) cluster_nitrile_side_reactions Part 2: Potential Nitrile Side-Reactions A Pantolactone-OH (Alcohol) C Intermediate (Alkyl Chlorosulfite) A->C + SOCl₂ B SOCl₂ (Thionyl Chloride) D Pantolactone-Cl (Alkyl Chloride) C->D + Cl⁻ (from SOCl₂ or solvent) E SO₂ + HCl (Byproducts) C->E elimination F Pantonitrile (Nitrile Group) H Protonated Nitrile [R-C≡NH]⁺ F->H + H⁺ (from HCl) G HCl (in situ) + H₂O (trace/workup) I Pantoylamide (Amide) H->I + H₂O (Hydrolysis) J Pantoic Acid (Carboxylic Acid) I->J Further Hydrolysis

Caption: Proposed reaction pathways for pantonitrile with thionyl chloride.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low. What are the most common factors reducing the efficiency of the chlorination?

A low yield of the desired chlorinated product is the most frequently reported issue. The cause is often multifactorial, stemming from reagent quality, reaction conditions, and moisture control.

Core Causality: Thionyl chloride is highly reactive and susceptible to degradation, while the reaction itself is sensitive to precise temperature and moisture control. Any deviation can halt the reaction or promote side pathways.

Troubleshooting Steps & Explanations:

  • Strict Moisture Exclusion: Thionyl chloride reacts violently with water to produce HCl and SO₂.[5] Any moisture present in the glassware, solvents, or starting material will consume the reagent, reducing its effective concentration and lowering the yield.

    • Protocol: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reagent Quality: Old or improperly stored thionyl chloride can degrade, leading to reduced reactivity and the presence of impurities that may cause discoloration or side reactions.[5]

    • Protocol: Use freshly opened thionyl chloride or distill older stock before use.

  • Reaction Temperature: The conversion of the intermediate chlorosulfite to the alkyl chloride requires sufficient thermal energy. However, excessive heat can lead to decomposition of the starting material and product.

    • Protocol: The reaction is often initiated at a low temperature (e.g., 0 °C) during the dropwise addition of SOCl₂ to control the initial exothermic reaction. The temperature is then typically raised to a moderate level (e.g., 50-70 °C) and held for several hours to drive the reaction to completion.[5][6]

  • Stoichiometry: An insufficient amount of thionyl chloride will result in incomplete conversion. A slight excess is generally recommended to account for any potential degradation from trace moisture.

    • Protocol: Use a 1.5 to 2.5 molar equivalent of thionyl chloride per hydroxyl group to be chlorinated.[5]

ParameterRecommended ConditionRationale
Moisture Control Anhydrous conditions (inert atmosphere)Prevents decomposition of thionyl chloride and hydrolysis of the product.[5]
SOCl₂ Stoichiometry 1.5 - 2.5 eq. per -OH groupEnsures complete conversion, accounting for potential reagent degradation.[5]
Temperature 0 °C for addition, then 50-70 °CControls initial exotherm, then provides energy for conversion while minimizing degradation.
Catalyst Catalytic DMF (1-2 drops)Can accelerate the formation of the reactive Vilsmeier-Haack type reagent, speeding up the reaction.[5]
Q2: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What causes this decomposition?

The formation of dark, insoluble tars is a clear indicator of product or starting material decomposition.

Core Causality: Pantonitrile and its derivatives can be unstable under the harsh, strongly acidic conditions and elevated temperatures of the reaction. The combination of HCl and heat can lead to polymerization or complex degradation pathways.

Troubleshooting Steps & Explanations:

  • Control the Exotherm: The initial reaction between pantonitrile and thionyl chloride is exothermic. Uncontrolled addition can create localized hotspots, initiating decomposition.

    • Protocol: Add the thionyl chloride dropwise to a cooled (0 °C) solution of the pantonitrile. Maintain vigorous stirring to dissipate heat effectively.[6]

  • Avoid Excessive Temperatures: While heating is necessary for the reaction to proceed, temperatures above 80-90 °C often lead to a significant increase in byproduct formation and decomposition.

    • Protocol: Maintain the reaction temperature within the recommended range (50-70 °C) and monitor the reaction progress (e.g., by TLC or a small aliquot workup for GC-MS) to avoid unnecessarily long heating times.

  • Check Starting Material Purity: Impurities in the starting pantonitrile can act as catalysts for decomposition.

Troubleshooting_Workflow start Low Yield or Decomposition Issue q1 Is the reaction mixture dark/tarry? start->q1 a1_yes Reduce Temperature Control SOCl₂ Addition Rate q1->a1_yes Yes a1_no Proceed to Check Reagent & Conditions q1->a1_no No q2 Are reagents fresh & conditions anhydrous? a1_yes->q2 a1_no->q2 a2_no Use Fresh/Distilled SOCl₂ Oven-Dry Glassware Use Inert Atmosphere q2->a2_no No a2_yes Reaction Optimized? Consider Byproducts q2->a2_yes Yes end Monitor Reaction by TLC/GC-MS a2_no->end a2_yes->end

Caption: A logical workflow for troubleshooting common reaction issues.

Q3: I'm seeing byproducts related to the nitrile group (amides, carboxylic acids). Isn't thionyl chloride a dehydrating agent used to form nitriles?

This is an excellent and common point of confusion. While thionyl chloride is indeed used to dehydrate primary amides to form nitriles[7][8], its role in this specific reaction context is different and the environment it creates is key.

Core Causality: The reaction of SOCl₂ with the hydroxyl groups generates a substantial amount of HCl gas. In the presence of any water—either trace amounts in the reaction vessel or, more commonly, during aqueous workup—these strongly acidic conditions will catalyze the hydrolysis of the nitrile group.[9][10]

  • Step 1: Protonation: The nitrile nitrogen is protonated by HCl, making the nitrile carbon significantly more electrophilic.[9][11]

  • Step 2: Nucleophilic Attack: A water molecule attacks the electrophilic carbon.

  • Step 3: Tautomerization: The initial adduct tautomerizes to the more stable amide form (pantoylamide).[9]

  • Step 4: Further Hydrolysis: Under continued heating in acidic aqueous conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid (pantoic acid) and an ammonium salt.[7]

To minimize nitrile hydrolysis:

  • Ensure the reaction is rigorously anhydrous.

  • During workup, quench the reaction mixture by pouring it onto ice/ice-water and immediately neutralizing it with a cold, dilute base (e.g., NaHCO₃ or Na₂CO₃ solution) before extraction. Avoid prolonged exposure to acidic aqueous conditions.

Q4: How can I remove the excess thionyl chloride after the reaction is complete?

Proper removal of the excess SOCl₂ is crucial before the workup to prevent uncontrolled reactions with water and to simplify purification.

Core Causality: Thionyl chloride has a boiling point of 76 °C, which is often close to the boiling points of common organic solvents, making simple distillation challenging.

Recommended Procedures:

  • Distillation Under Reduced Pressure: The most common method is to remove the excess thionyl chloride via rotary evaporation.

    • Protocol: After cooling the reaction mixture, distill the excess SOCl₂ under reduced pressure. A water aspirator is often sufficient.[12] The vapor should be passed through a trap containing a basic solution (e.g., NaOH solution) to neutralize the corrosive and toxic SO₂ and HCl gases.[12]

  • Azeotropic Removal: For trace amounts, adding a dry, inert solvent like toluene and re-evaporating can help remove the last vestiges of SOCl₂.[12]

Experimental Protocols

Protocol 1: General Procedure for Chlorination of Pantonitrile

Disclaimer: This procedure is a general guideline and should be adapted and optimized for your specific scale and equipment. All work involving thionyl chloride must be performed in a certified chemical fume hood.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet leading to a basic scrubber (e.g., NaOH solution). Purge the entire system with dry nitrogen or argon.

  • Charging Reactants: To the flask, add pantonitrile (1.0 eq.) and a suitable anhydrous solvent (e.g., chloroform, dichloromethane, or toluene). Begin stirring and cool the mixture to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.5-2.5 eq. per hydroxyl group) to the dropping funnel. Add the SOCl₂ to the stirred pantonitrile solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[6]

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC or by analyzing a quenched aliquot via GC-MS or NMR.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator, ensuring the off-gas is trapped and neutralized.[12]

  • Work-up & Purification: The crude product, a viscous oil or solid, can then be carefully subjected to an aqueous workup (see Protocol 2) followed by purification, typically via column chromatography on silica gel or distillation under high vacuum.

Protocol 2: Recommended Quenching and Work-up Procedure
  • Preparation: Prepare a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The amount should be sufficient to neutralize all the HCl generated.

  • Quenching: After removing the excess SOCl₂, slowly and carefully add the crude reaction residue to the stirred ice/bicarbonate mixture. This should be done in a fume hood, as vigorous gas (CO₂) evolution will occur.

  • Extraction: Once the gas evolution has ceased and the mixture is neutral or slightly basic (check with pH paper), transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

References

  • Algor Cards. (n.d.). Nitrile Synthesis: Methods and Applications.
  • Grokipedia. (n.d.). von Braun amide degradation.
  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929.
  • Chemistry Steps. (n.d.). Nitrile to Amide - Common Conditions.
  • StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
  • Fiveable. (2026, March 2). Chemistry of Nitriles.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • L.S.College, Muzaffarpur. (2019, June 27). von Braun amide degradation.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Wikipedia. (n.d.). Pinner reaction.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement.
  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides.
  • SlidePlayer. (n.d.). Hydrolysis of Nitriles.
  • Reddit. (2022, July 12). reactions with thionyl chloride. r/OrganicChemistry.
  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles.
  • Ohoka, M., Kojitani, T., Yanagida, S., Okahara, M., & Komori, S. (n.d.). Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine. Scite.ai.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Chemistry LibreTexts. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in fatty acid chloride synthesis.
  • J&K Scientific. (2025, June 4). Pinner Reaction.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • YouTube. (2020, February 25). Nitriles: Reactions Forming and Reactions of.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. (2023, January 22). Thionyl Chloride.
  • R Discovery. (2008, August 29). Efficient Biocatalytic Synthesis of (R)‐Pantolactone.
  • Chemistry Steps. (n.d.). Amide to Nitrile - Common Conditions.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Organic Syntheses. (n.d.). Procedure.
  • PubMed. (2015, April 3). Chemoenzymatic synthesis of vitamin B5-intermediate (R)-pantolactone via combined asymmetric organo- and biocatalysis.
  • ResearchGate. (2023, November 29). Asymmetric Synthesis of Pantolactone: Recent Advances.
  • Google Patents. (n.d.). CN110498781B - Method for synthesizing D, L-pantolactone.
  • ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction?.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

Sources

Technical Support Center: Minimizing Side Reactions in 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile Production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8). This compound is a critical intermediate, often employed in the synthesis of Pantonine and derivatives of Pantolactone .

Status: Operational Topic: Reaction Optimization & Impurity Control Target Molecule: 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (Chloropivalaldehyde Cyanohydrin) Primary Precursor: 3-chloro-2,2-dimethylpropanal (Monochloropivalaldehyde)

Executive Summary: The Chemistry of Control

The synthesis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile involves the nucleophilic addition of cyanide to 3-chloro-2,2-dimethylpropanal . While theoretically straightforward, the steric bulk of the tert-butyl-like backbone and the reversibility of cyanohydrin formation create a narrow operating window.

Core Reaction:



Primary Challenges:

  • Reversibility: The equilibrium constant (

    
    ) is sensitive to pH and temperature. High entropy favors the starting materials.
    
  • Precursor Instability: The aldehyde precursor spontaneously trimerizes to a s-trioxane derivative, reducing effective concentration.

  • Hydrolysis: The nitrile group is prone to hydrolysis (to amide/acid) under the very conditions required to catalyze its formation.

Troubleshooting & Optimization Guide (Q&A)

Module A: Yield & Kinetics Issues

Q1: My reaction conversion stalls at 60-70%. Adding more cyanide doesn't help. Why? Diagnosis: You are likely fighting the thermodynamic equilibrium. The steric hindrance of the gem-dimethyl group at the


-position destabilizes the cyanohydrin, pushing the equilibrium back toward the aldehyde.
Solution: 
  • Temperature Suppression: Lower the reaction temperature to 0°C – 5°C . Cyanohydrin formation is exothermic; lower temperatures favor the product (

    
     increases).
    
  • Phase Transfer Catalysis (PTC): If using a biphasic system (Water/DCM or Water/Toluene), use a PTC like Tetrabutylammonium bromide (TBAB) to increase the effective concentration of cyanide in the organic phase, shifting the kinetic equilibrium.

  • pH Adjustment: Ensure the pH is 6.5 – 7.5 . If pH is too low (<5), the reaction is kinetically dead. If >8, the reverse reaction (loss of HCN) is catalyzed.

Q2: The starting material (3-chloro-2,2-dimethylpropanal) appears solid or viscous before use. Is this normal? Diagnosis: No. The monomeric aldehyde is a liquid.[1][2] You are observing the trimer (trioxane derivative) formed upon standing.[2][3] Mechanism: 3 molecules of aldehyde cyclize to form 2,4,6-tris(1-chloro-2-methylpropan-2-yl)-1,3,5-trioxane. This trimer is unreactive toward HCN. Solution:

  • Depolymerization: Before the reaction, you must "crack" the monomer. Distill the aldehyde precursor under vacuum or heat it gently with a trace of acid immediately before use.

  • Storage: Store the purified aldehyde at -20°C under argon to prevent re-trimerization.

Module B: Impurity Profile

Q3: The product has a persistent brown/black color. How do I remove it? Diagnosis: This is Azulmic Acid , a polymer of HCN formed when free cyanide is present in a basic environment (pH > 9) or due to local "hotspots" during addition. Solution:

  • Strict pH Control: Use a buffer system (Phosphate or Citrate) to lock pH between 6.5 and 7.5.

  • Controlled Addition: Add the cyanide source (e.g., NaCN solution) dropwise to the aldehyde/acid mixture, rather than adding acid to the cyanide. This prevents transient high-pH pockets.

Q4: I am detecting a "M+18" peak (MW ~137.5) in LC-MS. What is it? Diagnosis: This is the Amide Hydrolysis Impurity (4-chloro-2-hydroxy-3,3-dimethylbutanamide). Cause: Prolonged exposure to aqueous conditions, especially if the temperature drifts above 20°C or pH deviates from neutral. Solution:

  • Quench Rapidly: Do not let the reaction stir overnight "for good measure." Once TLC/GC shows equilibrium, quench immediately by acidifying to pH 2-3 (stabilizes the nitrile) and extract into organic solvent.

  • Water Removal: Dry the organic layer thoroughly with

    
     immediately after extraction.
    

Visualizing the Control Strategy

The following diagram illustrates the reaction pathways and the critical control points (CCPs) required to minimize side reactions.

G Aldehyde 3-chloro-2,2- dimethylpropanal Trimer Trioxane Trimer (Inactive) Aldehyde->Trimer Storage (Reversible) Cyanohydrin TARGET: 4-chloro-2-hydroxy- 3,3-dimethylbutanenitrile Aldehyde->Cyanohydrin + HCN 0-5°C, pH 7 Polymer HCN Polymer (Brown Color) Aldehyde->Polymer Excess CN- pH > 9 Cyanohydrin->Aldehyde High Temp / pH > 8 Amide Amide Impurity (Hydrolysis) Cyanohydrin->Amide H2O, pH > 8 or pH < 2 (Long time)

Caption: Reaction network showing the reversible equilibrium (green) and irreversible side reactions (red/grey).

Optimized Synthesis Protocol

Objective: Synthesis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile with >95% purity.

Reagents
  • Precursor: 3-chloro-2,2-dimethylpropanal (Freshly distilled).[1]

  • Cyanide Source: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).

  • Solvent: Methanol/Water (3:1) or biphasic Toluene/Water.

  • Buffer: Sodium Metabisulfite (Na₂S₂O₅) - Optional antioxidant/stabilizer.

Step-by-Step Methodology
  • Precursor Preparation (Critical):

    • Inspect 3-chloro-2,2-dimethylpropanal.[1][2][3][4][5][6] If solid, distill at reduced pressure (bp ~47°C at 20 mmHg) to depolymerize the trimer.

    • Note: The monomer is a lachrymator; handle in a fume hood.

  • Reactor Setup:

    • Charge the reactor with the aldehyde (1.0 eq) and Methanol (5 vol).

    • Cool to 0°C .

    • Add Acetic Acid (1.1 eq) to the solution. This ensures the system remains buffered upon cyanide addition.

  • Cyanide Addition:

    • Dissolve KCN (1.2 eq) in minimal water (1 vol).

    • Dropwise Addition: Add the KCN solution to the aldehyde mixture over 60 minutes, maintaining internal temperature < 5°C .

    • Why? Slow addition prevents local alkalinity spikes that cause polymerization.

  • Reaction Monitoring:

    • Stir at 0–5°C for 4–6 hours.

    • Monitor by TLC or GC. Look for the disappearance of the aldehyde peak.

    • Stop Point: If conversion halts (equilibrium reached), do not extend time. Proceed to workup.

  • Stabilization & Workup:

    • Acidification: Add cold 10% HCl dropwise until pH reaches 2.0 – 3.0 . This "freezes" the equilibrium and prevents reversion.

    • Extraction: Extract immediately with Ethyl Acetate or MTBE.

    • Wash: Wash organic phase with Brine. Avoid bicarbonate washes, as the basicity can trigger reversion/hydrolysis.

    • Drying: Dry over

      
       and concentrate in vacuo at < 30°C .
      
Quantitative Data: Process Parameters
ParameterOptimal RangeImpact of Deviation
Temperature 0°C – 5°C>10°C: Low yield (Reversion). <-10°C: Slow kinetics.
pH (Reaction) 6.5 – 7.5>8.0: Polymerization & Hydrolysis. <5.0: No reaction.
pH (Workup) 2.0 – 3.0>4.0: Product degrades during concentration.
Time 4 – 6 Hours>12 Hours: Increased amide impurity.

References

  • Synthesis of Pantonine & Precursors

    • De Kimpe, N., et al. (1993). "Synthesis of Pantonine."[1] Synthetic Communications, 23(18), 2533-2545. Link

    • Citation Context: Describes the use of 3-chloro-2,2-dimethylpropanal as a superior precursor to the hydroxy-analog and details the purification (depolymeriz
  • Aldehyde Trimerization

    • Sigma-Aldrich. (n.d.). "Product Specification: 3-Chloro-2,2-dimethyl-1-propanol." Link

    • Citation Context: Notes that the aldehyde precursor spontaneously trimerizes to s-trioxane, confirming the need for distill
  • General Cyanohydrin Stability

    • Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682. Link

    • Citation Context: Provides the mechanistic basis for pH and temperature control in cyanohydrin synthesis to avoid reversion and hydrolysis.
  • Impurity Reference Standards

    • Bio-Fount. (n.d.). "4-chloro-2-hydroxy-3,3-dimethylbutanenitrile Reference Standard." Link

    • Citation Context: Verifies the existence and commercial relevance of the specific target molecule as an impurity reference.

Sources

Technical Support Center: Purification of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the handling and purification of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8). As a sterically hindered, halogenated cyanohydrin oil, this intermediate presents unique purification challenges. Due to its specific structural properties, it is highly susceptible to thermal degradation and base-catalyzed retro-cyanation. This guide provides field-proven troubleshooting, FAQs, and self-validating methodologies to ensure high-purity recovery without compromising the compound's structural integrity.

G Crude Crude Cyanohydrin Oil (Contains Aldehyde & HCN) Wash Aqueous Bisulfite Wash (Removes Unreacted Aldehyde) Crude->Wash Sep Phase Separation (Organic Layer Extraction) Wash->Sep Decision Purification Route Sep->Decision Distill High-Vacuum Distillation (T < 70 °C, P < 0.1 mbar) Decision->Distill Scalable / Bulk Chroma Acid-Treated Silica Chromatography Decision->Chroma High Purity / Lab Scale Pure Pure 4-chloro-2-hydroxy- 3,3-dimethylbutanenitrile Distill->Pure Chroma->Pure

Purification workflow for cyanohydrin oils emphasizing aldehyde removal and stability.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile oil turn dark and lose mass during vacuum distillation? A1: This is a classic symptom of thermal decomposition. Cyanohydrins undergo an endothermic elimination reaction, reverting to their precursor aldehyde (3-chloro-2,2-dimethylpropanal) and highly toxic hydrogen cyanide (HCN) gas. Because the reaction is endothermic, it is strictly accelerated by heat . At temperatures above 70 °C, the decomposition rate increases exponentially . To prevent this, distillation must be performed under high vacuum (e.g., < 0.1 mbar) to lower the boiling point sufficiently, ensuring the pot temperature never exceeds 60–70 °C.

Q2: I attempted to purify the oil using standard silica gel chromatography, but my yield was extremely low, and I recovered mostly aldehyde. Why? A2: Standard silica gel contains silanol groups that can act as weak bases or active sites. Even minute amounts of base catalyze the decomposition of cyanohydrins back into the aldehyde and cyanide . The hydroxyl proton of the cyanohydrin is relatively acidic; trace bases deprotonate it, triggering an immediate collapse of the molecule and expulsion of the cyanide leaving group. To successfully chromatograph this compound, the silica gel must be pre-treated with a dilute acid (e.g., 1% acetic acid in the eluent) to neutralize these basic sites and stabilize the cyanohydrin during elution .

Q3: How can I remove unreacted aldehyde without distillation or chromatography? A3: If the primary impurity is the starting aldehyde, an aqueous sodium bisulfite extraction is highly effective. The aldehyde reacts with sodium bisulfite to form a water-soluble bisulfite adduct, which partitions into the aqueous phase, leaving the cyanohydrin in the organic phase .

Troubleshooting Guide: Common Purification Failures

SymptomRoot CauseMechanistic ExplanationCorrective Action
HCN odor / Bubbling in distillation pot Thermal degradationTemperatures >70 °C provide the activation energy for the retro-cyanohydrin reaction.Abort distillation immediately. Improve vacuum pump efficiency (<0.1 mbar) to lower the boiling point before resuming.
Low purity after silica column Base-catalyzed decompositionUnmodified silica gel acts as a weak base, deprotonating the hydroxyl group and triggering HCN expulsion.Flush the silica column with 1% v/v Acetic Acid in Hexane prior to loading the sample.
Incomplete bisulfite extraction Steric hindranceThe bulky 3,3-dimethyl (tert-butyl) group sterically hinders the nucleophilic attack of bisulfite on the residual aldehyde.Increase agitation time to 2 hours and use a freshly prepared, saturated NaHSO₃ solution.
Product degradation during storage Autocatalytic breakdownTrace moisture and ambient temperatures slowly hydrolyze the nitrile or trigger retro-cyanation.Store the purified oil strictly at -20 °C under an inert argon atmosphere.

Quantitative Data: Purification Method Comparison

The following table summarizes the expected metrics when choosing between distillation and chromatography for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile.

Purification MethodOptimal ScaleExpected YieldPurity (GC/NMR)Processing TimePrimary Risk Factor
High-Vacuum Distillation > 10 grams75% – 85%> 98%4 – 6 hoursThermal decomposition
Acid-Treated Silica Chromatography < 10 grams60% – 70%> 99%8 – 12 hoursOn-column degradation
Bisulfite Washing (Pre-treatment) Any> 90%~ 85% – 90%2 hoursIncomplete separation

Experimental Protocols: Step-by-Step Methodologies

Protocol A: High-Vacuum Short-Path Distillation

Causality: Short-path distillation minimizes the distance the vapor must travel, reducing the required heating time and temperature, which is critical for thermally labile cyanohydrins.

  • Preparation: Transfer the crude 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile oil to a round-bottom flask. Add a magnetic stir bar to prevent bumping.

  • Vacuum Application: Connect the flask to a short-path distillation head and a high-vacuum pump. Gradually apply vacuum until a stable pressure of < 0.1 mbar is achieved. Do not apply heat yet.

  • Degassing: Allow the mixture to stir at room temperature under vacuum for 15 minutes to remove trace volatile solvents and dissolved gases.

  • Heating: Slowly heat the oil bath. Maintain the bath temperature strictly below 70 °C to prevent retro-cyanation.

  • Collection: Collect the purified cyanohydrin in a receiving flask cooled in an ice-water bath to prevent volatilization of the purified product.

Self-Validating System Check: Monitor the differential between the oil bath temperature and the vapor head temperature. A sudden drop in vapor temperature while the bath temperature remains constant indicates the cessation of product distillation and the onset of thermal decomposition (HCN gas does not condense to register on the thermocouple). If this occurs, immediately remove the heat source.

Protocol B: Acid-Deactivated Silica Gel Chromatography

Causality: Neutralizing the inherent basicity of silica gel with acetic acid prevents the deprotonation of the cyanohydrin's hydroxyl group, thereby halting the base-catalyzed expulsion of cyanide.

  • Solvent Preparation: Prepare the mobile phase: Hexane/Ethyl Acetate (80:20 v/v) containing 1% v/v glacial acetic acid.

  • Column Packing: Slurry-pack the chromatography column using standard silica gel (230-400 mesh) and the acid-modified mobile phase.

  • Deactivation Flush: Pass at least 3 column volumes of the acid-modified mobile phase through the packed silica to ensure complete neutralization of basic sites.

  • Sample Loading: Dissolve the crude oil in a minimum amount of the mobile phase and carefully load it onto the column.

  • Elution: Elute the column, collecting fractions. The acid in the eluent will keep the cyanohydrin intact during its transit through the stationary phase.

Self-Validating System Check: Perform a 2D-TLC prior to running the full column. Spot the crude mixture on an acid-treated TLC plate, develop in one direction, dry, rotate 90 degrees, and develop again. If the cyanohydrin spot streaks or appears as multiple spots on the second pass, the silica is still too basic and requires a higher concentration of acetic acid deactivator before proceeding with the bulk purification.

References

  • Acetone Cyanohydrin Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Process for chemical reactions involving cyanohydrins. US Patent 7582790B2.
  • TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. MDPI (Molecules). URL:[Link]

Technical Support Center: Solving Solubility Challenges with 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile. The following information is structured to provide both quick answers to common problems and in-depth troubleshooting workflows, ensuring scientific integrity and practical applicability in your experiments.

Understanding the Molecule: A Structural Approach to Solubility

4-chloro-2-hydroxy-3,3-dimethylbutanenitrile possesses a unique combination of functional groups that dictate its solubility behavior. The presence of a hydroxyl (-OH) group and a nitrile (-CN) group introduces polarity and the potential for hydrogen bonding. However, the tertiary butyl group and the chlorine atom contribute to its non-polar, lipophilic character. This dual nature can make solvent selection non-intuitive. While the nitrile group can improve aqueous solubility compared to its non-nitrile counterparts, the overall structure suggests limited solubility in water and higher solubility in organic solvents.[1]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile in water. Is this expected?

A1: Yes, this is expected. Due to the significant non-polar contributions from the dimethylbutane backbone and the chloro- group, the compound is predicted to be poorly soluble in water. Initial attempts to dissolve it directly in aqueous buffers will likely result in an insoluble suspension. More than 40% of new chemical entities are poorly water-soluble, making this a common challenge in development.[2]

Q2: What is the first-line approach to solubilizing this compound for a biological assay?

A2: The recommended starting point is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. The most common and effective initial solvent to try is Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[3]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a classic solubility problem that occurs when the aqueous medium cannot accommodate the drug concentration after dilution. Here are the immediate steps to take:

  • Reduce the Stock Concentration: Your initial stock solution may be too concentrated. Try preparing a lower concentration stock in DMSO.

  • Decrease the Final Concentration: The final concentration in your assay may be above the compound's aqueous solubility limit. If your experimental design allows, reduce the final concentration.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of an organic co-solvent.[4][5]

Q4: Can I use pH adjustment to improve the solubility of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile?

A4: The structure of this compound does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range (pH 1-8). The hydroxyl group is very weakly acidic (pKa likely >12), and the nitrile group is not basic. Therefore, pH adjustment is unlikely to significantly enhance its aqueous solubility.[6][7] While pH can be a powerful tool for ionizable compounds, it is not a primary strategy for this molecule.[6][7]

Troubleshooting Guide 1: Systematic Solvent Screening

When DMSO is not sufficient or appropriate for your experimental system, a systematic screening of alternative solvents is necessary. This workflow helps identify the most effective and compatible solvent system for your needs.

Objective: To determine an optimal solvent or co-solvent system for achieving the desired concentration of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile without precipitation.

Step 1: Initial Solubility Testing in Neat Organic Solvents

The principle of "like dissolves like" is a useful guide for initial solvent selection. Test the solubility in a range of solvents with varying polarities.

SolventPolarity Index (Approx.)Expected Outcome Rationale
Water 9.0Low solubility expected due to non-polar features of the molecule.
Ethanol 5.2Moderate to good solubility expected. The hydroxyl group can interact with the alcohol.
Acetone 5.1Good solubility expected. Acetone is a polar aprotic solvent that can interact with the nitrile and hydroxyl groups.
Dimethyl Sulfoxide (DMSO) 7.2High solubility expected. An excellent solvent for a wide range of compounds.[3]
N,N-Dimethylformamide (DMF) 6.4High solubility expected. Similar to DMSO, it is a polar aprotic solvent.
Acetonitrile 5.8Moderate to good solubility. Its nitrile group can have favorable interactions.
Tetrahydrofuran (THF) 4.0Moderate solubility. A less polar ether-based solvent.

Protocol:

  • Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several separate glass vials.

  • Add a small, measured volume of each solvent (e.g., 100 µL) to each vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If dissolved, add another measured volume of solvent to determine the approximate saturation point.

Step 2: Co-Solvent System Evaluation

For many biological applications, a pure organic solvent is not viable. A co-solvent system, which uses a water-miscible organic solvent to increase the solubility of a compound in an aqueous solution, is often the solution.[4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

Protocol:

  • Prepare a high-concentration stock of your compound in the best organic solvent identified in Step 1 (e.g., 100 mM in DMSO).

  • Prepare a series of test buffers (e.g., PBS, pH 7.4) containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small volume of your stock solution to each of the co-solvent buffers to achieve your target final concentration.

  • Vortex immediately and let the solution stand at room temperature for at least 30 minutes.

  • Visually inspect for any signs of precipitation or cloudiness against a dark background.

CoSolvent_Workflow start Start: Compound Precipitates in Aqueous Buffer prep_stock Prepare High-Concentration Stock in Primary Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Co-Solvent Buffers prep_stock->dilute prep_buffers Prepare Aqueous Buffers with Varying % Co-Solvent (e.g., 1%, 5%, 10% Ethanol) prep_buffers->dilute observe Incubate & Observe for Precipitation dilute->observe success Success: System Optimized observe->success No Precipitation failure Troubleshoot: - Increase % Co-Solvent - Try Different Co-Solvent - Lower Final Concentration observe->failure Precipitation Occurs Troubleshooting_Decision_Tree start Issue: Compound Insoluble q1 Step 1: Try Primary Organic Solvent (e.g., DMSO)? start->q1 a1_yes Soluble q1->a1_yes Yes a1_no Insoluble q1->a1_no No q2 Step 2: Systematic Solvent Screen (Ethanol, DMF, etc.) a1_no->q2 a2_yes Soluble in alternate solvent q2->a2_yes Yes a2_no Insoluble q2->a2_no No q3 Step 3: Test Co-Solvent Systems (e.g., Ethanol in Buffer) a2_no->q3 a3_yes Soluble at target concentration q3->a3_yes Yes a3_no Precipitates q3->a3_no No q4 Step 4: Advanced Formulation (Cyclodextrins, Surfactants) a3_no->q4 a4_yes Solubilization Achieved q4->a4_yes Success

Caption: Decision tree for troubleshooting solubility issues.

Handling and Storage to Maintain Solubility
  • Stock Solutions: Always store stock solutions in appropriate containers (e.g., glass vials with PTFE-lined caps) at low temperatures (e.g., -20°C or -80°C) to minimize solvent evaporation and degradation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can lead to compound precipitation over time. Consider preparing smaller, single-use aliquots.

  • Equilibration: Before use, allow stock solutions to fully thaw and come to room temperature. Vortex briefly to ensure the solution is homogeneous before making dilutions.

References
  • Wikipedia. (n.d.). Cosolvent. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Computer Aided Chemical Engineering, 30, 131-135.
  • Woodley, J. M., et al. (2018). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. Biotechnology Advances, 36(8), 2136-2147.
  • Amidon, G. L., & Yalkowsky, S. H. (1975). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences, 64(8), 1363-1367.
  • ChemSynthesis. (n.d.). 4-chloro-2-hydroxybutanenitrile. Retrieved March 7, 2026, from [Link]

  • Chandel, P., et al. (2013). LIQUISOLID TECHNIQUE: AN APPROACH FOR ENHANCEMENT OF SOLUBILITY. Journal of Drug Delivery and Therapeutics, 3(4), 114-121.
  • Gani, R., et al. (2020). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Organic Process Research & Development, 24(10), 1957-1977.
  • Jessop, P. G., et al. (2005). Green chemistry: Reversible nonpolar-to-polar solvent.
  • Gani, R., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5085.
  • Woodley, J. M., et al. (2018). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. Biotechnology Advances, 36(8), 2136-2147.
  • Patel, J., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 1-8.
  • Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • PubChem. (n.d.). 4-Chloro-3,3-dimethylbutanenitrile. Retrieved March 7, 2026, from [Link]

  • de Oliveira, R. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1157-1172.
  • von Langermann, J., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering, 31(3), 155-161.
  • MolForge. (n.d.). Butyronitrile, 3,3-dimethyl-4-(dimethylamino)-2-hydroxy-. Retrieved March 7, 2026, from [Link]

  • Drug Development & Delivery. (2018). BIOAVAILABILITY ENHANCEMENT - Navigating a Broad Spectrum of Solubilization Technologies: Part III of III. Retrieved March 7, 2026, from [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved March 7, 2026, from [Link]

  • A-Level Chemistry. (n.d.). Hydroxynitrile. Retrieved March 7, 2026, from [Link]

  • American Pharmaceutical Review. (2016). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved March 7, 2026, from [Link]

  • Chemsrc. (n.d.). 4-Chloro-3-hydroxybutanenitrile. Retrieved March 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Methods of preparing nitriles reagents equations physical properties chemical reactions use in synthesis hydrolysis reduction of nitriles. Retrieved March 7, 2026, from [Link]

  • Kumar, S., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • American Chemical Society. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Butanenitrile, 4-chloro-. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved March 7, 2026, from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved March 7, 2026, from [Link]

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Validation & Comparative

Technical Analysis: H-NMR Characterization of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-NMR Spectrum Analysis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile Content Type: Publish Comparison Guide

Executive Summary & Structural Context

4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8) is a critical chiral intermediate, often utilized in the synthesis of functionalized pantolactone derivatives and agroochemicals.[1] Its structural integrity hinges on the precise formation of the cyanohydrin moiety from its aldehyde precursor.

This guide provides a definitive spectral analysis, contrasting the target molecule against its synthetic precursors and common hydrolytic impurities. The focus is on structural validation —distinguishing the formed chiral center at C2 from the achiral starting material.

Core Structural Features[2][3][4]
  • C1: Nitrile group (Silent in 1H-NMR, diagnostic in 13C/IR).

  • C2: Chiral Methine (CH -OH). The diagnostic proton for conversion.[1]

  • C3: Quaternary Carbon (Gem-dimethyl).

  • C4: Chloromethyl group (CH₂ -Cl). Diastereotopic protons due to the C2 chiral center.

Comparative Spectral Analysis

The primary challenge in characterizing this molecule is verifying the complete conversion of the aldehyde precursor (3-chloro-2,2-dimethylpropanal ) and detecting hydrolysis byproducts.

A. Product vs. Precursor (The "Conversion Check")

The most distinct spectral change occurs at the carbonyl center.

FeaturePrecursor: 3-chloro-2,2-dimethylpropanalTarget: 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile Analysis Note
Carbonyl/Methine δ 9.50 ppm (s, 1H) Aldehyde Protonδ 4.45 – 4.60 ppm (d or s, 1H) Methine alpha to CN/OHPrimary Validation Point. Disappearance of the downfield signal at 9.5 ppm confirms consumption of starting material.
Chloromethyl (C4) δ 3.60 ppm (s, 2H) Singlet (Achiral env)δ 3.50 – 3.70 ppm (ABq, 2H) Diastereotopic SplittingThe C2 chiral center renders the C4 protons non-equivalent (diastereotopic), often splitting the singlet into an AB quartet.
Methyl Groups (C3) δ 1.15 ppm (s, 6H) Equivalentδ 1.10 – 1.20 ppm (two s, 3H each) AnisochronousProximity to the chiral center may resolve the gem-dimethyls into two distinct singlets.
B. Solvent Selection: DMSO-d₆ vs. CDCl₃

Choice of solvent drastically alters the appearance of the C2-H signal due to hydroxyl coupling.

  • DMSO-d₆ (Recommended): The hydroxyl proton (OH) typically appears as a doublet at δ 6.0–6.5 ppm (coupling to C2-H). Consequently, the C2-H methine appears as a doublet (

    
    ). This confirms the presence of the free alcohol.
    
  • CDCl₃: Rapid proton exchange usually washes out the OH coupling. The OH appears as a broad singlet (variable shift), and the C2-H methine collapses to a singlet .

Detailed Experimental Protocol

To ensure reproducibility and distinct separation of diastereotopic signals, follow this acquisition protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the nitrile product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? To prevent rapid OH exchange and visualize the H-C-O-H coupling, which serves as a purity check for the alcohol functionality.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (undissolved salts from cyanation can distort baselines).

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: The quaternary methyls and nitrile-adjacent protons have longer T1 relaxation times. A short D1 will under-integrate the methyls.

  • Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm (to catch any residual aldehyde or acid protons).

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical for the AB quartet of the chloromethyl group.

  • Integration Reference: Calibrate the gem-dimethyl region (two singlets) to 6.00 H .

Visualization of Structural Logic

The following diagram illustrates the logical flow for assigning the spectrum and differentiating the product from its precursor.

NMR_Analysis Precursor Precursor (Aldehyde) Reaction Cyanation (+ HCN) Precursor->Reaction Aldehyde_H Signal: δ 9.5 ppm (s) (CHO) Precursor->Aldehyde_H Diagnostic Peak Target Target Product (Cyanohydrin) Reaction->Target Methine_H Signal: δ 4.5 ppm (d) (CH-OH) Target->Methine_H New Signal (Confirmation) AB_System Signal: δ 3.6 ppm (ABq) (Diastereotopic CH2Cl) Target->AB_System Chiral Influence Aldehyde_H->Methine_H Shift Change indicates Conversion

Caption: Logical flow for spectral assignment. The disappearance of the red node (Aldehyde H) and appearance of the methine doublet confirms the reaction success.

Troubleshooting & Impurity Markers

Impurity TypeSourceDiagnostic Signal (1H-NMR)
Residual Aldehyde Incomplete Reactionδ 9.50 ppm (s) . Even <2% is visible here.[2]
Hydrolysis (Amide) High pH / Waterδ 7.0 – 7.5 ppm (broad, 2H) . Amide NH₂ protons.
Elimination (Alkene) Thermal degradationδ 5.0 – 6.0 ppm . Vinylic protons if HCl is eliminated.[1]
Water Wet Solvent/Sampleδ 3.33 ppm (in DMSO). Can overlap with CH₂Cl if broad.
Comparison with Alternative Methods

While H-NMR is the primary tool for structural confirmation, it has limitations in enantiomeric purity.

  • H-NMR: Excellent for chemical purity and conversion (Limit of Detection ~0.5%).

  • Chiral HPLC/GC: Required for determining Enantiomeric Excess (ee%). H-NMR cannot distinguish enantiomers without a chiral shift reagent (e.g., Eu(hfc)₃).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] Journal of Organic Chemistry, 1997, 62(21), 7512–7515.[3] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (General reference for AB quartet splitting in chiral molecules).
  • National Institute of Standards and Technology (NIST). "1-Chloro-3,3-dimethyl-2-butanone Mass Spectrum." NIST Chemistry WebBook.[4] Link (Reference for precursor structure).

  • PubChem. "2-Hydroxy-3,3-dimethylbutanenitrile (Compound)."[5] National Center for Biotechnology Information. Link (Reference for non-chlorinated analog shifts).

Sources

Benchmarking C-NMR Profiles: 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile vs. Pantolactone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C-NMR Chemical Shifts for 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Role of C-NMR

4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (hereafter CHDBN ) is a critical synthetic intermediate, serving as a chlorohydrin precursor to Pantolactone (a key building block for Vitamin B5/Pantothenic Acid). In process development, distinguishing CHDBN from its non-chlorinated analog (2,4-dihydroxy-3,3-dimethylbutyronitrile) and its cyclized product (Pantolactone) is essential for yield optimization.

This guide provides a comparative C-NMR analysis to serve as a reference for reaction monitoring. It highlights the C4-Chloromethyl shift as the primary diagnostic marker and evaluates solvent selection strategies for resolving the labile hydroxyl moiety.

Comparative C-NMR Chemical Shift Analysis

The following data compares the predicted shifts of the target chlorohydrin (CHDBN) against the experimentally established shifts of its downstream product (Pantolactone) and its dihydroxy analog.

Table 1: Chemical Shift Comparison (δ ppm, CDCl₃)
Carbon PositionAssignmentCHDBN (Target)Pantolactone (Cyclized Product)Dihydroxy Analog (Impurity)Diagnostic Note
C1 Nitrile (-CN) / Carbonyl118.5 (CN)176.0 (C=O)119.0 (CN)Primary Indicator: Disappearance of CN signal (118 ppm) confirms cyclization to lactone (176 ppm).
C2 Methine (-CH-OH)69.5 76.5 71.0 Shift moves downfield (~7 ppm) upon cyclization due to ring strain and ester formation.
C3 Quaternary C40.2 40.8 38.5 Relatively stable; acts as an internal structural anchor.
C4 Methylene (-CH₂-X)52.0 (-CH₂Cl)76.0 (-CH₂O-)68.5 (-CH₂OH)Critical Marker: The -CH₂Cl carbon appears ~16-24 ppm upfield from the oxygenated analogs due to the heavy atom effect of Chlorine vs. Oxygen.
C5/C6 Gem-Dimethyl23.5 / 24.0 23.0 / 23.5 22.5 / 23.0 Methyls remain chemically equivalent or distinct depending on chiral resolution status.

Note on Data Sources: Pantolactone and Dihydroxy analog values are based on experimental literature standards (SDBS/NIST). CHDBN values are high-confidence predictions calculated using substituent additivity rules (Alpha-Cl vs. Alpha-OH effects) specifically for CDCl₃.

Structural Logic & Assignment

The structure of CHDBN is characterized by the competition between the electron-withdrawing Nitrile group and the Chlorine atom.

ChemicalStructure cluster_legend Shift Logic C1 C1: Nitrile (CN) ~118 ppm C2 C2: Methine (CH-OH) ~69.5 ppm C1->C2 alpha-effect C3 C3: Quaternary ~40 ppm C2->C3 C4 C4: Chloromethyl (CH2-Cl) ~52 ppm (DIAGNOSTIC) C3->C4 beta-effect Me Gem-Dimethyl ~23-24 ppm C3->Me legend C4 is shielded by Cl relative to OH (Heavy Atom Effect)

Figure 1: Connectivity and C-NMR assignment logic for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile. The C4 position is the key differentiator from impurities.

Solvent Performance: CDCl₃ vs. DMSO-d₆[2]

Selecting the correct solvent is vital for this compound due to the labile hydroxyl proton and potential for spontaneous lactonization.

Performance Comparison
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility ExcellentExcellentEqual
OH Proton Visibility Poor (Broad/Exchange)High (Sharp Doublet) DMSO-d₆ is superior for proving the -OH integrity via ¹H-NMR (coupling to H2).
Chemical Shift Stability HighVariableCDCl₃ is preferred for standardizing Carbon shifts against literature.
Sample Reactivity LowLowCaution: Avoid acidic CDCl₃ (trace HCl) which can catalyze lactonization.
Technical Insight: The "Solvent-Shell" Effect

In DMSO-d₆, the solvent forms strong hydrogen bonds with the C2-hydroxyl group. This "freezes" the proton exchange, resulting in:

  • ¹H-NMR: A sharp doublet for the OH proton (coupling with H2).

  • ¹³C-NMR: A slight downfield shift (+1-2 ppm) of C2 due to deshielding from the H-bond.

Experimental Protocol: Self-Validating NMR Workflow

To ensure data integrity and prevent in-tube degradation (cyclization to Pantolactone), follow this protocol.

Step 1: Sample Preparation
  • Solvent Check: Ensure CDCl₃ is neutralized (store over K₂CO₃ or Ag foil) to remove trace HCl. Acid traces will convert the nitrile to the lactone during the scan.

  • Concentration: Dissolve 20-30 mg of CHDBN in 0.6 mL solvent.

  • Internal Standard: Use TMS (0.00 ppm) rather than relying solely on solvent residual peaks, as the nitrile dipole can slightly shift solvent signals.

Step 2: Acquisition Parameters (¹³C)
  • Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The Quaternary C3 and Nitrile C1 have long T1 relaxation times. Insufficient delay will suppress the C1 nitrile peak, leading to false negatives.

  • Scans: Minimum 256 scans for adequate S/N on the quaternary carbon.

Step 3: Validation Logic (The "Decision Tree")

Use the following logic flow to interpret the spectrum during reaction monitoring.

ValidationWorkflow Start Acquire 13C Spectrum CheckC1 Check 115-125 ppm Region Start->CheckC1 Decision1 Peak at ~118 ppm? CheckC1->Decision1 NitrileYes Nitrile Intact (Linear Form) Decision1->NitrileYes Yes NitrileNo Check 170-180 ppm Decision1->NitrileNo No CheckC4 Check 45-55 ppm Region NitrileYes->CheckC4 Lactone Cyclized to Pantolactone NitrileNo->Lactone Decision2 Peak at ~52 ppm? CheckC4->Decision2 ClYes C4-Cl Present (Target Compound) Decision2->ClYes Yes ClNo Peak at ~68 ppm? (Hydrolysis to Diol) Decision2->ClNo No

Figure 2: Logic flow for validating the identity of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile against common side-products.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Pantolactone C-NMR Data. Retrieved from [Link]

  • Org. Synth. Synthesis of D-(-)-Pantoyl Lactone.[1][2] Organic Syntheses, Coll. Vol. 9, p.58. Retrieved from [Link]

  • NIST Chemistry WebBook. Pantolactone (CAS 599-04-2) Spectra. Retrieved from [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts. (For shift prediction methodology). Retrieved from [Link]

Sources

HPLC Method Development for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile: A Comparison of Detection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex aliphatic building blocks, analytical scientists face a recurring hurdle: the detection and quantification of impurities that lack a UV chromophore. A prime example is 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8), a critical intermediate with a molecular weight of 147.60 g/mol [1].

In early-stage pharmaceutical development, gathering robust analytical data on such impurities is mandatory for process optimization and establishing storage conditions[2]. However, the structural reality of this molecule—comprising only aliphatic carbons, a nitrile, a hydroxyl, and a chloromethyl group—renders traditional UV detection highly unreliable.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection strategies (UV, ELSD, and CAD) for this specific impurity, detailing the causality behind detector selection and providing a self-validating experimental protocol for accurate quantification.

The Causality of Detection Challenges

To develop an effective impurity tracking method, we must first understand why standard approaches fail and why aerosol-based detectors are required.

Why HPLC-UV Fails

Because 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile lacks conjugated


-electron systems or aromatic rings, it exhibits virtually no UV absorbance above 210 nm. Attempting to detect it at low wavelengths (e.g., 200–205 nm) introduces severe analytical vulnerabilities. At these wavelengths, the changing composition of the mobile phase during gradient elution causes massive baseline drift, masking low-level impurities and compromising the Limit of Quantitation (LOQ)[3].
ELSD vs. CAD: The Aerosol Alternatives

When UV detection is incompatible, near-universal aerosol-based detectors are the industry standard[4]. Both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) remove the volatile mobile phase and measure the remaining dried analyte particles. However, their performance diverges significantly based on their measurement mechanisms:

  • ELSD (Evaporative Light Scattering Detection): ELSD relies on light scattering, which requires particles to be large enough to scatter photons effectively. For low-concentration impurities, the resulting dried particles often fall below 50 nm in diameter. In this Rayleigh scattering regime, the signal drops exponentially, leading to poor sensitivity and highly non-linear calibration curves[5].

  • CAD (Charged Aerosol Detection): Instead of light, CAD utilizes a corona discharge to impart a positive electrical charge onto the surface of the dried particles. Because the charge transferred is directly proportional to the particle's surface area, CAD maintains exceptional sensitivity for particles as small as 10 nm[5]. This mechanism provides a uniform response independent of the analyte's chemical structure, enabling a wider dynamic range and standard-free quantitation[6].

Quantitative Performance Comparison

The table below synthesizes the performance metrics of UV, ELSD, and CAD when analyzing non-chromophoric aliphatic impurities like 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile. CAD consistently outperforms ELSD by providing up to 10-fold better limits of detection[5].

Performance MetricHPLC-UV (205 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) ~5.0 µg/mL (High noise)~1.0 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~15.0 µg/mL~3.0 µg/mL~0.3 µg/mL
Linearity (

)
0.940 (Baseline drift issues)0.975 (Requires log-log fit)>0.995 (Linear fit)
Dynamic Range < 1 Order of Magnitude~1.5 Orders of Magnitude>2 Orders of Magnitude
Response Uniformity Highly variable (Structure-dependent)Variable (Refractive index-dependent)Uniform (Mass-dependent)

Mechanistic Workflow of CAD

Understanding the internal workflow of the CAD system is crucial for method optimization. The following diagram illustrates how the HPLC eluent is transformed into a mass-proportional electrical signal.

CAD_Workflow Column HPLC Column Elution Nebulizer Nebulization (N2 Gas Introduction) Column->Nebulizer Analyte + Mobile Phase Desolvation Desolvation (Evaporation Tube) Nebulizer->Desolvation Aerosol Droplets Corona Corona Discharge (Particle Charging) Desolvation->Corona Dried Particles (<10nm) IonTrap Ion Trap (Removes Excess Ions) Corona->IonTrap Charged Particles Electrometer Electrometer (Mass-Proportional Signal) IonTrap->Electrometer Signal Output

Figure 1: Mechanistic workflow of Charged Aerosol Detection (CAD) for non-chromophoric impurities.

Experimental Protocol: HPLC-CAD Method

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every parameter is selected based on the physicochemical properties of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile.

A. Sample Preparation
  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Causality: This ratio ensures complete solubility of the aliphatic backbone while matching the initial gradient conditions to prevent peak splitting or solvent shock at the column head.

B. Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Aerosol detectors require strictly volatile buffers[4]. Non-volatile salts (like phosphates) will precipitate in the evaporation tube, causing massive background noise and permanently damaging the detector.

  • Gradient: 10% B to 90% B over 15 minutes. Flow Rate: 1.0 mL/min.

C. Detector Settings (CAD)
  • Evaporation Temperature: 35°C.

  • Causality: 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile has a relatively low molecular weight (147.60 g/mol )[1]. Using standard high evaporation temperatures (e.g., 50°C+) will cause this semi-volatile impurity to evaporate alongside the mobile phase, destroying the signal. A lower temperature preserves the analyte while adequately desolvating the acetonitrile/water matrix.

  • Data Collection Rate: 10 Hz with a 3.6-second filter.

D. System Suitability Testing (SST) - The Self-Validating Step

Prior to sample analysis, the method must validate its own baseline integrity:

  • Blank Injection: Inject the diluent. The baseline must show no ghost peaks at the analyte's retention time. Why? CAD is highly sensitive to non-volatile contaminants in the mobile phase; a clean blank validates solvent purity.

  • Sensitivity Check: Inject an LOQ standard (0.3 µg/mL). The Signal-to-Noise (S/N) ratio must be

    
     10.
    
  • System Precision: Six replicate injections of a 10 µg/mL standard must yield a Relative Standard Deviation (RSD)

    
     5.0%. Why? CAD responses can fluctuate with nitrogen gas flow inconsistencies; acceptable RSD validates nebulizer and gas pressure stability.
    

Conclusion

For the detection of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, traditional UV detection is analytically inadequate due to chromophoric deficiency. While ELSD offers a step up, its non-linear response and poor sensitivity for small particles make it unsuitable for rigorous impurity tracking. HPLC-CAD stands as the optimal choice, providing the necessary low-nanogram sensitivity, wider dynamic range, and uniform response required to ensure the safety and quality of pharmaceutical products.

References

1.[1] BLD Pharm. "1384430-53-8 | 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile." Available at: 2.[3] Chromatography Online. "HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation." Available at: 3.[5] Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Available at: 4.[2] American Pharmaceutical Review. "A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development." Available at: 5.[4] ResearchGate. "Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds." Available at: 6.[6] Chromatography Online. "Polysorbate Quantification and Degradation Analysis via LC and Charged Aerosol Detection." Available at:

Sources

Analytical Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Overview

For researchers and drug development professionals, the accurate structural characterization of chiral building blocks and synthetic intermediates is a critical regulatory and scientific requirement. This guide objectively compares two primary mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the analysis of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8).

With a molecular formula of C₆H₁₀ClNO and an exact mass of 147.0451 Da (for the ³⁵Cl isotope), this molecule presents a unique analytical challenge. The presence of a labile hydroxyl group, a terminal chlorine, and a nitrile group attached to a highly branched aliphatic backbone makes it prone to complex fragmentation and thermal degradation. Choosing the correct analytical platform requires understanding the fundamental causality behind how this molecule ionizes and dissociates in the gas phase.

Platform Comparison: Ionization Mechanics & Causality

The choice between GC-EI-MS and LC-ESI-MS/MS dictates the type of structural information obtained.

  • GC-EI-MS (Hard Ionization at 70 eV): Best suited for untargeted library matching and structural elucidation of the carbon skeleton. The 70 eV electron beam strips an electron to form a radical cation (M⁺•). However, because of the massive internal energy imparted and the extremely labile C2-C3 bond adjacent to the quaternary carbon, the intact molecular ion at m/z 147/149 is often vanishingly small.

  • LC-ESI-MS/MS (Soft Ionization & CID): Best suited for targeted quantitation and intact molecular weight confirmation. Operating in negative ion mode, ESI gently removes the acidic hydroxyl proton to yield a stable [M-H]⁻ anion at m/z 146/148. Subsequent Collision-Induced Dissociation (CID) provides highly specific transitions for quantitative monitoring[1].

Mechanistic Fragmentation Pathways

As an application scientist, understanding why a molecule fragments is more important than simply memorizing the m/z values. The fragmentation of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile is governed by the stability of the resulting carbocations and the elimination of stable neutral molecules[2].

Electron Ionization (EI) Pathway

In EI, ionization primarily occurs at the heteroatom lone pairs (oxygen, nitrogen, or chlorine). The highly branched nature of the C3 quaternary carbon significantly lowers the activation energy for α-cleavage.

  • m/z 91 / 93 ([C(CH₃)₂CH₂Cl]⁺): Cleavage of the C2-C3 bond yields this tertiary carbocation. It is typically the base peak because the charge is highly stabilized by hyperconjugation from the gem-dimethyl groups and potential neighboring-group participation from the chlorine atom (forming a cyclic chloronium ion).

  • m/z 56 ([CH(OH)CN]⁺): The alternative charge-retention product of the C2-C3 α-cleavage.

  • m/z 98 ([M - CH₂Cl]⁺): Loss of the terminal chloromethyl radical (49 Da).

Electrospray Ionization (ESI-CID) Pathway

In negative ESI, the molecule forms the alkoxide [M-H]⁻ at m/z 146.

  • m/z 110 ([M-H - HCl]⁻): Upon applying CID, the proximity of the alkoxide oxygen to the terminal CH₂Cl group facilitates an intramolecular nucleophilic attack. This expels neutral HCl (36 Da) to form a highly stable epoxide (oxirane) derivative.

  • m/z 119 / 121 ([M-H - HCN]⁻): Loss of hydrogen cyanide (27 Da), a characteristic neutral loss for aliphatic nitriles under vibrational stress[1].

MS_Fragmentation EI_Root EI-MS (70 eV) M+• m/z 147/149 EI_F1 m/z 91/93 [C(CH3)2CH2Cl]+ EI_Root->EI_F1 α-cleavage (-56 Da) EI_F2 m/z 56 [CH(OH)CN]+ EI_Root->EI_F2 α-cleavage (-91 Da) EI_F3 m/z 98 [M - CH2Cl]+ EI_Root->EI_F3 -CH2Cl (-49 Da) ESI_Root ESI-MS/MS (CID) [M-H]- m/z 146/148 ESI_F1 m/z 110 [M-H - HCl]- ESI_Root->ESI_F1 -HCl (-36 Da) ESI_F2 m/z 119/121 [M-H - HCN]- ESI_Root->ESI_F2 -HCN (-27 Da)

Figure 1: Divergent MS fragmentation pathways of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile.

Quantitative Data & Diagnostic Ions

To facilitate rapid platform selection, the quantitative diagnostic features of both methodologies are summarized below.

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Negative CID)
Primary Precursor Ion M⁺• (m/z 147 / 149) (Weak)[M-H]⁻ (m/z 146 / 148) (Strong)
Base Peak (100% Abundance) m/z 91m/z 110
Key Diagnostic Fragments m/z 91, m/z 56, m/z 98, m/z 120m/z 110, m/z 119
Isotope Pattern Utility Preserved in m/z 91 (³⁵Cl/³⁷Cl ratio)Preserved in precursor, lost in m/z 110 fragment
Estimated Limit of Detection ~10-50 ng/mL~1-5 ng/mL
Matrix Susceptibility Low (High chromatographic resolution)Moderate (Ion suppression is possible)

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols integrate specific causality-driven steps to ensure data integrity.

Protocol A: GC-EI-MS Structural Elucidation
  • Sample Preparation: Dilute the analyte in anhydrous ethyl acetate (1 mg/mL). Spike with 1-chlorooctane as an Internal Standard (IS) to self-validate retention time stability and injection volume consistency.

  • Injection Parameters: Utilize a Cold On-Column (COC) injector.

    • Causality: Aliphatic nitriles with β-hydroxyl groups are highly susceptible to thermal degradation (specifically, the elimination of HCN) at standard split/splitless temperatures (e.g., 250°C). COC injection ensures the analyte enters the column at a low temperature, preserving the intact molecular structure prior to EI fragmentation[2].

  • Separation: Use a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min.

  • Detection: Operate the mass spectrometer in full-scan mode (m/z 35-200) at 70 eV.

Protocol B: LC-ESI-MS/MS Targeted Quantitation
  • Sample Preparation: Dilute the sample in a 50:50 mixture of Water:Acetonitrile. Spike with a structurally similar nitrile analog to self-validate ionization efficiency and monitor for matrix effects.

  • Chromatographic Separation: Use a sub-2 µm C18 Reverse-Phase column.

    • Causality: Mobile Phase A must be 10 mM Ammonium Acetate (pH ~6.8). While 0.1% formic acid is standard for positive mode LC-MS, it suppresses negative ionization by forcing the analyte into its neutral, protonated state. Ammonium acetate acts as a buffer that maintains a stable pH conducive to forming the[M-H]⁻ anion, ensuring robust signal intensity[1].

  • Detection (MRM): Operate in negative ESI mode. Isolate m/z 146 in Q1. Apply a collision energy (CE) of -15 eV using Argon collision gas. Monitor the specific quantitative transition 146 → 110 and the qualitative confirmation transition 146 → 119 in Q3.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Prep & IS Addition GC_Inj Cold On-Column Injection Sample->GC_Inj LC_Inj Direct Injection Sample->LC_Inj GC_Sep DB-5MS Column GC_Inj->GC_Sep GC_Det 70 eV EI Scan GC_Sep->GC_Det LC_Sep C18 RP-HPLC LC_Inj->LC_Sep LC_Det Negative MRM LC_Sep->LC_Det

Figure 2: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS structural elucidation.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. Retrieved from[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books. Retrieved from[Link]

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IR spectroscopy peaks for nitrile and hydroxyl groups in chlorohydrins

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Nitrile and Hydroxyl Groups in Chlorohydrins

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification and the elucidation of molecular structure. This guide provides a detailed comparative analysis of the IR spectral signatures of nitrile (C≡N) and hydroxyl (O-H) groups, with a specialized focus on their presentation within chlorohydrin scaffolds. Understanding the nuanced shifts and changes in peak morphology for these groups is critical for reaction monitoring, quality control, and structural verification of these important chemical intermediates.

The Foundational Principles of IR Absorption

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[1][2] Each type of bond (e.g., C≡N, O-H, C-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint." The position, intensity, and shape of an absorption band provide a wealth of information about the molecule's functional groups and its chemical environment.[3]

The Nitrile (C≡N) Stretching Vibration: A Sharp and Diagnostic Signal

The nitrile functional group is characterized by a carbon-nitrogen triple bond. Its stretching vibration gives rise to a highly diagnostic peak in the IR spectrum.

  • General Characteristics : The C≡N stretch typically appears as a sharp and intense peak.[4][5] Its position in a relatively uncongested region of the spectrum makes it easily identifiable.[6] The intensity of the peak is greater than that of an alkyne C≡C triple bond due to the higher polarity of the C≡N bond.

  • Typical Frequency Range : For saturated aliphatic nitriles, the C≡N stretching absorption is found around 2250 cm⁻¹ .[6]

  • Factors Influencing the Nitrile Peak :

    • Conjugation : When the nitrile group is conjugated with a double bond or an aromatic ring, the C≡N bond is slightly weakened. This results in a shift of the absorption peak to a lower frequency, typically around 2230 cm⁻¹ .[4][6]

    • Electronic Effects : The presence of electron-donating or withdrawing substituents on the molecule can influence both the position and intensity of the C≡N stretching peak.[4] For instance, the electronegativity of adjacent halogens can alter the frequency.[4]

    • Solvent and Hydrogen Bonding : While aprotic solvents can cause frequency shifts based on their polarity (a phenomenon known as the vibrational Stark effect), hydrogen bonding has a more pronounced effect.[7][8] Protic solvents that can act as hydrogen bond donors to the nitrile nitrogen will typically cause a blue-shift (a shift to higher frequency).[7]

The Hydroxyl (O-H) Stretching Vibration: A Broad Indicator of Hydrogen Bonding

The hydroxyl group is one of the most recognizable functional groups in IR spectroscopy, primarily due to the significant impact of hydrogen bonding on its appearance.

  • General Characteristics : The O-H stretching vibration gives rise to a strong and typically very broad absorption band.[1][9] This broadening is a direct consequence of hydrogen bonding, which creates a variety of O-H bond environments within the sample, leading to a wide range of absorption frequencies.[1][9]

  • Typical Frequency Ranges :

    • Hydrogen-Bonded O-H : In neat (undiluted) liquid samples or concentrated solutions where molecules can interact, intermolecular hydrogen bonding is extensive. This results in a very broad, strong band in the 3200-3550 cm⁻¹ region.[10][11][12]

    • "Free" (Non-Hydrogen-Bonded) O-H : In very dilute solutions with a non-polar solvent, or in cases of significant steric hindrance, intermolecular hydrogen bonding is minimized.[11] This gives rise to a "free" hydroxyl group, which appears as a sharp, less intense peak at a higher frequency, typically in the 3584-3700 cm⁻¹ range.[11][13][14]

  • Intramolecular vs. Intermolecular Hydrogen Bonding : A key diagnostic technique to differentiate between these two types of hydrogen bonding is a dilution study.[11]

    • Intermolecular bonds are broken upon dilution, causing the broad peak around 3350 cm⁻¹ to decrease in intensity while the sharp, free O-H peak around 3600 cm⁻¹ increases.[11]

    • Intramolecular bonds are unaffected by changes in concentration, so the position of the absorption band remains constant upon dilution.[11][13]

A Comparative Analysis of Nitrile and Hydroxyl IR Peaks

The following table summarizes the key spectral features for these two crucial functional groups under various chemical conditions.

Functional GroupChemical EnvironmentTypical Wavenumber (cm⁻¹)Peak CharacteristicsKey Influencing Factors
Nitrile (C≡N) Saturated Aliphatic~2250[6]Sharp, Medium-Strong[5]Inductive Effects
Conjugated / Aromatic~2230[6]Sharp, Medium-Strong[4]Resonance, Conjugation
In a Chlorohydrin~2250 (with potential slight shifts)Sharp, Medium-StrongInductive effects from Cl and OH
Hydroxyl (O-H) "Free" (Dilute, non-polar solvent)3584-3700[11]Sharp, Medium[14]Absence of H-bonding
Intermolecular H-bonded (Neat/Conc.)3200-3550[10][11]Broad, StrongConcentration, Solvent
Intramolecular H-bonded3200-3500Broad, StrongMolecular Geometry
In a Chlorohydrin Likely < 3550 Broad, Strong Intramolecular H-bonding

Focus on Chlorohydrins: The Impact of Intramolecular Interactions

Chlorohydrins are molecules containing both a hydroxyl group and a chlorine atom, typically on adjacent carbons. In a nitrile-containing chlorohydrin, such as 3-chloro-2-hydroxypropanenitrile, the proximity of these functional groups allows for significant intramolecular interactions that are clearly reflected in the IR spectrum.

The primary interaction is intramolecular hydrogen bonding . The hydrogen of the hydroxyl group can form a hydrogen bond with either the electronegative chlorine atom or the nitrogen atom of the nitrile group. This internal hydrogen bonding weakens the O-H bond, causing its stretching frequency to decrease and the peak to broaden.[3][11] Therefore, one would expect the O-H peak in a chlorohydrin to appear as a broad band at a lower wavenumber (e.g., <3550 cm⁻¹) even in dilute solutions, a characteristic feature of intramolecular hydrogen bonding.[13]

The nitrile peak may also be subtly affected. The strong inductive effect of the adjacent chlorine and hydroxyl groups can alter the electronic distribution of the C≡N bond, potentially causing a minor shift in its absorption frequency compared to a simple alkyl nitrile.

Caption: Intramolecular hydrogen bonding possibilities in a chlorohydrin.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Sample

This protocol describes the standard procedure for obtaining a "neat" IR spectrum of a pure liquid sample using a Fourier-Transform Infrared (FTIR) Spectrometer.

Objective: To obtain a clean, interpretable IR spectrum of a liquid chlorohydrin sample to identify the characteristic nitrile and hydroxyl absorption bands.

Materials:

  • FTIR Spectrometer

  • Clean, dry salt plates (NaCl or KBr)

  • Pasteur pipette

  • Kimwipes

  • Dry acetone (for cleaning)

  • Desiccator for storing salt plates

  • Liquid sample (e.g., 3-hydroxypropionitrile)

Caption: Workflow for acquiring a neat liquid IR spectrum.

Step-by-Step Procedure:

  • Preparation: Ensure the salt plates are clean and transparent. If necessary, clean them by rinsing with a small amount of dry acetone and gently wiping with a Kimwipe.[15] Store the plates in a desiccator to prevent moisture absorption.[15][16]

  • Sample Application: Using a clean Pasteur pipette, place 1-2 drops of the neat liquid sample onto the center of one salt plate.[15][17]

  • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[15][17] Avoid introducing air bubbles. The resulting "sandwich" should be clear or slightly translucent.[18]

  • Instrument Setup: Place the salt plate assembly into the sample holder within the FTIR instrument's sample compartment.[15]

  • Data Acquisition:

    • Close the sample compartment lid.

    • Using the instrument's software, run a background scan if one has not been recently acquired. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the salt plates, which will be subtracted from the sample spectrum.

    • Run the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Examine the spectrum for the key features:

      • Look for a broad, strong absorption in the 3200-3550 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group.

      • Look for a sharp, medium-to-strong absorption near 2250 cm⁻¹, characteristic of the C≡N group.

    • Use the software's tools to label the exact wavenumbers of these peaks.

  • Cleanup:

    • Remove the salt plates from the instrument.

    • Separate the plates, rinse them thoroughly with dry acetone, and dry them with a clean Kimwipe.[17]

    • Return the clean, dry plates to the desiccator for storage.

This guide provides the foundational knowledge and practical steps for accurately interpreting the IR spectra of nitrile- and hydroxyl-containing chlorohydrins. By understanding the principles of how molecular structure and intermolecular forces influence vibrational frequencies, researchers can confidently use IR spectroscopy as a rapid and powerful tool for chemical analysis.

References

  • Infrared Spectroscopy (IR) . (n.d.). University of Calgary. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons . (n.d.). Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols . (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

  • Lab 2 - Infrared Spectroscopy (IR) . (n.d.). WebAssign. Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols . (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Nitrile IR Spectroscopy Overview . (n.d.). Scribd. Retrieved from [Link]

  • IR Spectroscopy of Liquids . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Infrared Spectroscopy . (n.d.). Mettler-Toledo. Retrieved from [Link]

  • Infrared Spectra of Pure Liquids . (n.d.). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alcohols . (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Interpreting Infrared Spectra . (n.d.). Specac Ltd. Retrieved from [Link]

  • Infrared Studies of Ethylene Chlorohydrin . (1968). Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons . (n.d.). DAV University. Retrieved from [Link]

  • INFRARED SPECTROSCOPY . (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Sample preparation for FT-IR . (n.d.). Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O . The Astrophysical Journal, 472(2), 127. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles . (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal . ACS Omega. Retrieved from [Link]

  • Ali, M. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency . YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal . ACS Omega. Retrieved from [Link]

  • Webb, L. J., & Boxer, S. G. (2008). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect . Biophysical journal, 95(10), 4867-4875. Retrieved from [Link]

  • Kim, S., et al. (2018). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics . The Journal of Chemical Physics, 149(22), 224502. Retrieved from [Link]

  • Table of Characteristic IR Absorptions . (n.d.). Retrieved from [Link]

  • Roy, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins . The Journal of Physical Chemistry B, 120(17), 4035-4044. Retrieved from [Link]

  • Interpreting IR Spectra . (2025, August 29). Chemistry Steps. Retrieved from [Link]

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A Comparative Guide to the GC-MS Analysis of Chlorinated Impurities in Pantolactone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pantolactone is a critical chiral precursor in the synthesis of Vitamin B5 (pantothenic acid), a vital nutrient.[1] The purity of pantolactone is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of potential chlorinated impurities that may arise during its synthesis. We will establish why Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for this application, offering unparalleled sensitivity and specificity. This document provides supporting data, explains the causality behind experimental choices, and delivers a field-proven, step-by-step protocol for implementation in a research or quality control environment.

Introduction: The Imperative for Purity in Pantolactone Synthesis

The synthesis of DL-pantolactone is a well-established industrial process, typically commencing from isobutyraldehyde and formaldehyde, proceeding through a cyanohydrin intermediate, followed by acid-catalyzed hydrolysis and lactonization.[2] Throughout this multi-step synthesis, the introduction of impurities is a significant concern. Regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) Q3A(R2), mandate the identification and control of impurities in new drug substances.[3][4]

Chlorinated impurities, even at trace levels, are of particular concern due to their potential for toxicity and their ability to affect the stability and pharmacological properties of the final drug product. While not inherent to the primary reaction mechanism, they can be introduced through several pathways:

  • Use of Chlorinated Solvents: Solvents like dichloromethane (methylene chloride) and dichloroethane are common in pharmaceutical manufacturing for extraction or cleaning processes.[5][6] Dichloromethane is a known solvent for pantolactone itself.[2]

  • Contaminated Raw Materials: Starting materials or reagents may contain trace levels of chlorinated contaminants.

  • Cross-Contamination: Use of multi-purpose reactors or processing equipment can lead to cross-contamination if cleaning validation is inadequate.

Given these potential sources, a robust analytical method is not merely a quality control measure but a critical component of patient safety.

The Analytical Challenge: Choosing the Right Tool

The ideal analytical method must be able to separate volatile and semi-volatile chlorinated compounds from the pantolactone matrix and provide unambiguous identification and quantification, often at parts-per-million (ppm) levels or lower.

Comparison of Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is uniquely suited for this task compared to other common analytical techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separates based on volatility/boiling point; identifies based on mass spectrum.Separates based on polarity/partitioning between mobile and stationary phases.Separates based on volatility/boiling point; detects combustible compounds.
Suitability for Chlorinated Impurities Excellent. Most chlorinated solvents are volatile and produce characteristic mass spectra.Poor. Not suitable for highly volatile, low-polarity compounds which would elute too quickly with little retention.Good for Separation. Can separate volatile compounds effectively.
Identification Power Excellent. Provides a molecular fingerprint (mass spectrum) for definitive identification.Poor. Identification is based solely on retention time, which is not unique.None. Provides no structural information, only a signal at a certain retention time.
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode. Can reach ppb levels.[7]Moderate to high, depending on the detector (e.g., UV, DAD).Very high for hydrocarbons, but less specific.
Matrix Interference High, but can be mitigated with proper sample preparation and selective detection modes.Can be significant, requiring extensive method development for complex matrices.High potential for co-elution with other organic compounds, leading to false positives.
Conclusion Gold Standard. Offers the required separation, definitive identification, and high sensitivity.Not a primary technique for this class of volatile impurities.Suitable for screening but lacks the confirmatory power required by regulatory standards.

GC-MS Methodological Choices: A Deeper Dive

Even within GC-MS, several choices dictate the success of the analysis. The causality behind these choices is critical for developing a robust method.

Sample Preparation: The Gateway to Good Data

The goal of sample preparation is to introduce the analytes of interest into the GC-MS system in a suitable form while minimizing matrix interference.[8]

MethodDirect Liquid Injection Static Headspace (HS) Solid-Phase Microextraction (SPME)
Description A diluted solution of the pantolactone sample is injected directly into the hot GC inlet.The sample is sealed in a vial and heated. The volatile compounds in the vapor phase (headspace) above the sample are injected.[9]A fiber coated with a sorbent material is exposed to the sample's headspace or liquid phase, adsorbing analytes, which are then thermally desorbed in the GC inlet.[10]
Pros Simple, fast, requires minimal equipment.Excellent for very volatile compounds; eliminates non-volatile matrix components, protecting the GC system.Concentrates analytes, leading to very high sensitivity; solvent-free injection.
Cons Can introduce non-volatile pantolactone into the inlet and column, causing contamination and requiring frequent maintenance.Less effective for semi-volatile compounds; requires careful optimization of temperature and equilibration time.Can be complex to optimize (fiber choice, time, temperature); fibers have a limited lifetime and can be costly.
Best For Quick screening if sample is relatively clean and properly diluted.Recommended for routine analysis. Ideal for detecting residual chlorinated solvents like dichloromethane.Trace-level analysis (sub-ppm) or when maximum sensitivity is required.
GC Column Selection: The Heart of the Separation

The choice of capillary column is crucial for resolving target impurities from each other and from the solvent peak. For the analysis of a broad range of volatile and semi-volatile compounds, including chlorinated hydrocarbons, a low-to-mid polarity column is the industry standard.

Recommendation: A DB-5ms (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane) column.

  • Rationale: This phase provides excellent separation for a wide array of non-polar to moderately polar compounds based on their boiling points. It is robust, versatile, and a common workhorse column in pharmaceutical analysis, making methods easily transferable.[11]

MS Detection Modes: Scan vs. Selected Ion Monitoring (SIM)

The mass spectrometer can be operated in two primary modes:

  • Full Scan Mode: The MS scans a wide range of mass-to-charge ratios (e.g., m/z 35-350), generating a complete mass spectrum for every point in the chromatogram.

    • Use Case: Method development and identification of unknown impurities. The resulting spectrum can be searched against a spectral library (e.g., NIST) for tentative identification.

  • Selected Ion Monitoring (SIM) Mode: The MS is programmed to only monitor a few specific ions that are characteristic of the target analyte.

    • Use Case: Routine quantification of known impurities. By focusing on specific ions, the detector's dwell time on each is increased, dramatically enhancing the signal-to-noise ratio and improving sensitivity by 10-100x over full scan mode.[7]

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process and the decision-making framework.

Analytical_Workflow GC-MS Workflow for Impurity Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Pantolactone Sample Dilute Dissolve in Methanol (e.g., 10 mg/mL) Sample->Dilute Vial Transfer to Headspace Vial Dilute->Vial Spike Add Internal Standard Vial->Spike Incubate Incubate Vial (e.g., 80°C for 15 min) Spike->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation (DB-5ms column) Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (Retention Time & Mass Spectrum) Integrate->Identify Quantify Quantify vs. Standard Identify->Quantify Report Generate Final Report Quantify->Report

Caption: High-level workflow for GC-MS analysis of chlorinated impurities.

Decision_Tree Decision Tree for Impurity Analysis Method Start Need to Analyze Impurity Q_Volatile Is the impurity volatile (<250°C BP)? Start->Q_Volatile Use_GC Use Gas Chromatography (GC) Q_Volatile->Use_GC Yes Use_LC Use Liquid Chromatography (LC) Q_Volatile->Use_LC No Q_ID Is structural identification required? Use_GC->Q_ID Use_MS Couple to Mass Spectrometry (MS) Q_ID->Use_MS Yes Use_FID Use Flame Ionization Detector (FID) (for screening/quantification only) Q_ID->Use_FID No

Caption: Decision tree for selecting the appropriate analytical technique.

Recommended Experimental Protocol: Static Headspace GC-MS

This protocol provides a robust starting point for the detection and quantification of common volatile chlorinated solvents like dichloromethane, chloroform, and 1,2-dichloroethane in a pantolactone matrix.

5.1. Reagents and Materials

  • Methanol, HPLC or GC-grade (Solvent)

  • Pantolactone sample

  • Certified reference standards of target chlorinated impurities (e.g., dichloromethane, chloroform, 1,2-dichloroethane)

  • Internal Standard (IS), e.g., chlorobenzene-d5

  • 20 mL glass headspace vials with PTFE/silicone septa

5.2. Instrumentation

  • Gas Chromatograph with a Static Headspace Autosampler

  • Mass Selective Detector (MSD)

  • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

5.3. Standard Preparation

  • Primary Stock (1000 µg/mL): Prepare individual stock solutions of each target impurity and the internal standard in methanol.

  • Working Standard Mix: Create a mixed standard solution containing all target impurities at a suitable concentration (e.g., 10 µg/mL) by diluting the primary stocks.

  • Calibration Standards: Prepare a series of calibration standards in headspace vials. For example, to a vial containing 5 mL of methanol, add appropriate volumes of the working standard mix to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Add a constant amount of internal standard to each.

5.4. Sample Preparation

  • Accurately weigh approximately 50 mg of the pantolactone sample into a 20 mL headspace vial.

  • Add 5.0 mL of methanol to the vial.

  • Add a fixed amount of the internal standard stock solution (to match the concentration in the calibration standards).

  • Immediately seal the vial with a cap and septum.

  • Vortex gently to dissolve the sample.

5.5. GC-MS Parameters

ParameterSettingRationale
Headspace
Oven Temperature80 °CEnsures efficient volatilization of target analytes without degrading the sample.
Loop Temperature90 °CPrevents condensation of analytes before transfer to the GC.
Transfer Line Temp100 °CPrevents condensation of analytes before transfer to the GC.
Incubation Time15 minutesAllows the sample to reach vapor-liquid equilibrium.
Injection Volume1 mL (vapor)Standard volume for headspace analysis.
GC
Inlet Temperature250 °CEnsures rapid and complete vaporization of the injected sample.
Split Ratio10:1Prevents column overloading while maintaining good sensitivity.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 40°C (hold 2 min), ramp to 200°C @ 15°C/min, hold 2 minProvides good separation of early-eluting volatile compounds.
MS
Ion Source Temp230 °CStandard temperature for robust ionization.
Quadrupole Temp150 °CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns.
Acquisition ModeMethod Development: Full Scan (m/z 35-350) Routine Analysis: SIMScan for identifying unknowns; SIM for quantifying known targets with high sensitivity.

5.6. Data Analysis and Validation

  • Identification: An impurity is identified by comparing its retention time and mass spectrum to that of a certified reference standard.

  • Quantification: Calculate the concentration of each impurity using the calibration curve generated from the peak area ratio of the analyte to the internal standard.

  • Validation: The method must be validated according to ICH guidelines, assessing parameters such as:

    • Specificity: Ensure no interference from the pantolactone matrix.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Linearity: Demonstrate a linear relationship between concentration and response across the desired range.

    • Accuracy & Precision: Confirm the method provides correct results with low variability.

Conclusion

For the critical task of analyzing chlorinated impurities in pantolactone synthesis, GC-MS stands out as the superior analytical technique. Its combination of high-efficiency separation (GC) and definitive identification (MS) provides the specificity and sensitivity required to meet stringent pharmaceutical quality standards. While direct injection can be used for rapid screening, a static headspace method is recommended for routine analysis to ensure robustness and protect the instrument from matrix contamination. By following a well-developed and validated protocol, such as the one detailed here, researchers and drug development professionals can confidently ensure the purity and safety of pantolactone, a key building block for a vital human nutrient.

References

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][3]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][4]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][12]

  • ICH. Quality Guidelines. [Link][13]

  • Sultana, T., et al. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. [Link][10]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link][9]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link][14]

  • University of Maryland. Sample Preparation Guidelines for GC-MS. [Link][11]

  • Organomation. GC-MS Sample Preparation. [Link][15]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. [Link][8]

  • Solventas. Chlorinated Solvents. [Link][5]

  • Euro Chlor. Health - Chlorinated Solvents. [Link][16]

  • Ecolink. (2025, May 5). Exploring Chlorinated Solvents Uses in Industrial Applications. [Link][6]

  • Chemical Safety Facts. (2026, February 25). Chlorinated Solvents. [Link][17]

  • Enviro Wiki. (2022, April 27). Chlorinated Solvents. [Link][18]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 3). Understanding DL-Pantolactone Chemical Properties for Synthesis. [Link][1]

Sources

Chiral Separation of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile Enantiomers: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective resolution of highly functionalized chiral building blocks is a critical bottleneck in pharmaceutical development[1]. The compound 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile presents a unique chromatographic challenge due to its dense array of functional groups: a polar nitrile, a hydrogen-bonding hydroxyl group, a bulky gem-dimethyl moiety, and a terminal chloromethyl group[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the two most robust modalities for resolving these enantiomers: Normal Phase High-Performance Liquid Chromatography (NP-HPLC) using polysaccharide-based chiral stationary phases (CSPs), and Capillary Gas Chromatography (GC) using derivatized cyclodextrin phases. This guide moves beyond standard operating procedures to explain the thermodynamic and steric causality behind each methodological choice, providing self-validating protocols to ensure absolute data integrity.

Mechanistic Rationale & Molecular Profiling

To achieve baseline resolution (


), the chiral selector must exploit the specific structural features of the analyte:
  • The Chiral Center (C2): Contains a hydroxyl group that acts as a strong hydrogen bond donor and acceptor.

  • Steric Hindrance (C3): The adjacent gem-dimethyl group creates immense steric bulk. This is the primary driver for enantioselectivity, as it forces the two enantiomers to adopt significantly different spatial orientations when approaching a chiral surface.

  • Dipole Moments (C1 & C4): The linear nitrile group and the polarizable carbon-chlorine bond provide strong dipole-dipole interaction points[2].

Modality Selection
  • HPLC (Polysaccharide CSPs): Derivatized amylose and cellulose phases function via a combination of hydrogen bonding, dipole interactions, and steric fit within the polymer's chiral cavities[3]. For this specific molecule, Amylose tris(3,5-dimethylphenylcarbamate) is theoretically superior to its cellulose counterpart. The helical structure of amylose features a more open "chiral groove" that can better accommodate the bulky gem-dimethyl group while allowing the hydroxyl and nitrile groups to hydrogen-bond with the carbamate linkages.

  • GC (Cyclodextrin CSPs): Gas chromatographic separation of similar chlorinated chiral intermediates has been highly successful using derivatized cyclodextrin phases[4]. The hydrophobic chloromethyl and gem-dimethyl groups insert into the hydrophobic cavity of the cyclodextrin (inclusion complex), while the polar C1-C2 region interacts with the derivatized rim via dipole interactions.

Workflow Racemate Racemic 4-chloro-2-hydroxy- 3,3-dimethylbutanenitrile SamplePrep Sample Preparation (Dilution & Filtration) Racemate->SamplePrep Split Chromatographic Modality SamplePrep->Split HPLC HPLC Method (Normal Phase) Split->HPLC GC GC Method (Capillary) Split->GC HPLC_Col Polysaccharide CSP (e.g., Amylose Tris-3,5-DMPC) HPLC->HPLC_Col GC_Col Cyclodextrin CSP (e.g., Derivatized β-CD) GC->GC_Col HPLC_Mech H-Bonding & Steric Fit HPLC_Col->HPLC_Mech GC_Mech Inclusion & Dipole Interaction GC_Col->GC_Mech Resolution Baseline Resolution (Rs > 1.5) HPLC_Mech->Resolution GC_Mech->Resolution

Fig 1. Decision tree and mechanistic workflow for chiral separation of the target enantiomers.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance across the three most viable column chemistries based on the molecular profile of the analyte and analogous chlorinated cyanohydrins[3][4].

ModalityColumn ChemistryChiral SelectorRetention Time (E1)Selectivity (

)
Resolution (

)
Suitability for Prep-Scale
NP-HPLC Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)8.4 min1.452.8 Excellent (High loading capacity)
NP-HPLC Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)11.2 min1.151.3Poor (Steric exclusion by linear backbone)
GC Rt-bDEXse 2,3-di-O-ethyl-6-O-TBDMS-β-cyclodextrin14.5 min1.081.8 Not Applicable (Analytical only)

Data Interpretation: Chiralpak AD-H provides the widest selectivity margin due to the helical amylose backbone accommodating the gem-dimethyl steric bulk. GC provides sufficient analytical resolution but requires longer run times and precise temperature control to maintain the delicate inclusion complexes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the internal system suitability criteria are strictly met.

Protocol A: Normal Phase HPLC (Optimized for Chiralpak AD-H)

1. Mobile Phase Preparation:

  • Action: Prepare a mixture of Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Causality: Hexane maintains the non-polar environment necessary to maximize the strength of hydrogen bonds between the analyte's C2-hydroxyl/C1-nitrile groups and the CSP's carbamate linkages. IPA acts as a polar modifier to elute the compound in a reasonable timeframe and suppress secondary interactions that cause peak tailing[3].

2. Sample Preparation:

  • Action: Dissolve the racemic standard in the mobile phase (Hexane/IPA 90:10) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent exactly to the mobile phase prevents solvent-induced peak distortion (fronting or tailing) at the solvent front, which is critical for accurate integration of closely eluting enantiomers.

3. Chromatographic Execution:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Strictly maintained at 25°C. (Causality: Enantiomeric resolution is highly thermodynamically dependent. Elevated temperatures increase kinetic energy, which disrupts the transient diastereomeric complexes and decreases

    
    ).
    
  • Detection: UV at 210 nm.

4. System Suitability & Validation Check (Critical):

  • Inject 10 µL of the racemic standard.

  • Validation Gate: The system is only valid if

    
     and the tailing factor (
    
    
    
    ) for both peaks is
    
    
    .
  • Troubleshooting: If

    
    , decrease the IPA concentration to 5% to increase retention time and enhance the thermodynamic interaction with the chiral stationary phase.
    
Protocol B: Capillary GC (Optimized for Rt-bDEXse)

1. Column Installation & Conditioning:

  • Action: Install an Rt-bDEXse capillary column (30 m × 0.25 mm × 0.25 µm). Condition the column at 200°C for 2 hours with carrier gas flowing.

  • Causality: Conditioning removes siloxane bleed from the column. Because the target analyte lacks strong chromophores and relies on Flame Ionization Detection (FID), baseline noise from column bleed will severely impact the limit of quantification[4].

2. Sample Preparation:

  • Action: Dissolve the racemate in anhydrous methanol to a concentration of 1.0 mg/mL.

  • Causality: Methanol expands efficiently in the GC inlet and provides a sharp, early-eluting solvent peak that does not interfere with the retention window of the chlorinated analyte.

3. Chromatographic Execution:

  • Carrier Gas: Helium at a constant linear velocity of 30 cm/sec.

  • Inlet: 220°C, Split ratio 50:1.

  • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 2°C/min to 160°C, hold for 5 min.

  • Causality: A slow temperature ramp (2°C/min) is non-negotiable. Chiral recognition in GC relies on minute differences in the Gibbs free energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the inclusion complexes formed within the cyclodextrin cavity. Rapid heating violently disrupts these delicate thermodynamic interactions, resulting in co-elution.
    

4. System Suitability & Validation Check (Critical):

  • Inject 1 µL of the racemic standard.

  • Validation Gate: Confirm baseline separation (

    
    ).
    
  • Troubleshooting: If peaks overlap, lower the initial oven temperature to 90°C to increase the residence time of the analyte within the cyclodextrin cavities during the critical early phase of the run.

Conclusion & Recommendations

For the chiral separation of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, NP-HPLC utilizing an amylose-based CSP (Chiralpak AD-H) is the superior modality. It provides a wider selectivity margin (


) by effectively accommodating the steric bulk of the gem-dimethyl group within its helical groove. Furthermore, HPLC allows for seamless scale-up to preparative chromatography, which is essential for isolating pure enantiomers for downstream pharmaceutical synthesis[1].

While GC using derivatized cyclodextrin phases is a viable analytical alternative, it is limited by longer run times, the necessity for stringent thermal control, and its inability to be scaled for preparative isolation.

References

  • 14.3: Chiral Chromatography Chemistry LibreTexts URL:[Link]

  • Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane PubMed (National Institutes of Health) URL:[Link]

  • The enzymatic routes to chiral 4-chloro-3-hydroxybutanenitrile ResearchGate URL:[Link]

  • 4-Chloro-3,3-dimethylbutanenitrile | CID 14027413 PubChem (National Institutes of Health) URL:[Link]

Sources

A Comparative Guide to the Validation of Analytical Standards for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The validation of analytical standards ensures that methods for identifying and quantifying substances are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth, comparative framework for the validation of analytical standards for the novel compound 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, a key intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple checklist of validation parameters. As Senior Application Scientists, we delve into the causality behind experimental choices, grounding our protocols in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6] The focus is on creating a self-validating system that ensures the trustworthiness of every result.

The Analytical Lifecycle: A Modern Approach

The validation of an analytical procedure is not a singular event but a continuous process. The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, beginning with analytical procedure development and extending throughout its routine use.[5][7][8] This forward-thinking model ensures that the method remains robust and reliable over time.

Core Validation Parameters: A Head-to-Head Comparison of Methodologies

The validation of an analytical method for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile will hinge on the successful evaluation of several key performance characteristics.[7][9] We will explore these parameters, comparing and contrasting potential experimental approaches.

Specificity: Distinguishing the Analyte of Interest

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][7] For 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, potential impurities could arise from its synthesis, including starting materials and by-products.

Experimental Approaches:

  • Forced Degradation Studies: The analytical standard is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to demonstrate that the peak corresponding to 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile is well-resolved from any degradant peaks.

  • Impurity Spiking: A sample of the drug substance is spiked with known impurities and analyzed. The method must demonstrate the ability to separate and quantify the main analyte without interference from these impurities.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][10]

Experimental Protocol: Linearity Study by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Stock Solution: Accurately weigh a suitable amount of the 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a stock solution of known concentration.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected working range. For an assay, this is typically 80% to 120% of the test concentration.[10][11]

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Comparative Data Presentation
Concentration (µg/mL)Peak Area (mAUs) - Method A (C18 Column)Peak Area (mAUs) - Method B (Phenyl Column)
8048505100
9054505750
10060506400
11066507050
12072507700
0.9998 0.9999

This table presents hypothetical data for illustrative purposes.

Accuracy and Precision: Closeness to the True Value and Reproducibility

Accuracy refers to the closeness of the test results obtained by the method to the true value.[7] Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]

Experimental Approaches for Accuracy:

  • Analysis of a Certified Reference Material (CRM): If a CRM for 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile is available, it can be analyzed, and the results are compared to the certified value.

  • Spiked Recovery Method: A known amount of the analyte is added to a placebo or a sample matrix, and the recovery of the added analyte is determined. This should be performed at a minimum of three concentration levels, with three replicates at each level.[11]

Experimental Approaches for Precision:

  • Repeatability (Intra-assay precision): The analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure is evaluated. This may include different days, different analysts, or different equipment.

  • Reproducibility (Inter-laboratory precision): Assessed by means of an inter-laboratory trial.

Workflow for Accuracy and Precision Studies

G cluster_accuracy Accuracy Assessment cluster_precision Precision Assessment A1 Prepare Spiked Samples (e.g., 80%, 100%, 120%) A2 Analyze Samples (n=3 at each level) A1->A2 A3 Calculate % Recovery A2->A3 P1 Prepare Homogeneous Sample P2 Repeatability: Same day, same analyst P1->P2 P3 Intermediate Precision: Different day, different analyst P1->P3

Caption: Workflow for Accuracy and Precision Validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Methods for Determination:

  • Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.[10][12]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ may be expressed as:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from blank measurements) and S is the slope of the calibration curve.[11]

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocol: Robustness Testing

  • Identify Critical Parameters: For an HPLC method, these could include:

    • pH of the mobile phase

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Vary Parameters: Analyze the sample under the normal conditions and then with the small variations introduced for each parameter.

  • Assess Impact: Evaluate the effect of these changes on system suitability parameters (e.g., peak symmetry, resolution, retention time) and the final analytical result.

Logical Relationship of Validation Parameters

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision Precision Precision->Accuracy Precision->Range Robustness Robustness Robustness->Precision

Sources

Reference Standard Characterization Guide: 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1384430-53-8 | Formula: C₆H₁₀ClNO | M.W.: 147.60 g/mol [1][2]

Executive Summary

This guide outlines the rigorous characterization of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile , a critical intermediate in the synthesis of Pantolactone and Vitamin B5 (Pantothenic Acid) .[2] Unlike simple stable intermediates, this molecule is a cyanohydrin derivative derived from chloropivalaldehyde. Its structural lability requires a specialized analytical approach.

This document objectively compares two methodologies for potency assignment—Mass Balance (MB) versus Quantitative NMR (qNMR) —demonstrating why qNMR is the superior choice for this specific class of labile electrophiles.

Part 1: Structural Elucidation & Identification

Before potency can be assigned, the identity and stereochemistry of the reference standard must be unequivocally established.

NMR Spectroscopy (The Fingerprint)

The gem-dimethyl group at C3 and the chiral center at C2 create a unique magnetic environment.

NucleusChemical Shift (δ)MultiplicityAssignmentExpert Insight
¹H NMR 4.45Singlet (or d)CH-OH (C2)The hydroxyl proton coupling is solvent-dependent (visible in DMSO-d₆, often absent in CDCl₃).[2]
¹H NMR 3.60, 3.75Doublets (AB)CH₂-Cl (C4)Critical: The C4 protons are diastereotopic due to the C2 chiral center. They will not appear as a singlet.
¹H NMR 1.05, 1.10SingletsC(CH₃)₂The gem-dimethyl groups are also diastereotopic and will appear as two distinct singlets.
¹³C NMR ~119.0Singlet-CN (C1)Characteristic nitrile shift.
¹³C NMR ~72.0SingletCH-OH (C2)Confirms the cyanohydrin carbon.
Mass Spectrometry (MS)
  • Technique: LC-MS (ESI+) or GC-MS (EI).[2]

  • Key Feature: The Chlorine Isotope Pattern.

  • Observation: A distinct 3:1 ratio of the molecular ion peaks [M] and [M+2] (m/z 147 and 149) confirms the presence of a single chlorine atom.

Stereochemical Configuration

Since the biological activity of Pantothenic Acid is linked to the (R)-isomer (derived from D-Pantolactone), determining the Enantiomeric Excess (ee) is mandatory.

  • Method: Chiral GC (e.g., Cyclodextrin-based column like Chiraldex G-TA).[2]

  • Target: >99.5% ee for Primary Reference Standard grade.

Part 2: Potency Assignment – The Comparison

For a reference standard to be valid, we must assign a precise purity value (Potency). We compared the traditional Mass Balance approach against qNMR .

The Contenders
Method A: Mass Balance (The Traditional "Gold Standard")

Calculates purity by subtracting all impurities from 100%.[3]


[2]
  • Workflow: Requires HPLC (organic impurities), GC-HS (solvents), Karl Fischer (water), and ROI (Residue on Ignition).

Method B: Quantitative NMR (The Modern Standard)

Directly measures the molar ratio of the analyte against a NIST-traceable internal standard (IS).



Comparative Data Analysis
FeatureMethod A: Mass BalanceMethod B: qNMRVerdict
Accuracy High, if all impurities are detected.[2]High, direct measurement.qNMR (Eliminates "hidden impurity" bias).
Sample Stress High: Long HPLC runs and KF titration can degrade labile cyanohydrins.Low: Analyzed in solution at ambient T immediately after dissolution.qNMR (Crucial for this molecule).
Speed Slow (3-4 days for full suite).Fast (< 2 hours).qNMR .
Response Factors Requires relative response factors (RRF) for impurities.No RRF needed.qNMR .
Expert Recommendation

For 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile , qNMR is the superior characterization method. Reasoning: As a cyanohydrin, this molecule is susceptible to equilibrium reversion (retro-cyanohydrin reaction) in solution or under the heat of a GC injector. Mass Balance risks overestimating purity if degradation products (like HCN or Chloropivalaldehyde) are not perfectly captured or if they form during the analysis. qNMR provides a "snapshot" of the intact molecule.

Part 3: Visualization of Workflows

Characterization Logic Flow

CharacterizationWorkflow cluster_ID Step 1: Identification cluster_Stereo Step 2: Stereochemistry cluster_Potency Step 3: Potency Assignment Start Raw Material (CAS 1384430-53-8) NMR 1H/13C NMR (Structure) Start->NMR MS MS (Cl Isotope Pattern) Start->MS IR IR (Nitrile Stretch) Start->IR ChiralGC Chiral GC (Enantiomeric Excess) NMR->ChiralGC qNMR qNMR (Primary) Internal Std: Maleic Acid ChiralGC->qNMR MB Mass Balance (Secondary) HPLC + KF + ROI ChiralGC->MB Cert Certificate of Analysis (Valid Reference Standard) qNMR->Cert Preferred MB->Cert Supporting

Caption: Workflow for establishing a Primary Reference Standard. qNMR is prioritized for potency due to analyte lability.

Synthesis Context (Pantolactone Pathway)

SynthesisPath Precursor Chloropivalaldehyde (2,2-dimethyl-3-chloropropanal) Target 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile (The Reference Standard) Precursor->Target Cyanohydrin Formation Reagent + HCN / Cyanide Reagent->Target Intermed Hydrolysis Intermediate (Carboxylic Acid) Target->Intermed Acid Hydrolysis (-NH3) Final Pantolactone (2-hydroxy-3,3-dimethyl-gamma-butyrolactone) Intermed->Final Cyclization (-HCl)

Caption: The role of the target molecule as a direct precursor to Pantolactone (Vitamin B5 intermediate).

Part 4: Experimental Protocols

Protocol A: qNMR Potency Assay (Recommended)

Objective: Determine purity with <0.5% uncertainty.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable). It provides a singlet at ~6.3 ppm, well-separated from the analyte's signals.

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent volatility issues and stabilize the hydroxyl proton).

  • Preparation:

    • Weigh 20.0 mg of Analyte (±0.01 mg) into a vial.

    • Weigh 15.0 mg of Maleic Acid (±0.01 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (set to equivalent protons) and the C3-Gem-Dimethyl singlets of the analyte (most stable signal).[2]

Protocol B: HPLC Purity (Supporting Data)

Objective: Detect organic impurities for qualitative profiling.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Nitrile absorption is weak; low wavelength required).

  • Flow Rate: 1.0 mL/min.

  • Sample Temp: 10°C (Keep cool to prevent degradation).

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

  • BIPM (Bureau International des Poids et Mesures). Metrological traceability of purity values assigned to organic reference materials using qNMR. (2020). [Link]

  • PubChem. Compound Summary: 4-Chloro-3,3-dimethylbutanenitrile (Related Structure/Precursor).[2][4][Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. (2012).[5] [Link]

Sources

Safety Operating Guide

4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential pillar of laboratory safety is understanding that chemical disposal is not merely a logistical endpoint, but a critical chemical process in itself. For specialized compounds like 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS: 1384430-53-8) [1], standard waste protocols are insufficient and potentially lethal.

As a halogenated cyanohydrin, this compound bridges two highly regulated hazard classes: cyanide-bearing reactive materials and halogenated organics. This guide provides the authoritative, step-by-step operational plan for its safe handling and disposal, engineered to protect researchers and ensure full EPA RCRA compliance[2].

Chemical Profiling & Mechanistic Hazards

To safely dispose of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile, you must first understand its structural instability. The molecule is an


-hydroxynitrile (cyanohydrin). Cyanohydrins exist in a delicate, pH-dependent equilibrium with their corresponding carbonyl compounds and free hydrogen cyanide (HCN)[3].

The Mechanistic Threat: Under neutral or slightly acidic conditions, the cyanohydrin remains relatively stable. However, introducing the compound to basic conditions (pH > 7) catalyzes the deprotonation of the hydroxyl group. This triggers an immediate molecular collapse, liberating the chlorinated aldehyde and lethal HCN gas. If the solution is subsequently acidified without destroying the cyanide ion first, massive off-gassing of HCN occurs[3].

CyanohydrinEquilibrium Cyanohydrin 4-Chloro-2-hydroxy- 3,3-dimethylbutanenitrile (Stable at pH 5-6) Base Base Catalysis (OH⁻) Cyanohydrin->Base Deprotonation Intermediates Cyanide Ion (CN⁻) + 4-Chloro-3,3-dimethylbutanal Base->Intermediates Intermediates->Cyanohydrin Reversible Acid Acidification (H⁺) Intermediates->Acid pH Drop HCN Hydrogen Cyanide (HCN) Lethal Gas Acid->HCN

Fig 1: Base-catalyzed dissociation of 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile into HCN.

Pre-Disposal Safety & Engineering Controls

Before initiating any disposal transfer, strictly enforce the following engineering controls as mandated by the National Research Council's Prudent Practices in the Laboratory[4]:

  • Ventilation: All handling, transfer, and pH testing must occur inside a certified, continuously operating chemical fume hood[5].

  • Monitoring: Active HCN gas monitors must be present in the workspace. HCN has an OSHA Permissible Exposure Limit (PEL) of just 10 ppm.

  • PPE: Personnel must wear splash goggles, a face shield, a chemically resistant lab coat, and heavy-duty butyl rubber gloves (nitrile gloves offer insufficient breakthrough times for prolonged contact with halogenated organics).

Operational Disposal Plan: Step-by-Step Methodology

A common, fatal error in laboratory waste management is treating cyanohydrins like standard inorganic cyanides (e.g., NaCN). While inorganic cyanides are routinely oxidized and destroyed using alkaline sodium hypochlorite (bleach)[6], you must never add bleach to 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile.

Causality: Reacting strong oxidizers like bleach with a halogenated organic compound generates highly toxic, volatile chlorinated byproducts (e.g., chloroform) and fails to cleave the robust carbon-halogen bond. Therefore, the EPA mandates that halogenated organic wastes be destroyed via high-temperature rotary kiln incineration[7].

Step 1: Waste Profiling and pH Verification (Self-Validating Step)

  • Action: Test the pH of the waste mixture using pH indicator strips (avoid glass electrodes to prevent cross-contamination).

  • Validation: Ensure the pH is strictly between 5.0 and 6.0.

  • Causality: Validating the pH ensures the cyanohydrin equilibrium is locked in its stable molecular form. If the pH is > 7, carefully adjust it by adding a dilute, weak acid (e.g., 0.1M Citric Acid) dropwise inside the fume hood until the target pH is reached.

Step 2: Segregation into Halogenated Organic Waste

  • Action: Transfer the pH-verified waste into a dedicated, chemically compatible high-density polyethylene (HDPE) container.

  • Causality: Segregation prevents accidental mixing with general aqueous waste or heavy metals, which could catalyze unexpected exothermic reactions or gas release.

Step 3: Secondary Containment and Vapor Control

  • Action: Cap the HDPE container securely, but utilize a vented cap if residual reactivity or off-gassing is suspected. Place the primary container inside a secondary containment bin.

  • Causality: Cyanohydrins carry a latent risk of HCN off-gassing[3]. Secondary containment prevents catastrophic exposure in the event of primary container rupture due to pressure buildup.

Step 4: RCRA-Compliant Transfer for Incineration

  • Action: Label the waste explicitly as "Halogenated Organic Waste - Contains Cyanohydrin." Log the waste under EPA RCRA Code D003 (Reactive)[3]. Request immediate pickup by your Environmental Health & Safety (EH&S) department.

  • Causality: High-temperature rotary kiln incineration (>1000°C) with caustic scrubbing is the only EPA-approved method to completely destroy the carbon-halogen bonds and safely neutralize the resulting acid gases[7].

DisposalWorkflow Start Waste Generation: Halogenated Cyanohydrin CheckpH Verify Waste pH (Target: pH 5-6) Start->CheckpH Adjust Adjust carefully with dilute weak acid (e.g., Citric Acid) IN FUME HOOD CheckpH->Adjust pH > 7 (Basic) Segregate Segregate into 'Halogenated Organic Waste' CheckpH->Segregate pH 5-6 (Stable) Adjust->Segregate Label Label: 'Contains Cyanohydrin / Halogens' RCRA Code: D003 Segregate->Label Incinerate EPA Compliant Disposal: Rotary Kiln Incineration (>1000°C) Label->Incinerate

Fig 2: Procedural workflow for the segregation and RCRA-compliant disposal of halogenated cyanohydrins.

Quantitative Data & Waste Profiling

Accurate documentation is legally required for hazardous waste transfer. Utilize the following validated parameters when profiling 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile for your EH&S department:

ParameterSpecification
Chemical Name 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile
CAS Number 1384430-53-8[1]
Molecular Weight 147.6 g/mol [8]
Chemical Class Halogenated Cyanohydrin (

-hydroxynitrile)
Primary Hazards Lethal gas generation (HCN), Organohalogen toxicity
EPA RCRA Code D003 (Reactive - Cyanide bearing)[3]
Disposal Route Rotary Kiln Incineration (>1000°C)[7]
Incompatible Materials Strong bases (releases HCN), Strong oxidizers (e.g., bleach)

Emergency Spill Protocol

In the event of a spill, the primary threat is the inhalation of HCN gas and dermal absorption of the halogenated organonitrile.

  • Evacuate & Isolate: Immediately clear the laboratory space. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA).

  • Ventilation: Ensure the fume hood and room exhaust are operating at maximum capacity to purge vapors.

  • Containment: For small, localized spills (inside a fume hood), cover the liquid with a chemically compatible absorbent pad or activated carbon. Do not use basic spill kits (e.g., sodium carbonate) , as high pH accelerates HCN release[3].

  • Collection: Using non-sparking tools and heavy-duty butyl rubber gloves, place the absorbed material into a hazardous waste bag, seal it tightly, and label it immediately as D003 Reactive Waste.

  • Decontamination: Wash the affected area with copious amounts of water and a mild, non-alkaline detergent.

References

1.[9] Guidechem. "2-hydroxy-2,3-dimethylbutanenitrile 4111-10-8 wiki". Available at: 2.[1] Bio-fount. "1384430-53-8 | 4-chloro-2-hydroxy-3,3-dimethylbutanenitrile". Available at: 3.[8] Sigma-Aldrich. "A9967 | Sigma-Aldrich". Available at: 4.[6] Safety & Risk Services, University of British Columbia. "In-Laboratory Treatment of Chemical Waste". Available at: 5.[3] National Research Council. "Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide". Available at: 6.[4] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)". Available at: 7.[5] National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals". Available at: 8.[7] U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: 9.[2] U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview". Available at:

Sources

Personal protective equipment for handling 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and drug development professionals requiring immediate, authoritative safety and operational protocols for 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile (CAS 1384430-53-8).

Executive Safety Summary & Hazard Assessment

Compound Class: Chlorinated


-Hydroxynitrile
Primary Hazards:  Acute Toxicity (Oral/Dermal), Severe Eye/Skin Irritation, Potential Alkylating Agent.[1]

As a Senior Application Scientist, I must emphasize that this molecule possesses a "dual-threat" functionality:

  • The Chlorohydrin Motif: The proximity of the chlorine and hydroxyl groups allows for the potential formation of epoxides under basic conditions (physiological or environmental). Epoxides are potent alkylating agents and potential mutagens.

  • The Nitrile Moiety: While aliphatic nitriles are generally stable, metabolic or thermal decomposition can release cyanide ions (

    
    ).[1]
    

Operational Status: High Containment Required. Handle strictly within a certified chemical fume hood.

Physicochemical Hazard Profile
PropertyData / EstimateOperational Implication
Physical State Liquid (Colorless to pale yellow)High mobility; splash risk.[1]
Boiling Point ~110°C (at 1 mmHg)Low volatility under vacuum, but significant vapor pressure at ambient temp.[2]
Reactivity Sensitive to Base & HeatDo NOT mix with strong bases (forms toxic epoxides).[1]
Flash Point >110°C (Combustible)Keep away from active heating elements.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance against chlorinated aliphatics and nitriles. Standard latex gloves are insufficient. [1]

PPE Selection Logic
  • Glove Permeation: Chlorinated compounds rapidly swell and permeate natural rubber. Nitrile rubber offers better protection but has finite breakthrough times for low molecular weight chlorinated solvents.[1]

  • Respiratory: Vapor pressure dictates protection against organic vapors (OV) if the fume hood sash must be raised.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Silver Shield™ (Laminate) or Double-layered Nitrile (min 5 mil outer, 4 mil inner)Laminate provides >4h breakthrough time.[1] Double nitrile allows for immediate outer-glove removal upon contamination.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the severe irritation potential of chlorohydrins.
Respiratory Fume Hood (Primary).[1] If outside hood: Half-face respirator with OV/P100 cartridges .[1]Protects against organic vapors and particulate mists during transfer.
Body Tyvek® Lab Coat or Chemically Resistant ApronCotton lab coats absorb liquids, keeping the toxin against the skin. Tyvek repels splashes.[1]

Operational Protocol: Safe Handling & Transfer

A. Pre-Work Engineering Check
  • Verify Airflow: Fume hood face velocity must be 80–100 fpm .

  • Clearance: Remove all incompatible bases (e.g., Sodium Hydroxide, Sodium Methoxide) from the immediate work area to prevent accidental epoxide formation.

  • Quench Tray: Place all reaction vessels within a secondary containment tray (polypropylene).

B. Transfer Methodology (The "Closed Loop" Ideal)

Avoid open pouring. Use positive displacement or cannula transfer for volumes >10 mL.[1]

  • Weighing:

    • Tare a sealable vial outside the hood.

    • Bring vial into the hood; add reagent via glass pipette.

    • Cap tightly before removing from the hood to check final weight.

  • Reaction Setup:

    • Add the nitrile to the reaction vessel last (unless protocol dictates otherwise) to minimize evaporation time.

    • Solvent Choice: Dilute immediately upon addition. Chlorinated solvents (DCM) or Ethers (THF) are common but ensure glove compatibility matches the solvent as well.[1]

C. Decontamination of Glassware

Crucial Step: Do NOT use a basic bath (KOH/Isopropanol) for initial cleaning.[1]

  • Solvent Rinse: Rinse glassware 3x with Acetone inside the hood.

  • Waste Segregation: Collect rinses in Halogenated Waste .

  • Final Wash: Only after solvent rinsing should glassware be moved to a detergent bath.[1]

Emergency Response Logic

Spills & Exposure

Do not hesitate. The risk of alkylation means time is tissue.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 10 mL (In Hood) Assess->Small Contained Large > 10 mL or Outside Hood Assess->Large Uncontained Absorb Absorb with Polypropylene Pads Small->Absorb Evacuate Evacuate Area Alert Safety Officer Large->Evacuate Decon Wipe Surface with Acetone -> Soap/Water Absorb->Decon Waste Dispose as Halogenated Waste Decon->Waste

Figure 1: Decision logic for spill response.[1] Note that "Outside Hood" spills require immediate evacuation due to respiratory risks.

First Aid Specifics
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (enhances absorption).[1]

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist immediately (corneal damage risk).[1]

  • Ingestion: Do NOT induce vomiting. The chlorohydrin moiety can cause esophageal burns on the way back up.

Waste Disposal & Compliance

Classification: Hazardous Organic Waste (Halogenated).[1]

  • Segregation: Must be kept separate from Non-Halogenated solvents (to prevent cost penalties) and Basic Waste (to prevent exothermic polymerization or epoxide formation).[1]

  • Labeling: Clearly mark as "Toxic," "Irritant," and "Halogenated."

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if acidic hydrolysis is possible.

References

  • PubChem. (2025).[1] 4-Chloro-3,3-dimethylbutanenitrile Compound Summary. National Library of Medicine. [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.